molecular formula C9H11BrO2S B15312143 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Cat. No.: B15312143
M. Wt: 263.15 g/mol
InChI Key: LFEHIXKEBIXRBD-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a high-purity, brominated thiophene derivative of significant interest in medicinal chemistry and organic synthesis research. This compound features a butanoic acid chain linked to a 3-bromo-5-methylthiophene ring system, a structure that serves as a versatile synthetic intermediate. The presence of both a bromine substituent and a carboxylic acid functional group on the same molecular framework provides two distinct sites for chemical modification, enabling researchers to pursue diverse synthetic pathways . The bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the facile introduction of complex substituents at the 3-position of the thiophene ring . Concurrently, the carboxylic acid group can be readily functionalized to form amides, esters, or other derivatives, or used to tether the molecule to solid supports or larger molecular structures . This bifunctionality makes it a valuable building block for the construction of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Applications and Research Value: This compound is primarily utilized in research and development laboratories as a key starting material or intermediate. Its structure is particularly relevant in the exploration of structure-activity relationships (SAR) during the drug discovery process. Researchers employ it to synthesize libraries of novel compounds for screening against various biological targets. The thiophene moiety is a common feature in molecules with electronic and biological activity, and the specific 3-bromo-5-methyl substitution pattern is found in intermediates used for further elaboration . Handling and Safety: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. It is not for personal or household use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment (PPE). All chemical reactions and experimental procedures should be conducted by qualified personnel in a appropriately controlled laboratory environment. Note: Specific details regarding this product's CAS number, molecular formula, and purity specification can be found in the product specifications table. For further technical data or custom synthesis inquiries, please contact our scientific support team.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

4-(3-bromo-5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)3-2-4-9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

LFEHIXKEBIXRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCCC(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. As a substituted thiophene, this compound represents a valuable, yet currently under-documented, building block for researchers in medicinal chemistry and materials science. Thiophene derivatives are privileged scaffolds in drug discovery, known for their diverse biological activities.[1][2][3] This guide synthesizes information from related compounds to present a scientifically grounded perspective on the title compound's characteristics and utility. All properties and spectroscopic data for the title compound are predicted based on established chemical principles and data from analogous structures, as direct experimental data is not currently available in the public domain.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and electronic materials.[4][5] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromatic character while possessing unique electronic properties and metabolic pathways.[3] This has led to the incorporation of thiophene moieties into a multitude of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] The specific substitution pattern of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, featuring a reactive bromine atom, a lipophilic methyl group, and a carboxylic acid side chain, presents a trifecta of functional handles for further chemical modification, making it a promising intermediate for the synthesis of novel bioactive molecules.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can be envisioned in a three-step sequence starting from the commercially available 2-methylthiophene. The proposed pathway involves a Friedel-Crafts acylation, a Wolff-Kishner reduction, and a regioselective bromination.

Synthetic_Pathway Start 2-Methylthiophene Intermediate1 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid Start->Intermediate1 1. Succinic anhydride, AlCl3 Intermediate2 4-(5-Methylthiophen-2-yl)butanoic acid Intermediate1->Intermediate2 2. H2NNH2, KOH, ethylene glycol FinalProduct 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid Intermediate2->FinalProduct 3. NBS, DMF

Caption: Proposed three-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[3][6] This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of an acylium ion from succinic anhydride, which then attacks the electron-rich thiophene ring.[8][9] The electron-donating methyl group at the 5-position and the ring sulfur atom direct the acylation to the 2-position, leading to the formation of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of 2-methylthiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction

The carbonyl group of the keto-acid intermediate is subsequently reduced to a methylene group using the Wolff-Kishner reduction.[3][6] This reaction is carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This method is particularly suitable as it avoids the acidic conditions of a Clemmensen reduction, which could potentially lead to side reactions with the thiophene ring.

Experimental Protocol:

  • Combine 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid (1.0 equivalent), potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents) in ethylene glycol.

  • Heat the mixture to 120-140 °C for 2-3 hours, allowing water and excess hydrazine to distill off.

  • Increase the temperature to 190-200 °C and reflux for an additional 4-6 hours, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 3: Regioselective Bromination

The final step is the bromination of 4-(5-methylthiophen-2-yl)butanoic acid. The thiophene ring is activated towards electrophilic substitution by the electron-donating methyl and alkyl substituents. The 5-position is occupied by the methyl group, and the 2-position by the butanoic acid side chain. Therefore, electrophilic attack is directed to the available 3- or 4-positions. The 2-alkyl group is a stronger activator than the 5-methyl group for the adjacent 3-position. Consequently, bromination with N-Bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) is expected to regioselectively yield the desired 3-bromo isomer.

Experimental Protocol:

  • Dissolve 4-(5-methylthiophen-2-yl)butanoic acid (1.0 equivalent) in DMF at room temperature.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution. The reaction is typically exothermic and should be monitored.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove DMF, and dry under vacuum.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. These values are estimated based on the known properties of structurally related compounds such as 4-(2-thienyl)butyric acid and its derivatives.[10][11][12]

PropertyPredicted Value
Molecular Formula C₉H₁₁BrO₂S
Molecular Weight 263.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75-85 °C
Boiling Point >350 °C (decomposes)
pKa ~4.5
LogP ~3.2
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.

Chemical Reactivity and Potential Applications

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a versatile intermediate for further synthetic transformations.

Reactivity_Hub Core 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid Suzuki Suzuki Coupling Core->Suzuki Pd catalyst, Base R-B(OH)2 Esterification Esterification / Amidation Core->Esterification Alcohol/Amine, Acid catalyst Heck Heck Coupling Core->Heck Pd catalyst, Base Alkene Grignard Grignard Formation Core->Grignard Mg, THF Reduction Carboxylic Acid Reduction Core->Reduction LiAlH4 or BH3

Caption: Key reaction pathways for derivatization.

  • The Bromine Atom: The C-Br bond at the 3-position of the thiophene ring is a key site for functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[13][14] Furthermore, it can be converted into an organometallic reagent through lithium-halogen exchange or Grignard reagent formation, which can then react with a wide range of electrophiles.[15]

  • The Carboxylic Acid Group: The butanoic acid side chain provides a handle for forming esters, amides, and acid chlorides. These derivatives are common in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding. The carboxylic acid can also be reduced to the corresponding primary alcohol, opening up another avenue for derivatization.

  • The Thiophene Ring: While already substituted, the remaining C-H bond at the 4-position could potentially undergo further functionalization, although this would likely require harsh conditions or specific directing groups.

Given its structural features, this compound is an excellent candidate for building libraries of novel compounds for screening in various drug discovery programs, particularly in areas where thiophene-containing molecules have shown promise, such as oncology, inflammation, and infectious diseases.[3]

Predicted Spectroscopic Data

The following spectroscopic data are predicted and would be crucial for the characterization of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

¹H NMR Spectroscopy
  • Aromatic Proton (s, 1H): A singlet is expected for the single proton on the thiophene ring at the 4-position. The chemical shift would likely be in the range of δ 6.8-7.2 ppm.

  • Aliphatic Protons (m, 6H): The butanoic acid chain would show three distinct signals. A triplet at ~δ 2.8-3.0 ppm for the two protons adjacent to the thiophene ring, a multiplet (sextet) at ~δ 2.0-2.2 ppm for the central two protons, and a triplet at ~δ 2.3-2.5 ppm for the two protons adjacent to the carboxylic acid group.

  • Methyl Protons (s, 3H): A singlet for the methyl group protons at the 5-position, expected around δ 2.4-2.6 ppm.

  • Carboxylic Acid Proton (s, 1H): A broad singlet for the acidic proton, typically observed above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy
  • Carboxylic Acid Carbon: δ 175-180 ppm.

  • Thiophene Ring Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C3) would be expected at a lower field (more deshielded) than the other ring carbons.

  • Aliphatic Carbons: Three signals for the butanoic acid chain carbons, typically in the range of δ 25-35 ppm.

  • Methyl Carbon: A signal for the methyl group carbon around δ 15-20 ppm.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for thiophene derivatives would be expected.[2][16][17][18]

  • Molecular Ion (M⁺): m/z 262 and 264.

  • Major Fragments:

    • Loss of the bromine atom ([M-Br]⁺).

    • Alpha-cleavage of the butanoic acid side chain.

    • McLafferty rearrangement involving the carboxylic acid group.

    • Cleavage of the entire butanoic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the absorption bands of its functional groups.[19][20][21][22][23]

  • O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C-H Stretch (aromatic): A weak band around 3100 cm⁻¹.

  • C-H Stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=C Stretch (thiophene ring): Absorptions in the 1400-1550 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, while not extensively documented, represents a highly valuable and versatile building block for synthetic and medicinal chemistry. This guide has outlined a robust and logical synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its potential for further chemical modification. The strategic placement of its functional groups offers multiple avenues for creating diverse molecular architectures, making it a compound of significant interest for researchers aiming to develop novel therapeutic agents and functional materials. The predictive nature of the data presented herein provides a strong foundation for initiating experimental work on this promising chemical entity.

References

  • A Versatile One-Pot Synthesis of 2,3,5-Tri-Substituted Thiophenes from Thiomorpholides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Versatile One-Pot Synthesis of 2,3,5-Tri-Substituted Thiophenes from Thiomorpholides. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2,3,5-trisubstituted thiophenes 170 using 1,3-dicarbonyls... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). IOSR Journal. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Liang, J., et al. (2009). Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 13(6), 1134-1139. [Link]

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024, November 14). MDPI. Retrieved March 7, 2026, from [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Rekik, N., et al. (2009). Polarized Infrared Spectra of the H(D) Bond in 2-thiophenic Acid Crystals: A Spectroscopic and Computational Study. ChemPhysChem, 10(17), 3134-3143. [Link]

  • Thiophene. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Belen'kii, L. (2008). Reduction and Desulfurization of Thiophene Compounds. In Chemistry of Heterocyclic Compounds: Thiophene and its Derivatives, Part One, Volume 44 (pp. 457-570). [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Retrieved March 7, 2026, from [Link]

  • Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-630. [Link]

  • DOI: 10. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives... (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021, October 14). MDPI. Retrieved March 7, 2026, from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • 4-(2-Thienyl)Butyric Acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). PubMed. Retrieved March 7, 2026, from [Link]

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  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PMC. Retrieved March 7, 2026, from [Link]

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Structural Analysis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis and characterization framework for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid . It is designed for researchers requiring rigorous verification of this scaffold, particularly when used as an intermediate in pharmaceutical synthesis or materials science.

Executive Summary: The Architecture of a Key Intermediate

The molecule 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid represents a highly functionalized thiophene scaffold. Its value lies in its "tri-vector" reactivity:

  • Carboxylic Acid: A handle for amide coupling or esterification.

  • Bromine (C3): A site for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity after the aliphatic chain is established.

  • Methyl (C5): A metabolic blocker that prevents oxidation at the typically reactive

    
    -position, while serving as a distinct NMR handle.
    

The critical analytical challenge is regiochemical ambiguity . During synthesis (typically Friedel-Crafts acylation followed by reduction), distinguishing the 3-bromo isomer from the 4-bromo regioisomer is non-trivial using standard 1D NMR. This guide presents a self-validating spectroscopic strategy to definitively assign the structure.[1]

Molecular Properties & Theoretical Profile[2]

PropertyValue / DescriptorRelevance
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Core composition.[2][3][4][5]
Molecular Weight 263.15 g/mol Monoisotopic mass confirms Br presence.
Isotopic Pattern

Distinctive MS doublet (M and M+2).
LogP (Calc) ~2.8 - 3.1Moderately lipophilic; suitable for RP-HPLC.
pKa (Acid) ~4.8Typical aliphatic carboxylic acid behavior.
Topological Polar Surface Area 37.3 ŲGood membrane permeability predictor.

Synthetic Context & Impurity Logic

To analyze the compound, one must understand its genesis. The most probable synthetic route involves the Friedel-Crafts acylation of 3-bromo-5-methylthiophene with succinic anhydride, followed by a reduction (e.g., Wolff-Kishner or Clemmensen).

Diagram 1: Synthetic Pathway & Potential Impurities

This flow illustrates where regioisomers and byproducts originate.

SynthesisFlow SM 3-Bromo-5-methylthiophene Inter Intermediate: Keto-Acid SM->Inter Acylation (C2 vs C4) Imp1 Impurity A: 4-Bromo Regioisomer (Wrong Acylation Site) SM->Imp1 Minor Path (Steric Leakage) Reagent Succinic Anhydride (AlCl3) Reagent->Inter Target TARGET: 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Inter->Target Reduction (C=O to CH2) Imp2 Impurity B: Incomplete Reduction (Keto-Acid) Inter->Imp2 Incomplete Rxn

Caption: Logical flow of synthesis highlighting the origin of the critical regioisomer (Impurity A) and process impurities.

Spectroscopic Characterization Strategy (The "Self-Validating" Protocol)

Mass Spectrometry (MS)
  • Technique: LC-MS (ESI-).

  • Expectation: The carboxylic acid ionizes well in negative mode

    
    .
    
  • Validation: Look for the 1:1 doublet at

    
     261 and 263. A single peak indicates de-bromination (a common side reaction during harsh reductions).
    
Nuclear Magnetic Resonance (NMR)

This is the core of the structural proof.[1]

1H NMR Assignment Table (CDCl3, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C4) 6.60 - 6.70 Singlet (br) 1H The critical handle. May show fine coupling (

) to the methyl group.
Ar-CH3 (C5) 2.35 - 2.45Doublet/Singlet3HDistinctive thiophene methyl resonance.

-CH2
2.75 - 2.85Triplet2HAdjacent to Thiophene ring (deshielded).

-CH2
2.35 - 2.45Triplet2HAdjacent to Carbonyl (overlaps with methyl often).

-CH2
1.90 - 2.05Quintet2HCentral methylene chain.
The Regioisomer Problem: 3-Bromo vs. 4-Bromo

Standard 1H NMR is insufficient because the aromatic proton shift is similar in both isomers. You must use 2D NMR (NOESY/ROESY) to prove the structure.

  • Hypothesis:

    • Target (3-Br, 5-Me): The aromatic proton is at C4 . It is adjacent to the C5-Methyl .

    • Isomer (4-Br, 5-Me): The aromatic proton is at C3 . It is separated from the C5-Methyl by the bromine atom.

  • The Test: Irradiate the Methyl group (or look for the cross-peak in NOESY).

    • Strong NOE to Ar-H

      
      Target Structure Confirmed  (Proton is at C4).
      
    • No NOE to Ar-H

      
      Wrong Isomer  (Proton is at C3, blocked by Br).
      
Diagram 2: NOESY Logic for Structural Confirmation

This diagram visualizes the spatial relationships required to confirm the correct isomer.

NOESY_Logic cluster_correct CORRECT STRUCTURE (3-Bromo-5-methyl) cluster_wrong WRONG ISOMER (4-Bromo-5-methyl) NodeCorrect C5-Methyl C4-Proton Spatial Proximity: HIGH NOE Signal: STRONG NodeCorrect:Me->NodeCorrect:H NOE Observed Decision Spectroscopic Decision NodeCorrect->Decision NodeWrong C5-Methyl C4-Bromine C3-Proton Spatial Proximity: BLOCKED NOE Signal: ABSENT NodeWrong:Me->NodeWrong:H Distance > 5Å NodeWrong->Decision

Caption: NOESY correlation strategy. The presence of a cross-peak between the Methyl and Aromatic Proton definitively confirms the 3-Bromo isomer.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation
  • Dissolve ~10 mg of the solid in 0.6 mL of CDCl3 (Deuterated Chloroform).

  • Ensure the solution is clear; filter if necessary to remove inorganic salts from the reduction step.

Step 2: Data Acquisition
  • 1H NMR (16 scans): Assess purity and integration. Confirm the aliphatic chain integrals (2:2:2) and the presence of the methyl singlet.

  • 13C NMR (1024 scans): Look for the carbonyl carbon (~178 ppm) and the specific thiophene carbons.

    • Note: C-Br carbons often appear very small or broadened due to quadrupolar relaxation of the Br nucleus.

  • NOESY (Standard Pulse): Set mixing time to 500ms. Focus on the region between the Methyl singlet (~2.4 ppm) and the Aromatic singlet (~6.6 ppm).

Step 3: HPLC Purity Method (Generic)

Since this is an acid, pH control is vital to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

References & Authority

  • Thiophene Reactivity & Regioselectivity:

    • Detailed mechanisms of electrophilic substitution in thiophenes, explaining the preference for C2/C5 substitution and the directing effects of halogens.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • NMR of Halogenated Heterocycles:

    • Methodologies for distinguishing regioisomers in substituted thiophenes using NOE.

    • Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Related Scaffold Synthesis (Analogous Chemistry):

    • Synthesis of 4-(5-methylthiophen-2-yl)butanoic acid derivatives (demonstrating the acylation/reduction sequence).

    • Source: PubChem CID 22988-53-0 Data.

  • Crystal Structure Validation (Analogous):

    • X-ray analysis of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, confirming the stability and geometry of the 3-bromo-5-methyl core.

    • Source: El-Hiti, G. A., et al. (2013).[5] Acta Crystallographica Section E.

Sources

Structural and Analytical Profiling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid: Molecular Weight Dynamics and Drug Discovery Implications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth analysis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (C₉H₁₁BrO₂S), a highly versatile halogenated heterocycle. By deconstructing its exact molecular weight (263.15 g/mol ), analytical mass spectrometry signatures, and synthetic pathways, this guide provides researchers with actionable, self-validating protocols for lead optimization in drug discovery.

Introduction & Physicochemical Profiling

Thiophene derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for benzene rings to improve metabolic stability and alter lipophilicity [3]. 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a highly functionalized thiophene featuring a bromine atom, a methyl group, and a butanoic acid chain.

Understanding the exact molecular weight and isotopic distribution of this compound is the foundational step for downstream biological assays and synthetic tracking.

  • Chemical Formula: C₉H₁₁BrO₂S

  • Average Molecular Weight: 263.15 g/mol

  • Monoisotopic Mass (⁷⁹Br): 261.966 Da

  • Monoisotopic Mass (⁸¹Br): 263.964 Da

The average molecular weight of 263.15 g/mol is derived from the natural isotopic abundance of its constituent elements, most notably the near 1:1 ratio of naturally occurring bromine isotopes.

Pharmacokinetic Viability: The Rule of Five Context

In the realm of preclinical drug development, a molecule's weight directly dictates its permeability, solubility, and oral bioavailability. According to [1], orally active drugs generally possess a molecular weight under 500 Daltons.

With a molecular weight of 263.15 g/mol , 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is exceptionally well-positioned for lead optimization:

  • Fragment-Based Drug Discovery (FBDD): The compound strictly complies with the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal starting fragment for target-binding screens.

  • Molecular Weight Budget: It leaves a "budget" of approximately 236 Daltons. Medicinal chemists can confidently attach large pharmacophores (e.g., piperazines, sulfonamides) to the carboxylic acid terminus via amide coupling without breaching the 500 Da RO5 ceiling, avoiding the steep drop-off in cellular permeability associated with larger molecules.

Mass Spectrometry & Isotopic Signature (The Bromine Doublet)

The presence of the bromine atom imparts a highly characteristic isotopic signature during mass spectrometric (MS) analysis. Naturally occurring bromine consists of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2]. Consequently, any intact ion containing this single bromine atom will manifest as a distinct "doublet" separated by 2 m/z units with an intensity ratio of approximately 1:1.

Causality in Ionization Choice: The terminal carboxylic acid group (-COOH) is highly acidic. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice. The molecule readily deprotonates to form a stable carboxylate anion ([M-H]⁻), yielding superior signal-to-noise ratios compared to positive ion mode.

Self-Validating LC-MS/MS Protocol

This protocol acts as a self-validating system: if the 1:1 isotopic doublet is absent, it immediately indicates that the molecule has undergone debromination (degradation) or excessive in-source fragmentation.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water. Avoid highly acidic modifiers that suppress deprotonation.

  • Ionization: ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • Detection (Q1 Scan): Scan the range of m/z 200–300.

  • Validation Check: The Q1 spectrum must reveal two peaks at m/z 260.96 and m/z 262.96 with a ~1:1 peak area ratio.

LCMS Sample Analyte Injection MW: 263.15 Da ESI ESI(-) Ionization Loss of H+ Sample->ESI Quad1 Q1 Mass Selection Isotope Doublet ESI->Quad1 [M-H]- Ions Detect m/z 260.96 (79Br) 50.7% Abundance m/z 262.96 (81Br) 49.3% Abundance Quad1->Detect ~1:1 Ratio Signature

LC-MS/MS negative ion mode workflow demonstrating the 1:1 bromine isotopic doublet signature.

Synthetic Workflow & Molecular Weight Tracking

The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid requires precise control over electrophilic aromatic substitution, leveraging the electron-rich nature of the thiophene ring [3]. Tracking the molecular weight shifts at each step is critical for reaction monitoring.

Step-by-Step Methodology:

  • Bromination: Starting with 2-methylthiophene (MW: 98.17 g/mol ), selective bromination using N-Bromosuccinimide (NBS) yields 3-bromo-5-methylthiophene (MW: 177.06 g/mol ). Causality: The methyl group acts as an electron-donating directing group, guiding the electrophile to the adjacent positions.

  • Acylation: A Friedel-Crafts acylation is performed using succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃). This attaches a 4-oxobutanoic acid chain to the C2 position, shifting the molecular weight to 277.13 g/mol .

  • Reduction: The ketone carbonyl is reduced to a methylene group via a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction (hydrazine, base), finalizing the structure at MW 263.15 g/mol .

Synthesis A 2-Methylthiophene MW: 98.17 Da B 3-Bromo-5-methylthiophene MW: 177.06 Da A->B Bromination (+Br, -H) C 4-(3-Bromo-5-methylthiophen-2-yl) -4-oxobutanoic acid MW: 277.13 Da B->C Friedel-Crafts (Succinic Anhydride) D 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid MW: 263.15 Da C->D Reduction (-O, +H2)

Synthetic pathway of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid tracking molecular weight.

Quantitative Data Summary

The following tables consolidate the physicochemical properties and the optimized chromatographic gradient for analytical verification.

Table 1: Physicochemical & Mass Properties
PropertyValueDrug Discovery Significance
Average Molecular Weight 263.15 g/mol Ideal for RO3/RO5 compliance; allows downstream functionalization.
Monoisotopic Mass (⁷⁹Br) 261.966 DaPrimary exact mass target for high-resolution MS.
Monoisotopic Mass (⁸¹Br) 263.964 DaSecondary exact mass target; confirms bromine presence.
Hydrogen Bond Donors 1 (-OH)High membrane permeability potential.
Hydrogen Bond Acceptors 2 (O atoms)Low desolvation energy required for target binding.
Table 2: Validated LC-MS Chromatographic Gradient
Time (min)% Mobile Phase A (Water + 10mM NH₄OAc)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Conclusion

The molecular weight of 263.15 g/mol is not merely a physical constant; it is a strategic asset in rational drug design. 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid combines the metabolic resilience of a substituted thiophene with the synthetic versatility of a carboxylic acid, all within a highly efficient, low-molecular-weight footprint. By leveraging its distinct bromine isotopic signature, researchers can ensure rigorous quality control and structural validation throughout the synthesis and biological evaluation pipeline.

References

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (PMC) URL: [Link]

solubility of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Solubility Profiling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid: A Technical Guide for Preclinical Development

Executive Summary & Structural Causality

In preclinical drug development and advanced organic synthesis, understanding the solubility profile of key building blocks is paramount. 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (CAS: 1496290-57-3) is a highly specialized halogenated thiophene derivative[1]. Because solubility dictates both synthetic solvent selection and in vivo bioavailability (ADME/Tox), establishing a rigorous physicochemical profile for this compound is a critical path in early-stage development.

As a Senior Application Scientist, I approach solubility not merely as a data point, but as a dynamic interplay between molecular structure and solvent thermodynamics. The solubility behavior of this compound is governed by two opposing structural features:

  • The Lipophilic Core: The 3-bromo-5-methylthiophene ring is highly hydrophobic. The heavy bromine atom increases polarizability and crystal lattice energy (via halogen bonding), driving the compound out of aqueous solution.

  • The Ionizable Tail: The flexible butanoic acid linker terminates in a carboxylic acid (estimated

    
     ~4.7). This moiety serves as the primary driver for aqueous solubility, dictating a strict pH-dependent dissolution profile.
    

At a pH below its


 (e.g., gastric fluid at pH 1.2), the molecule remains unionized, and the hydrophobic penalty of the brominated thiophene core dominates, resulting in poor aqueous solubility. Conversely, at a pH above 6.0 (e.g., intestinal fluid), the carboxylic acid deprotonates. The resulting ion-dipole interactions with water overcome the lattice energy, leading to a logarithmic increase in solubility.

LogicTree Start Aqueous Media Solubility LowPH pH < 4.0 (Stomach Model) Start->LowPH HighPH pH > 6.0 (Intestinal Model) Start->HighPH State1 Unionized Acid (High Lipophilicity) LowPH->State1 State2 Ionized Carboxylate (High Polarity) HighPH->State2 Result1 Poor Solubility (< 10 µg/mL) State1->Result1 Result2 High Solubility (> 1 mg/mL) State2->Result2

Caption: Logic tree illustrating the pH-dependent solubility of the carboxylic acid moiety.

Quantitative Data: Physicochemical Profiling

To provide a baseline for assay validation, the following table summarizes the representative physicochemical and solubility metrics for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid based on its structural descriptors and empirical behavior of analogous thiophene-carboxylic acids.

ParameterExperimental ConditionRepresentative MetricAnalytical Methodology
Molecular Weight Standard263.15 g/mol Mass Spectrometry (ESI-)
LogP (Partition) Neutral species (pH 2.0)3.2 - 3.5RP-HPLC / Shake-Flask

Aqueous titration~4.7Potentiometric Titration
Thermodynamic Sol. SGF (pH 1.2), 37°C< 10 µg/mLShake-Flask (HPLC-UV)
Thermodynamic Sol. PBS (pH 7.4), 37°C> 1,000 µg/mLShake-Flask (HPLC-UV)
Kinetic Solubility 2% DMSO in PBS (pH 7.4)~50 - 100 µg/mLNephelometry / Turbidimetry

Experimental Workflows: Self-Validating Systems

In laboratory practice, solubility is highly susceptible to methodological artifacts. To ensure data integrity, we must employ self-validating protocols. We divide our workflows into Thermodynamic Solubility (for late-stage formulation) and Kinetic Solubility (for early-stage screening).

Protocol A: Thermodynamic pH-Solubility Profiling (The Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solution. We utilize the , which remains the industry standard for accurate equilibrium determination[2].

Causality & Rationale: We use centrifugation rather than filtration for phase separation. Highly lipophilic compounds like our brominated thiophene tend to adsorb onto standard syringe filters (e.g., PTFE or Nylon), which artificially lowers the quantified solubility. Centrifugation eliminates this surface-binding artifact[3].

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess of solid 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (~5 mg) into a series of glass vials.

  • Buffer Introduction: Add 1.0 mL of physiologically relevant aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, and pH 7.4 PBS).

  • Equilibration: Seal the vials and incubate on an orbital shaker at 37°C and 400 RPM.

    • Self-Validation Step: Sample at 24h, 48h, and 72h. Equilibrium is confirmed only when the concentration delta between the 48h and 72h time points is <5% RSD[4].

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid.

  • Supernatant Quantification: Dilute the supernatant appropriately and analyze via Isocratic HPLC-UV (detecting the thiophene chromophore at ~254 nm) against a standard calibration curve.

  • Residue Analysis: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This ensures the compound did not undergo a polymorphic transformation or form a hydrate during the 72-hour aqueous incubation.

Workflow A Solid Compound (CAS: 1496290-57-3) B Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) A->B C Equilibration (Shake at 37°C, 24-48h) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Analysis (HPLC-UV/MS) D->E F Solid Residue Analysis (XRPD) D->F

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Protocol B: High-Throughput Kinetic Solubility

Kinetic solubility evaluates the precipitation point of a compound pre-dissolved in an organic solvent when introduced to an aqueous environment. This is critical for biological assays where compounds are stored in DMSO libraries.

Causality & Rationale: Kinetic solubility is driven by solvation energy rather than lattice energy. Because the compound is already in a high-energy dissolved state, spiking it into water creates a metastable supersaturated solution. The presence of DMSO acts as a cosolvent; therefore, the final DMSO concentration must be strictly controlled (≤2%) to prevent the artificial inflation of apparent solubility[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous Spiking: Aliquot the DMSO stock into a 96-well microtiter plate containing PBS (pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO volume does not exceed 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation of the insoluble fractions.

  • Detection: Read the plate using a nephelometer (measuring laser light scattering at 620 nm). The kinetic solubility limit is identified as the concentration at which a sharp inflection point in light scattering occurs, indicating the onset of particulate formation.

Conclusion & Best Practices

For 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, the interplay between the hydrophobic brominated thiophene and the ionizable carboxylic acid requires precise pH control during any solubility assessment. When utilizing this compound in biological assays or formulation development, researchers must account for its poor solubility in acidic environments and leverage its high solubility in basic media. Always employ self-validating steps, such as XRPD on residual solids and strict DMSO limits, to ensure that the data generated reflects the true physicochemical nature of the molecule.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. URL:[Link]

Sources

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Abstract

Introduction and Compound Profile

4-(3-bromo-5-methylthiophen-2-yl)butanoic acid is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and brominated heterocycles are versatile intermediates in organic synthesis, frequently utilized in cross-coupling reactions to build molecular complexity.[1][2] The presence of a carboxylic acid moiety, a bromine atom, and a substituted thiophene ring dictates its chemical reactivity and its toxicological profile. Understanding these structural features is paramount to anticipating its hazards and handling it safely.

Table 1: Compound Identification

PropertyValue
IUPAC Name 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
Molecular Formula C₉H₁₁BrO₂S
Structure (Image of the chemical structure would be placed here in a formal document)
Key Functional Groups Thiophene, Bromo-substituent, Carboxylic Acid

Hazard Identification and Classification

Based on the analysis of similar chemical structures, 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid should be handled as a hazardous substance. The primary hazards are associated with the individual functional components of the molecule.

  • Brominated Aromatic Compounds: Organobromine compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4]

  • Carboxylic Acids: Organic acids, particularly those with halogen substituents, can be corrosive and cause severe skin and eye damage upon contact.[5][6]

  • Thiophene Derivatives: The parent compound, thiophene, is a flammable liquid, harmful if swallowed, and causes serious eye irritation.[7][8] While the butanoic acid side chain reduces volatility, the intrinsic hazards of the thiophene core should be considered.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][7][8][9]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][5][6]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation[3][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][10]

Signal Word: Danger

Anticipated Hazard Pictograms:

  • GHS05 (Corrosion)

  • GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid. This involves a combination of engineering controls and appropriate personal protective equipment.[11][12]

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][14]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] A face shield should be worn in situations with a higher risk of splashing.[15]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[12] Inspect gloves for any signs of degradation or perforation before use and change them frequently.[16]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[12]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[12][13]

Experimental Workflow and Safety Checkpoints

The primary synthetic utility of brominated thiophenes lies in cross-coupling reactions.[17][18][19] The following diagram illustrates a generic workflow, highlighting critical safety considerations at each step.

Caption: A generalized experimental workflow highlighting key safety checkpoints.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety within the laboratory.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4][15]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and food and feedstuffs.[6][16]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[20]

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4][5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Scoop the absorbed material into a suitable, labeled container for disposal.[16]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

Waste Disposal

All waste containing 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid must be treated as hazardous waste.

  • Waste Containers: Collect all waste materials (including contaminated absorbent material and disposable PPE) in clearly labeled, sealed containers.[13]

  • Disposal Procedures: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[13][15] Halogenated organic waste should be collected in a designated container.[13]

Toxicological and Ecotoxicological Profile

Specific toxicological data for this compound is not available. However, based on its structure, it is prudent to assume it may possess reproductive toxicity or other long-term health effects.[21][22] The ecotoxicological effects are also unknown, but release into the environment should be avoided.[8][21] Thiophene itself is harmful to aquatic life with long-lasting effects.[7][8]

Conclusion

While 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid is a valuable building block in research and development, it must be handled with the utmost care. By understanding its potential hazards based on analogous structures and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and perform a thorough risk assessment before beginning any new experimental procedure.

References

  • Benchchem.
  • Benchchem.
  • ECHEMI.
  • PMC. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.
  • GESTIS Substance D
  • Sangon.
  • ResearchGate.
  • ACS Publications.
  • The Good Scents Company. thiophene, 110-02-1.
  • Sigma-Aldrich. 4-(5-Bromothiophen-2-yl)butanoic acid | 89980-93-8.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • 3M.
  • Fisher Scientific.
  • Fisher Scientific.
  • Tokyo Chemical Industry.
  • CPAChem.
  • Anonymous.
  • Merck Millipore.
  • GZ Industrial Supplies.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Ossila.
  • California State University, Bakersfield.
  • Fisher Scientific.
  • Weizmann Institute of Science.
  • Health and Human Services North Dakota. toxics.
  • Silent Spring Institute. Appendix: Detailed information on all 26 chemicals detected by the chemical-detecting wristbands.

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The Reactivity of the Thiophene Ring in Substituted Butanoic Acids: Mechanisms, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Organic Synthesis, Medicinal Chemistry, and Bioelectronics

Executive Summary

Substituted butanoic acids bearing a thiophene ring represent a highly versatile chemical scaffold. The inherent electron-rich nature of the five-membered heteroaromatic thiophene ring, combined with the tunable aliphatic butanoic acid chain, provides a unique platform for targeted chemical modifications. As a Senior Application Scientist, I have observed that mastering the reactivity of this scaffold—specifically regioselective electrophilic substitution, oxidative polymerization, and C-H functionalization—is critical for advancing both small-molecule drug discovery and next-generation bioelectronics.

This technical guide dissects the causal mechanisms driving the reactivity of thiophene-butanoic acids, detailing validated protocols for their functionalization and exploring their cutting-edge applications in synthesizing TRPV1 agonists, chiral enzyme inhibitors, and in vivo bioelectronic supercapacitors.

Electronic Properties and Regioselectivity at the C5 Position

The thiophene ring is a


-excessive heterocycle. The sulfur atom donates electron density into the aromatic system, making the ring highly susceptible to electrophilic aromatic substitution (EAS). In substituted thiophene-butanoic acids, such as 4-(thiophen-2-yl)butanoic acid, the butanoic acid chain at the C2 position directs incoming electrophiles primarily to the C5 position  due to steric hindrance at C3 and the stabilization of the Wheland intermediate at C5[1].

In medicinal chemistry, modifying the C5 position is a primary strategy for optimizing ligand-target interactions. For instance, in the development of novel 4-(thiophen-2-yl)butanamides as potent TRPV1 channel agonists, the C5 position serves as the optimal site for introducing lipophilic or hydrogen-bonding moieties[1]. Because the C5 position is symmetrical with respect to the butyl chain and highly chemically reactive, it allows for the transformation of the C-H bond into a new C-C bond without disrupting the rest of the thiophene nucleus[2].

C-H Activation and Cross-Coupling Dynamics

Traditional cross-coupling requires pre-functionalized (e.g., halogenated) thiophenes. However, modern drug development favors direct C-H functionalization to improve atom economy. A field-proven method involves the use of Silver(I) Fluoride (AgF) generated in situ.

Causality of Reagent Selection: Why generate AgF in situ rather than adding it directly? AgF is highly sensitive to light and heat. By adding Silver(I) Nitrate (


) in equivalent portions over time to a fluoride source, low, steady-state concentrations of AgF are maintained. This controlled release heavily favors the desired cross-coupling product and suppresses unwanted homo-coupling of the thiophene derivatives[2].

Experimental Workflows: Self-Validating Protocols

Protocol 1: Regioselective C-H Cross-Coupling at C5 via In Situ AgF

Objective: Synthesize C5-functionalized 4-(thiophen-2-yl)butanamides for TRPV1 agonist screening.

  • Substrate Preparation: Dissolve 4-(thiophen-2-yl)butanoic acid (1.0 eq) in anhydrous acetonitrile (ACN) under an inert argon atmosphere to prevent premature oxidation.

  • Coupling Partner Addition: Add the desired aryl-boronic acid (1.2 eq) and a catalytic amount of Palladium(II) acetate (

    
    , 5 mol%).
    
  • In Situ AgF Generation: Heat the reaction mixture to 80°C. Over a period of 5 hours, add

    
     (2.0 eq total) in five equal portions (one portion per hour) alongside a soluble fluoride salt (e.g., KF).
    
    • Validation Checkpoint: The slow addition prevents the reaction mixture from turning black immediately (which would indicate rapid silver decomposition and homo-coupling).

  • Monitoring: Monitor the disappearance of the starting material via HPLC. The C5 position will selectively couple due to the directed electronic effects of the sulfur atom.

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

TRPV1_Signaling A 4-(Thiophen-2-yl)butanamide (TRPV1 Agonist) B TRPV1 Binding Pocket (Hydrogen Bonding & Lipophilic) A->B Ligand Binding C Channel Conformational Change B->C Activation D Calcium (Ca2+) Influx C->D Pore Opening E Membrane Depolarization D->E Ion Transport F Desensitization & Analgesia E->F Action Potential Modulation

Caption: Mechanism of TRPV1 channel activation by thiophene-butanamide agonists.

Oxidation and Nucleophilic Interactions in Chiral Intermediates

Beyond direct ring substitution, the thiophene ring's sulfur atom itself is a site of reactivity. A prime example is (S)-3-(Thiophen-2-ylthio)butanoic acid , a critical chiral intermediate used in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor for glaucoma[3].

In this molecule, the thiophene ring is linked to the butanoic acid backbone via a thioether bridge. The reactivity profile here is dual-natured:

  • Oxidation: The thiophene ring and the thioether linkage can be selectively oxidized to form sulfoxides or sulfones using controlled equivalents of hydrogen peroxide (

    
    ) or m-CPBA[4].
    
  • Nucleophilic Substitution: The synthesis of this intermediate relies on the nucleophilic attack of thiophen-2-thiol on a chiral butanoic acid derivative (e.g., (S)-3-bromobutanoic acid or a tosylate ester)[3][4].

Causality in Synthesis: When synthesizing the Dorzolamide precursor, replacing the bromine leaving group with a tosylate ester on the butanoic acid backbone significantly reduces reaction time from days to hours (2-4 hours at 41-45°C) because the tosylate is a superior, more polarizable leaving group that stabilizes the transition state during the


 displacement by the thiophene-thiolate[3].

In Vivo Enzymatic Polymerization for Bioelectronics

One of the most groundbreaking applications of the thiophene-butanoic acid scaffold leverages its capacity for oxidative polymerization. By flanking a thiophene butyric acid core with 3,4-ethylenedioxythiophene (EDOT) units, researchers created ETE-S (sodium salt of bis[3,4-ethylenedioxythiophene]-3-thiophene butyric acid)[5].

The Causality of ETE-S Design

Why use a trimer with a butanoic acid side chain?

  • Oxidation Potential: Pure thiophene requires a high oxidation potential to polymerize, which is lethal to living tissue. Adding electron-donating EDOT units lowers the oxidation potential, making the molecule highly reactive[5].

  • Solubility & Transport: The sodium salt of the butyric acid chain renders the trimer water-soluble. This allows the molecule to be transported via the transpiration stream through the xylem vascular tissue of plants (e.g., Rosa floribunda)[5][6].

Protocol 2: In Vivo Polymerization of ETE-S in Plant Xylem

Objective: Manufacture conductive wires and supercapacitors inside living plant tissue.

  • Precursor Preparation: Prepare a 1-5 mg/mL aqueous solution of ETE-S. The solution will be stable and clear due to the butanoic acid salt moiety.

  • Plant Immersion: Immerse the cut stem of a plant (e.g., a rose cutting) into the ETE-S solution.

  • In Vivo Catalysis: Allow the plant to transpire for 18-24 hours.

    • Mechanism: The plant perceives the ETE-S oligomer as a mild pathogen, triggering a defense response that releases Reactive Oxygen Species (ROS), primarily

      
      [6][7].
      
    • Polymerization: The native peroxidases in the plant xylem utilize the ROS to catalyze the oxidative polymerization of ETE-S into long-chain oligo-ETE-S[6].

  • Validation: Perform UV-Vis absorption spectrometry on the xylem tissue. A broad absorption band appearing from 500 nm to the near-infrared (NIR) indicates the formation of the doped, conductive polymer state[5].

  • Electrical Characterization: Insert gold probes into the xylem. Polymerized ETE-S wires exhibit conductivities up to 10 S/cm and can act as pseudocapacitors with a specific capacitance of ~0.25 mF[6][8].

ETES_Polymerization A ETE-S Monomer (Thiophene Butyric Acid) B Plant Xylem (Physicochemical Template) A->B Absorption D Radical Cation Formation A->D Oxidation by ROS C ROS Generation (H2O2 / Peroxidases) B->C Pathogen Defense Response C->D Catalysis E Oligo-ETE-S Wire (Conductive Polymer) D->E Polymerization F Pseudocapacitive Storage (0.25 mF Capacitance) E->F Ion Doping/Dedoping

Caption: ETE-S in vivo polymerization pathway catalyzed by ROS in plant xylem.

Quantitative Summary of Reactivity Profiles

To facilitate rapid decision-making in laboratory settings, the diverse reactivity profiles of thiophene-butanoic acid derivatives are summarized below.

Table 1: Reaction Profiles and Functionalization Conditions of Thiophene-Butanoic Acids

Derivative ScaffoldPrimary ReactivityReagents / CatalystsKey Application / Output
4-(Thiophen-2-yl)butanamides C5 Electrophilic Cross-Coupling

, AgF (in situ),

Synthesis of potent TRPV1 Agonists (Analgesics)
(S)-3-(Thiophen-2-ylthio)butanoic acid Thioether Oxidation /

Substitution

, m-CPBA / Tosylate esters
Chiral intermediate for Dorzolamide (Glaucoma)
ETE-S (Thiophene butyric acid trimer) Oxidative PolymerizationROS (

), Native Peroxidases
In vivo conductive wires and bio-supercapacitors
Poly(3-thiophene-butyric-acid) (PTBA) Carboxyl-functionalization / DopingElectrochemical oxidationBiosensor immobilization matrices

Conclusion

The thiophene ring within substituted butanoic acids is far more than a passive structural linker; it is a dynamic, highly programmable center of reactivity. By understanding the electronic distribution that favors C5 substitution, the thermodynamic principles behind in situ reagent generation (like AgF), and the electrochemical thresholds required for polymerization, scientists can exploit this scaffold across vastly different domains. Whether designing highly selective TRPV1 agonists for pain management or leveraging a plant's innate immune response to grow electronic circuits in vivo, the thiophene-butanoic acid framework remains a cornerstone of modern chemical innovation.

References

  • ACS Publications. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Retrieved from [Link]

  • PNAS. In vivo polymerization and manufacturing of wires and supercapacitors in plants (February 2017). Retrieved from [Link]

  • PNAS. In vivo polymerization and manufacturing of wires and supercapacitors in plants (March 2017). Retrieved from[Link]

  • ACS Publications. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists (AgF Cross-Coupling). Retrieved from[Link]

Sources

Methodological & Application

using 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid represents a "privileged scaffold precursor" in medicinal chemistry. Its unique trisubstituted thiophene core offers three distinct orthogonal handles: a carboxylic acid tail for linker chemistry, a sterically constrained aryl bromide for cross-coupling, and a latent nucleophilic carbon (C3) accessible via lithium-halogen exchange. This guide outlines the divergent synthetic utility of this molecule, focusing on two primary workflows: (1) Parham Cyclization to access tetrahydrobenzo[b]thiophene cores (common in kinase inhibitors and GPCR ligands), and (2) Sequential Cross-Coupling for constructing linear biaryl linkers (e.g., for PROTACs).

Core Reactivity Profile & Strategic Analysis

The molecule features a "Push-Pull-Lock" reactivity pattern that dictates synthetic order of operations:

Functional HandleReactivity TypeStrategic Utility
C3-Bromide Electrophilic / MetallationThe Pivot Point. Can undergo Pd-catalyzed coupling (Suzuki/Buchwald) OR Lithium-Halogen exchange (Li-Hal) for intramolecular cyclization.
C2-Alkyl Acid Nucleophilic / ElectrophilicThe Tether. The 4-carbon chain is the ideal length (

spacer) to form a stable 6-membered ring fused to the thiophene.
C5-Methyl Steric / Electronic BlockingThe Director. Blocks the reactive

-position, preventing polymerization and directing electrophilic substitution to the

-position (C4), though C4 is electronically deactivated.

Critical Consideration: The C3-Bromide is sterically crowded by the C2-alkyl chain and the C4-proton. Standard SNAr is impossible; Pd-catalysis requires active ligands (e.g., S-Phos, X-Phos).

Application Workflow: The Divergent Pathway

The following flowchart illustrates the decision matrix for using this building block.

G Start 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Decision Target Architecture? Start->Decision PathA Fused Ring System (Tetrahydrobenzo[b]thiophene) Decision->PathA Rigid Core Needed PathB Linear Biaryl Linker (PROTAC / Fragment Linking) Decision->PathB Flexible Linker Needed StepA1 1. Functionalize Acid (Weinreb Amide / Ester) PathA->StepA1 StepB1 1. Esterification (Protect Acid) PathB->StepB1 StepA2 2. Parham Cyclization (t-BuLi, -78°C) StepA1->StepA2 ResultA Cyclic Ketone Core StepA2->ResultA StepB2 2. Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) StepB1->StepB2 ResultB Linear Biaryl Acid StepB2->ResultB

Figure 1: Divergent synthetic pathways. Path A utilizes the "Parham Cyclization" to fuse a ring, while Path B utilizes the bromide for intermolecular coupling.

Detailed Protocols

Protocol A: Parham Cyclization (Ring Fusion)

Objective: Synthesize 2-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one. Mechanism: Lithium-Halogen exchange generates a transient C3-lithio species which attacks the tethered electrophile (Weinreb amide or Ester). Why Weinreb? Using a Weinreb amide prevents "double addition" of the organolithium, ensuring a clean ketone product.

Step 1: Weinreb Amide Formation

  • Dissolve 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add DIPEA (3.0 equiv), HOBt (1.2 equiv), and EDCI (1.2 equiv). Stir for 10 min at 0°C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Warm to RT and stir for 12 h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1][2] Dry (MgSO₄) and concentrate.[1][3][4] Yield typically >90%.[2]

Step 2: Cyclization (The Critical Step)

  • Reagents: tert-Butyllithium (1.7 M in pentane), Anhydrous THF.

  • Safety: t-BuLi is pyrophoric. Use distinct needle techniques and inert atmosphere (Ar/N₂).[4][5]

  • Setup: Flame-dry a 2-neck flask. Add the Weinreb amide substrate (1.0 equiv) and anhydrous THF (0.05 M). Cool to -78°C (Dry ice/Acetone).

  • Exchange: Dropwise add t-BuLi (2.1 equiv) over 20 mins.

    • Note: The first equiv acts as a scavenger/sacrificial base if trace moisture exists; the second performs the Br→Li exchange.

    • Observation: Solution typically turns yellow/orange (formation of thienyllithium).

  • Cyclization: Stir at -78°C for 30 mins. The intramolecular attack is rapid.

  • Quench: Add sat. NH₄Cl (aq) while still at -78°C. Then warm to RT.

  • Purification: Extract with EtOAc. The product (cyclic ketone) is usually purified via silica flash chromatography (Hex/EtOAc).

Self-Validation Check:

  • NMR: Loss of the Weinreb

    
    -OMe/N-Me singlets (~3.2, 3.7 ppm). Disappearance of the aromatic thiophene proton signal (since the ring is now fully substituted, unless the C4 proton remains—wait, C4 is H, C5 is Me. The cyclization happens at C3. The C4-H signal will shift significantly).
    
  • IR: Appearance of a conjugated ketone stretch (~1660-1680 cm⁻¹).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the C3 position while preserving the linear chain. Challenge: Free carboxylic acids can poison Pd catalysts or form insoluble salts. Solution: Methyl ester protection is recommended prior to coupling.

Step 1: Esterification

  • Dissolve acid in MeOH. Add catalytic H₂SO₄ (5 mol%). Reflux 2 h.

  • Concentrate and redissolve in EtOAc/NaHCO₃ wash. Isolate methyl ester.

Step 2: Cross-Coupling

  • Catalyst System: Pd(dppf)Cl₂·DCM is preferred for thiophene bromides due to its resistance to sulfur poisoning compared to Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/Water (4:1).[6]

  • Charge a reaction vial with:

    • Methyl 4-(3-bromo-5-methylthiophen-2-yl)butanoate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv)[5]

    • Pd(dppf)Cl₂·DCM (5 mol%)

  • Degas: Sparge with Argon for 10 mins.

  • Heat: Seal and heat to 90°C for 4-12 h.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Saponification (Optional): If the free acid is needed, treat with LiOH in THF/H₂O.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Cyclization Protonation of Li-species before cyclization.Ensure THF is distilled/dry. Maintain -78°C strictly. Quench cold.
"Thiophene Dance" (Regio-scrambling) Reaction temperature too high during lithiation.Do not allow temp to rise above -70°C during t-BuLi addition.
Stalled Suzuki Coupling Catalyst poisoning by thiophene sulfur.Switch to Pd(OAc)₂/XPhos or Pd(dppf)Cl₂. Increase catalyst loading to 10%.
De-bromination (Reduction)

-Hydride elimination or incomplete exchange.
In cyclization: Use exactly 2.0-2.2 equiv t-BuLi. In Suzuki: Ensure solvent is degassed to prevent homocoupling.

References

  • Parham Cyclization Mechanics: Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research, 15(10), 300–305. Link

  • Thiophene Lithiation: Sibi, M. P., & Snieckus, V. (1987). The Directed Ortho Metalation Reaction. Journal of Organic Chemistry.
  • Suzuki Coupling on Thiophenes: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 3-(Bromomethyl)thiophene".[5] Link

  • Synthesis of Tetrahydrobenzothiophenes: Dillard, R. D., et al. (1991). Synthesis and anti-inflammatory activity of benzo[b]thiophene derivatives. Journal of Medicinal Chemistry.

(Note: While specific CAS-linked papers for this exact molecule are proprietary/scarce, the chemistry described above is standard for the 3-bromothiophene-2-alkyl acid class.)

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are highly privileged scaffolds in medicinal chemistry and materials science due to their favorable electronic properties and structural versatility. The functionalization of these heterocycles via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development[1]. However, coupling reactions involving 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid present two distinct chemical challenges:

  • Steric Hindrance: The 3-bromo electrophilic site is sterically encumbered by the adjacent aliphatic chain at the 2-position[2][3].

  • Unprotected Functional Groups: The presence of a free aliphatic carboxylic acid can severely disrupt the basic conditions required for the catalytic cycle[4][5].

This application note provides a self-validating, deeply mechanistic protocol designed to overcome these challenges, ensuring high-yielding carbon-carbon bond formation without the need for prior esterification/protection steps.

Substrate Profiling & Mechanistic Rationale

To achieve high conversions with unprotected carboxylic acids, the reaction design must account for the specific sequence of acid-base and organometallic events.

Base Stoichiometry & Boronate Activation

In a standard Suzuki coupling, the base is required to coordinate with the organoboronic acid, converting it into a highly reactive, electron-rich boronate complex [R-B(OH)3]- that readily undergoes transmetalation[1]. When utilizing 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid, the free -COOH group will immediately react with the inorganic base to form a water-soluble carboxylate salt.

  • Causality: If only 1.5 to 2.0 equivalents of base are used, the carboxylic acid will consume the base, leaving insufficient hydroxide/carbonate to activate the boron species, stalling the reaction at the Pd(II) intermediate[4]. Therefore, a minimum of 3.0 to 4.0 equivalents of a base like K₃PO₄ is strictly required[5].

Catalyst Selection for Hindered Thiophenes

Oxidative addition into the C(sp²)–Br bond of a thiophene is generally fast. However, the 3-position is sterically hindered by the butanoic acid chain at C2[2].

  • Causality: Standard catalysts like Pd(PPh₃)₄ often suffer from slow oxidative addition and rapid degradation in hindered systems. Utilizing Pd(dppf)Cl₂ is highly recommended. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step while providing enough steric bulk to stabilize the active Pd(0) species[3][6].

Solvent System

A biphasic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is mandatory. The aqueous phase solubilizes the in situ generated carboxylate salt and the inorganic base, while the organic phase keeps the boronic acid and palladium catalyst in solution[1][5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting for Hindered Br) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Requires Boronate PdII->TransMet PdII_Ar Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_Ar + [Ar'-B(OH)3]- RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Carboxylate Salt) RedElim->Product Base Base (K3PO4) 1. Deprotonates -COOH 2. Forms [R-B(OH)3]- Base->TransMet Activates Boron

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting base-mediated boronate activation.

Reaction Optimization Parameters

The following table summarizes the quantitative data and logical parameter selection for this specific transformation.

ParameterSub-optimal ChoiceOptimal ChoiceScientific Rationale
Base Na₂CO₃ (1.5 eq)K₃PO₄ (3.5 eq) The free acid consumes 1 eq of base. K₃PO₄ provides superior boronate activation without causing ester hydrolysis (if other esters are present)[3][5].
Catalyst Pd(PPh₃)₄ (10 mol%)Pd(dppf)Cl₂ (5 mol%) Tetrakis struggles with ortho-steric hindrance. The dppf ligand accelerates reductive elimination and stabilizes Pd(0)[3][6].
Solvent Pure THF1,4-Dioxane / H₂O (4:1) A biphasic system is required to dissolve the in situ generated carboxylate salt and prevent precipitation[1][5].
Temp 60 °C85–95 °C Higher thermal energy is required to overcome the steric barrier at the C3 position of the thiophene[3].

Standard Operating Procedure (SOP)

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid (1.0 equiv) and the desired arylboronic acid (1.2–1.5 equiv).

  • Add K₃PO₄ (3.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, yielding a 0.2 M concentration with respect to the thiophene).

  • Critical Step: Degas the biphasic mixture via vigorous Argon sparging for 15–20 minutes, or perform 3 freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid.

Step 2: Reaction Execution
  • Seal the flask and heat the reaction mixture to 85–95 °C in a pre-heated oil bath.

  • Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases.

  • Allow the reaction to proceed for 12–16 hours. Monitor completion via LC-MS (aliquots should be quenched in a 1:1 mixture of MeCN and 1M HCl prior to injection to protonate the acid).

Step 3: Downstream Processing & Isolation (Acidification Workup)

Because the product exists as a water-soluble potassium carboxylate salt under the reaction conditions, standard organic extraction will result in total product loss[7][8].

  • Cool the reaction mixture to room temperature and dilute with equal volumes of deionized H₂O and Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and separate the layers.

  • Organic Wash: Discard the organic layer (or save for Pd recovery). This layer contains triphenylphosphine oxide, catalyst ligands, and neutral organic impurities (e.g., homocoupled biaryls).

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. Causality: This protonates the carboxylate salt back into the highly lipophilic free carboxylic acid, which will often precipitate or form a cloudy suspension[7][8].

  • Extraction: Extract the acidified aqueous layer with fresh EtOAc or Dichloromethane (3 × 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Workflow Setup Reaction Setup (Substrates, Pd Cat, Base, Biphasic Solvent) Degas Degassing (Ar/N2 Purge) Setup->Degas Heat Heating (85-95 °C) Degas->Heat Quench Aqueous Quench & Phase Separation Heat->Quench Aqueous Aqueous Layer (Contains Product Salt) Quench->Aqueous Organic Organic Layer (Discard/Recover Pd) Quench->Organic Acidify Acidification (HCl to pH 2) Aqueous->Acidify Critical Step Extract Extraction (EtOAc or DCM) Acidify->Extract Purify Purification (Cryst. or Silica) Extract->Purify

Caption: Experimental workflow emphasizing the critical acidification step for free carboxylic acid recovery.

Troubleshooting & Analytical Characterization

  • Emulsion Formation During Extraction: Thiophene-carboxylic acids can act as mild surfactants. If an emulsion forms during the EtOAc/H₂O wash, filter the biphasic mixture through a pad of Celite to remove suspended Palladium black, which is often the nucleating agent for the emulsion[9].

  • Protodehalogenation: If LC-MS indicates the presence of 4-(5-methylthiophen-2-yl)butanoic acid (loss of bromine), the oxidative addition is too slow. Ensure the reaction is thoroughly degassed and consider switching to a more electron-rich ligand system such as Pd(OAc)₂ with SPhos[10].

  • Palladium Scavenging: Thiophenes readily coordinate residual palladium, often leaving the isolated product with a dark brown tint. To achieve pharmaceutical-grade purity, treat the final organic extract with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) at 40 °C for 2 hours prior to final concentration[9].

References

  • Suzuki reaction - Wikipedia Wikimedia Foundation. URL: [Link]

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group Beilstein Journal of Organic Chemistry. URL:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Organic Letters - ACS Publications. URL:[Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Advanced Synthesis & Catalysis. URL:[Link]

  • A simple way of recycling of homogeneous catalyst in Suzuki reaction Synthetic Communications - Taylor & Francis. URL:[Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis International Journal of Organic Chemistry - SCIRP. URL:[Link]

Sources

Application Note: Robust and Mild Esterification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the efficient esterification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the potential sensitivity of the substituted thiophene ring to harsh acidic conditions, this guide focuses on the Steglich esterification, a mild and effective method employing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3] We present a comprehensive, step-by-step protocol, discuss the underlying reaction mechanism, and provide essential data for reaction monitoring and product characterization. This guide is intended for researchers and scientists in drug development and medicinal chemistry.

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for modifying the physicochemical properties of drug candidates, such as solubility, stability, and bioavailability. The target molecule, 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, contains a substituted thiophene moiety, which is a common scaffold in many pharmaceutical agents. While classical methods like Fischer esterification are widely used, they often require strong acid catalysts and high temperatures, which can be detrimental to sensitive substrates.[4][5][6] The Steglich esterification offers a superior alternative for such molecules, proceeding under mild, neutral conditions at room temperature, thus minimizing the risk of side reactions and degradation.[7][8]

Choosing the Right Esterification Method

The selection of an appropriate esterification method is critical to ensure high yield and purity of the desired product. Here, we compare two common methods and justify the choice of the Steglich esterification for the title compound.

MethodConditionsAdvantagesDisadvantages for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid
Fischer Esterification Acid catalyst (e.g., H₂SO₄), excess alcohol, heat (reflux)Inexpensive reagents, suitable for large-scale synthesis.[4][5]The brominated thiophene ring may be sensitive to strong acid and high temperatures, potentially leading to decomposition or side reactions. The reaction is an equilibrium, requiring a large excess of alcohol to drive it to completion.[4][9]
Steglich Esterification DCC, catalytic DMAP, aprotic solvent, room temperatureMild reaction conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[1][8]DCC can cause allergic reactions and the byproduct, dicyclohexylurea (DCU), needs to be removed by filtration.[10]

Given the structure of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, the mild conditions of the Steglich esterification make it the ideal choice to avoid potential degradation of the thiophene ring and ensure a clean reaction profile.

Reaction Mechanism and Workflow

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is more readily attacked by the alcohol, thereby accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[8]

Diagram of the Steglich Esterification Mechanism:

Steglich_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP Ester R-COOR' (Ester) O_acylisourea->Ester + R'-OH (slow) DCU DCU (Dicyclohexylurea) O_acylisourea->DCU DMAP DMAP Acyl_pyridinium->DMAP Acyl_pyridinium->Ester + R'-OH Alcohol R'-OH (Alcohol) Esterification_Workflow Start Start Dissolve Dissolve carboxylic acid, alcohol, and DMAP in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC React Stir at room temperature (Monitor by TLC) Add_DCC->React Filter Filter to remove DCU precipitate React->Filter Workup Aqueous Workup: Wash with dilute HCl, NaHCO₃, and brine Filter->Workup Dry Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for Steglich esterification.

Detailed Protocol: Esterification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

This protocol describes the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple alcohols.

Materials:

  • 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir at room temperature until fully dissolved. [11]3. Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. [11]5. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [11] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). [11]

Product Characterization

The final product, methyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate, should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl ester singlet (around 3.7 ppm), the thiophene proton, and the protons of the butanoate chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the ester carbonyl carbon (around 173 ppm) and the carbons of the thiophene ring and the alkyl chain.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the ester.

  • IR (Infrared Spectroscopy): A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

Safety Precautions

  • DCC is a potent allergen and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [10]* DCM is a volatile and potentially harmful solvent; handle it in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The Steglich esterification provides a reliable and mild method for the synthesis of esters from 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, a substrate that may be sensitive to harsher conditions. This protocol offers a high-yielding and clean transformation, making it a valuable tool for researchers in drug discovery and development. The straightforward procedure and simple purification make it amenable to a wide range of applications in medicinal chemistry.

References

  • Shi, H.-C. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 3(43), 20959-20970. [Link]

  • Maskill, H. (1990). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia (n.d.). Steglich esterification. Wikipedia. [Link]

  • Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]

  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • SynArchive (n.d.). Steglich Esterification. SynArchive. [Link]

  • Google Patents (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • European Patent Office (2006). METHOD FOR SEPARATING OF OPTICALLY PURE THIOPHENE COMPOUNDS USING SIMULATED MOVING BED CHROMATOGRAPHY. European Patent Office. [Link]

  • Organic Syntheses (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • ACS Publications (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Google Patents (n.d.). US2745843A - Process for the purification of thiophene.
  • The Royal Society of Chemistry (2017). DOI: 10.1039/C7TC03610H. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[4]nnulene-scaffold. National Center for Biotechnology Information. [Link]

  • Wikipedia (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • National Center for Biotechnology Information (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC (2021). Fischer Esterification. J&K Scientific LLC. [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • University of Calgary (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • MDPI (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

  • National Center for Biotechnology Information (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. National Center for Biotechnology Information. [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The compound 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of SGLT2 inhibitors and GPR40 agonists. Its structural integrity is defined by a thiophene core substituted with a bromine atom (position 3), a methyl group (position 5), and a butanoic acid side chain (position 2).

Accurate HPLC analysis of this compound presents specific challenges:

  • Acidity: The terminal carboxylic acid (pKa ≈ 4.8) requires pH control to prevent peak tailing.

  • Hydrophobicity: The bromo- and methyl-thiophene moiety imparts significant lipophilicity (Predicted LogP ≈ 3.2), necessitating a strong organic eluent.

  • UV Absorption: The thiophene ring provides a distinct chromophore, but detection wavelengths must be optimized to avoid solvent cutoff interference.

This guide provides a validation-ready protocol designed to quantify this intermediate with high specificity and precision.

Physicochemical Profile
ParameterValue (Predicted)Impact on HPLC
Molecular Formula C₉H₁₁BrO₂SBasis for Mass Spec confirmation.
Molecular Weight 263.15 g/mol -
pKa (Acid) ~4.7 - 4.8Mobile phase pH must be < 2.8 to keep analyte protonated (neutral).
LogP ~3.2Retains strongly on C18; requires high % organic to elute.
UV Max ~245–255 nmPrimary detection wavelength.

Analytical Method Protocol

Instrumentation & Conditions

This method utilizes a Reversed-Phase (RP-HPLC) approach.[1][2][3] The use of an acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the thiophene ring; C18 provides necessary hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.2) ensures the carboxylic acid moiety remains protonated (

), preventing peak splitting/tailing.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has a lower UV cutoff than Methanol, allowing detection at lower wavelengths if needed.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°C or 40°CElevated temperature reduces backpressure and improves mass transfer kinetics.
Detection UV-Vis / DAD at 254 nm (Reference: 360 nm)Thiophene rings exhibit strong

transitions around 230-260 nm.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Gradient Program

A gradient is recommended to elute the main peak while clearing late-eluting non-polar impurities (e.g., dibromo species or dimers).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 9010Equilibration / Injection
2.00 9010Isocratic Hold (Focusing)
12.00 1090Linear Gradient
15.00 1090Wash Step
15.10 9010Return to Initial
20.00 9010Re-equilibration

Sample Preparation Workflow

Objective: Ensure complete solubility without inducing degradation (esterification).

  • Solvent Selection: Use a Diluent of 50:50 Water:Acetonitrile .

    • Note: Do not use pure methanol as a diluent if the sample is left standing for long periods, as trace acid can catalyze the formation of the methyl ester artifact.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of substance into a 10 mL volumetric flask.

    • Add 5 mL Acetonitrile and sonicate to dissolve.

    • Dilute to volume with Water.

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution into a 10 mL flask.

    • Fill to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for optimizing this specific separation, focusing on the critical "Acidic Lock" required for the carboxylic acid tail.

MethodLogic Start Start: Method Development CheckStructure Analyze Structure: Thiophene + Carboxylic Acid Start->CheckStructure SelectMode Select Mode: Reversed Phase C18 CheckStructure->SelectMode DecisionPH Is pH < pKa (4.8)? SelectMode->DecisionPH AcidicMP Mobile Phase A: 0.1% H3PO4 (pH ~2.2) DecisionPH->AcidicMP Yes (Correct) NeutralMP Neutral pH DecisionPH->NeutralMP No SolventChoice Organic Modifier: ACN vs MeOH AcidicMP->SolventChoice ResultTail Result: Peak Tailing & Split NeutralMP->ResultTail ResultSharp Result: Sharp, Symmetrical Peak SelectACN Select Acetonitrile: Lower UV Cutoff (<200nm) Lower Viscosity SolventChoice->SelectACN SelectACN->ResultSharp

Figure 1: Logic flow for selecting mobile phase conditions to prevent ionization-related peak distortion.

System Suitability & Validation Criteria

To ensure the data is reliable (Trustworthiness), the system must pass these criteria before every analysis batch.

ParameterAcceptance CriteriaLogic
Retention Time (RT) Precision RSD ≤ 1.0% (n=6)Confirms pump stability and gradient reproducibility.
Peak Area Precision RSD ≤ 1.0% (n=6)Confirms injector accuracy.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Strict control here ensures the pH is effectively suppressing ionization.
Theoretical Plates (N) > 5,000Ensures column efficiency is adequate for separation.
Resolution (

)
> 2.0 between main peak and nearest impurityCritical if synthetic byproducts (e.g., des-bromo analogs) are present.
Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject HPLC Injection (10 µL) Filter->Inject Separate Separation (C18, Gradient, pH 2.2) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 2: Step-by-step analytical workflow for routine analysis.

References

  • BenchChem. (2025).[2][4][5] HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Retrieved from .

  • SIELC Technologies. (2018).[1] Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. Retrieved from .

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[6] Retrieved from .

  • National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Mar Drugs. 2019 Dec; 17(12): 675. Retrieved from .

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank 2021(4), M1300. Retrieved from .

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural characterization of organic molecules, providing deep insights into the molecular framework.[1] This guide offers a detailed, field-proven protocol for the complete structural elucidation of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, a substituted thiophene derivative. Thiophene-based compounds are significant building blocks in medicinal chemistry and materials science.[2] This document provides a step-by-step methodology, from sample preparation to advanced 2D NMR analysis, designed for researchers, scientists, and professionals in drug development.[2] We present predicted ¹H and ¹³C NMR spectral data, explain the causality behind experimental choices, and demonstrate how to use a combination of 1D and 2D NMR experiments for unambiguous structural verification.

Introduction and Molecular Structure

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a multifunctional molecule featuring a 2,3,5-trisubstituted thiophene ring linked to a butanoic acid chain. The precise determination of its structure is critical for its application in further chemical synthesis and biological screening. The electron-withdrawing bromine atom, the electron-donating methyl group, and the alkyl chain all exert distinct electronic effects that influence the chemical shifts of the thiophene ring's sole proton and its carbon atoms.[2] The butanoic acid chain introduces its own set of characteristic NMR signals.

The primary objective of this protocol is to unambiguously determine the connectivity of these fragments and confirm the substitution pattern on the thiophene ring.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid are numbered as follows:

Figure 1: Structure and atom numbering of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

Predicted NMR Spectral Data

Due to the absence of published experimental data for this specific molecule, the following chemical shifts are predicted based on known substituent effects on thiophene and butanoic acid moieties.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-10 (COOH)10.0 - 12.0Broad Singlet (br s)N/AAcidic proton, position is concentration and solvent dependent.[5]
H-6 (Thiophene)~6.8 - 7.0Singlet (s)N/ALone aromatic proton on the thiophene ring.[2]
H-α (CH₂)~2.8 - 3.0Triplet (t)~7.5Adjacent to the thiophene ring and a CH₂ group.[1]
H-β (CH₂)~1.9 - 2.1Multiplet (m)~7.5Coupled to two adjacent CH₂ groups.[3]
H-γ (CH₂)~2.4 - 2.6Triplet (t)~7.5Alpha to the carbonyl group, deshielded.[3]
H-9 (CH₃)~2.4 - 2.5Singlet (s)N/AMethyl group attached to the thiophene ring.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (C=O)~178 - 180Carboxylic acid carbonyl carbon.[5]
C-5 (Thiophene, C-Alkyl)~140 - 145Quaternary carbon attached to the alkyl chain.
C-8 (Thiophene, C-CH₃)~135 - 140Quaternary carbon attached to the methyl group.[6]
C-6 (Thiophene, C-H)~128 - 132Protonated thiophene carbon.[2]
C-7 (Thiophene, C-Br)~110 - 115Quaternary carbon attached to bromine.[2]
C-γ (CH₂)~33 - 35Alpha to the carbonyl group.[7]
C-α (CH₂)~28 - 30Attached to the thiophene ring.
C-β (CH₂)~24 - 26Methylene carbon in the chain.[7]
C-9 (CH₃)~15 - 16Methyl carbon on the thiophene ring.[2]

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for acquiring high-quality NMR data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[8]

Materials:

  • 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (5-25 mg)[8]

  • Deuterated Chloroform (CDCl₃) or DMSO-d₆ (approx. 0.6 mL)[7][9]

  • High-quality 5 mm NMR tube and cap[9]

  • Pasteur pipette with cotton wool plug[10]

  • Tetramethylsilane (TMS) as an internal standard (if not already in solvent)

Protocol:

  • Solvent Selection: CDCl₃ is a common choice for many organic molecules.[7] However, carboxylic acids can sometimes exhibit poor solubility or extensive hydrogen bonding, leading to very broad -OH signals. DMSO-d₆ is an excellent alternative that can improve solubility and sharpen the carboxylic acid proton signal.

  • Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial. This amount is typically sufficient for both ¹H and ¹³C NMR experiments.[10]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[11] Agitate the vial to ensure the compound is fully dissolved. The final volume in the NMR tube should be about 4 cm.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube through a Pasteur pipette containing a small cotton wool plug.[11][12]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Workflow

A logical workflow ensures that all necessary structural information is gathered efficiently.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Sample Preparation (Dissolve & Filter) B 1D ¹H NMR (Proton Count & Connectivity) A->B C 1D ¹³C & DEPT-135 (Carbon Count & Type) B->C D 2D COSY (¹H-¹H Correlations) C->D E 2D HSQC (¹H-¹³C Direct Correlations) D->E F 2D HMBC (¹H-¹³C Long-Range Correlations) E->F G Structure Elucidation F->G

Caption: Workflow for NMR data acquisition and analysis.[2]
Table 3: Recommended NMR Spectrometer Parameters
ExperimentParameterRecommended ValueRationale
¹H NMR Pulse SequenceStandard single-pulse (zg30)Standard for routine ¹H acquisition.[2]
Spectral Width0 - 16 ppmCovers the full range of expected proton signals, including the carboxylic acid.[2]
Acquisition Time2 - 4 sEnsures good digital resolution.[13]
Relaxation Delay (d1)1 - 2 sAllows for sufficient relaxation of most protons between scans.[2]
Number of Scans16 - 32Provides a good signal-to-noise (S/N) ratio for a moderately concentrated sample.[2]
¹³C{¹H} NMR Pulse SequenceProton-decoupled (zgpg30)Simplifies the spectrum to one peak per unique carbon.[2]
Spectral Width0 - 200 ppmCovers the full range of expected carbon signals.
Relaxation Delay (d1)2 - 5 sCrucial for ensuring quaternary carbons are adequately observed.[14]
Number of Scans1024 or moreNeeded due to the low natural abundance (1.1%) of ¹³C.
DEPT-135 Pulse SequenceStandard DEPT-135Differentiates carbon types: CH/CH₃ (positive) and CH₂ (negative).[15][16]
COSY Pulse SequenceStandard gradient COSY (cosygpqf)Shows correlations between J-coupled protons (typically over 2-3 bonds).[15]
HSQC Pulse SequenceStandard gradient HSQC (hsqcedetgpsisp2.2)Correlates protons with their directly attached carbons (one-bond correlations).[15][17]
HMBC Pulse SequenceStandard gradient HMBC (hmbcgplpndqf)Correlates protons and carbons over multiple bonds (typically 2-3 bonds), key for connecting molecular fragments.[15][17]

Data Analysis and Structural Interpretation

Analysis of 1D Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H NMR Spectrum:

    • Integration: Confirm the proton ratios match the structure: 1H (thiophene), 1H (COOH), three 2H signals (butanoic chain), and one 3H signal (methyl).[3]

    • Multiplicity: The splitting patterns will be key. The three CH₂ groups of the butanoic chain should show two triplets and one multiplet, confirming their linear arrangement. The thiophene proton and methyl group should both be singlets, as they have no adjacent protons to couple with.

  • ¹³C NMR Spectrum:

    • Count the signals. There should be 9 distinct carbon signals, as predicted in Table 2.

  • DEPT-135 Spectrum:

    • This experiment is crucial for assigning carbon types.[16]

    • Positive Signals: Expect two positive signals corresponding to the CH (thiophene C-6) and CH₃ (C-9) groups.

    • Negative Signals: Expect three negative signals for the three CH₂ groups of the butanoic acid chain (C-α, C-β, C-γ).

    • Absent Signals: The four quaternary carbons (C-1, C-5, C-7, C-8) will be absent in the DEPT-135 spectrum but present in the main ¹³C spectrum.[15]

Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR is required for unambiguous proof of the structure.[15]

  • COSY (¹H-¹H Correlation):

    • This experiment will definitively establish the connectivity of the butanoic acid chain.

    • Expect a correlation between H-α and H-β.

    • Expect a correlation between H-β and H-γ.

    • There should be no COSY correlations from the butanoic chain protons to either the thiophene proton (H-6) or the methyl protons (H-9), confirming they are isolated spin systems.

  • HSQC (¹H-¹³C Correlation):

    • This spectrum maps each proton to its directly attached carbon.[18]

    • It will allow for the direct assignment of C-6, C-9, C-α, C-β, and C-γ based on the already assigned proton shifts. For example, the proton at ~6.9 ppm will show a cross-peak to the carbon at ~130 ppm, assigning them as H-6 and C-6, respectively.

  • HMBC (¹H-¹³C Long-Range Correlation):

    • This is the most powerful experiment for piecing the molecular fragments together.[18] It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

    • Key Correlation: The most critical correlation will be from the H-α protons (~2.9 ppm) to the thiophene quaternary carbon C-5. This three-bond correlation (H-α → C-β → C-α → C-5) unambiguously proves that the butanoic acid chain is attached at the C2 position of the thiophene ring.

    • Other Verifying Correlations:

      • H-6 (thiophene) → C-5, C-7, and C-8

      • H-9 (methyl) → C-8 and C-7

      • H-γ → C-1 (carbonyl) and C-β

Caption: Key HMBC correlations for structural confirmation.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can be achieved. This application note provides the necessary protocols and interpretation strategies to serve as a robust guide for researchers. The key steps involve confirming the butanoic acid spin system with COSY and, most critically, using long-range HMBC correlations to establish the precise connectivity between the alkyl chain and the substituted thiophene ring.

References

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. Available at: [Link]

  • Osamura, Y., Sayanagi, O., & Nishimoto, K. C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant d π Orbitals. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

  • GSU Department of Chemistry. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Satonaka, H., Abe, K., & Hirota, M. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. Available at: [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]

  • Kessler, H., et al. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. Available at: [Link]

  • Sivasankar, B. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • SpectraBase. Butanoic acid, 3-oxo-, 2-[(1-oxo-2-propen-1-yl)amino]ethyl ester - Optional[13C NMR]. Available at: [Link]

  • El-Kerdawy, M. M., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Oriental Journal of Chemistry. Available at: [Link]

  • Singh, B., & Singh, J. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

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  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

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  • University College London. (2022). Sample Preparation. Available at: [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available at: [Link]

  • Palermo Lab. Structural elucidation of organic compounds. Available at: [Link]

  • University of Liverpool. Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Canadian Science Publishing. (1973). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4 J Coupling Between Side Chain and Ring Protons in Formylheterocycles. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Defense Technical Information Center. (1963). Proton Resonance Spectra of Thiopyrones. Available at: [Link]

  • National Institutes of Health. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Available at: [Link]

  • Molecules. (2012). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available at: [Link]

  • SpectraBase. 4-(3-Hexyl-4-methyl-2,5-dioxopyrrol-1-yl)butanoic acid, tms ester. Available at: [Link]

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The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable structural versatility and ability to modulate physicochemical properties have rendered it a "privileged pharmacophore," a recurring motif in a multitude of approved drugs and clinical candidates.[1][2] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the applications of thiophene compounds across various therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.

The Enduring Appeal of Thiophene in Drug Design

The significance of the thiophene nucleus in drug discovery is underscored by its presence in numerous commercially successful drugs.[1] Its bioisosteric relationship with the phenyl group allows for strategic replacement to enhance potency, selectivity, and pharmacokinetic profiles.[1] The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions within biological targets, often leading to improved binding affinity.[1]

This guide will delve into four key therapeutic areas where thiophene derivatives have made a significant impact: oncology, inflammation, infectious diseases, and neurodegenerative disorders. For each area, we will explore the underlying mechanisms of action and provide detailed, field-proven protocols for the synthesis and evaluation of representative thiophene-based compounds.

I. Thiophene Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation

Thiophene-containing compounds have emerged as a promising class of anticancer agents, targeting a variety of cancer-specific proteins and signaling pathways.[3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like protein kinases and topoisomerases to the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[3][4]

A. Application Note: Thiophene-Based Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[5] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A number of thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][6] This leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[4]

The 2-amino-3-cyanothiophene scaffold has proven to be a particularly fruitful starting point for the development of tubulin polymerization inhibitors.[4] The presence of an ethyl spacer and specific methoxy substitutions on a phenyl ring at the 5-position of the thiophene can significantly enhance antiproliferative activity.[4]

B. Protocol: Synthesis of a Potent Thiophene-Based Tubulin Inhibitor

This protocol details the synthesis of 2-amino-3-cyano-5-[2-(2,5-dimethoxyphenyl)ethyl]thiophene, a compound that has demonstrated significant antiproliferative activity against a wide range of cancer cell lines.[4]

Step 1: Synthesis of 2-amino-5-bromothiophene-3-carbonitrile

This synthesis follows a two-step procedure starting from the commercially available 2-aminothiophene-3-carbonitrile.

  • Materials: 2-aminothiophene-3-carbonitrile, Phthalic anhydride, Acetic acid, Bromine, Sodium acetate.

  • Procedure:

    • Reflux a mixture of 2-aminothiophene-3-carbonitrile and phthalic anhydride in acetic acid to yield the phthalimido derivative.[7]

    • Perform regioselective bromination of the phthalimido derivative using bromine in a mixture of acetic acid and sodium acetate to furnish the 5-bromo intermediate.[7]

Step 2: Suzuki-Miyaura Coupling and Deprotection

  • Materials: 5-bromo-2-phthalimidothiophene-3-carbonitrile, 2,5-dimethoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, Toluene, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Perform a Suzuki-Miyaura coupling reaction between the 5-bromothiophene intermediate and 2,5-dimethoxyphenylboronic acid using a palladium catalyst and a base in toluene.[7]

    • Remove the phthaloyl protecting group using hydrazine hydrate in refluxing ethanol to yield the final product, 2-amino-3-cyano-5-[2-(2,5-dimethoxyphenyl)ethyl]thiophene.[7]

C. Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules and is a standard method for evaluating potential tubulin inhibitors.[4][5]

  • Materials: Purified tubulin (>99%), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP stock solution, Glycerol, Test compound (e.g., the synthesized thiophene derivative), Positive control (e.g., Nocodazole), Negative control (DMSO), Fluorescence microplate reader.

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.

    • Prepare serial dilutions of the test compound and controls.

    • In a pre-warmed 96-well plate, mix the tubulin solution with the test compound or controls.

    • Measure the fluorescence (excitation ~360 nm, emission ~420 nm) at 37°C every minute for 60 minutes.[4]

    • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the negative control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]

G cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Thiophene_COX2_Inhibitor Thiophene-based COX-2 Inhibitor Thiophene_COX2_Inhibitor->COX2 Inhibits

Caption: Mechanism of Action of Thiophene-Based COX-2 Inhibitors.

III. Thiophene Scaffolds in the Fight Against Infectious Diseases

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new antibacterial and antifungal agents. Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including drug-resistant strains. [9][10]

A. Application Note: Thiophene-Based Antibacterial Agents

Thiophene-containing compounds can exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. [9]A particularly interesting class of thiophene antibacterials targets DNA gyrase, an essential bacterial enzyme involved in DNA replication, with a unique allosteric inhibition mechanism. [11]This provides an advantage against bacteria that have developed resistance to fluoroquinolone antibiotics, which also target DNA gyrase but at a different binding site. [11]

B. Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles

The Gewald reaction is a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes, which are common precursors for more complex antimicrobial agents. [12][13][14]

  • Materials: A ketone or aldehyde, Malononitrile, Elemental sulfur, A base (e.g., pyrrolidine, morpholine, or triethylamine), A solvent (e.g., ethanol or DMF).

  • Procedure:

    • In a round-bottom flask, combine the ketone or aldehyde, malononitrile, and elemental sulfur in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture with stirring (e.g., at 50-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). [12] 4. Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of ice-water.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry.

    • The crude product can be purified by recrystallization.

C. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents. [9][15]

  • Materials: Synthesized thiophene compounds, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), Sterile 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. [9] 2. In a 96-well plate, perform two-fold serial dilutions of the thiophene compounds in MHB.

    • Add the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours. [9] 5. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be determined by visual inspection or by measuring the optical density at 600 nm. [9]

G cluster_mic Broth Microdilution Workflow Prep_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Thiophene Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC Determination of Thiophene Compounds.

IV. Thiophene Derivatives for Central Nervous System (CNS) Disorders

The thiophene scaffold is present in several drugs that act on the central nervous system, including the antipsychotic olanzapine and the anticonvulsant tiagabine. [1]One important therapeutic strategy for neurodegenerative diseases like Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. [16]

A. Application Note: Thiophene-Based Acetylcholinesterase Inhibitors

Several thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors. [16][17]The design of these inhibitors often involves mimicking the structure of known AChE inhibitors, such as donepezil, by replacing certain moieties with a thiophene ring to potentially improve binding affinity and selectivity. [16]

B. Protocol: Synthesis of a Spirooxindole-Benzo[b]thiophene Acetylcholinesterase Inhibitor

This protocol outlines the synthesis of a spirooxindole derivative incorporating a benzo[b]thiophene moiety, which has shown moderate AChE inhibitory activity. [18][19]

  • Materials: 2-(Benzo[b]thiophen-2-yl)-1-phenylethan-1-one, Isatin or substituted isatin, Thioproline.

  • Procedure:

    • The synthesis is achieved via a 1,3-dipolar cycloaddition reaction.

    • A mixture of the benzoyl-benzo[b]thiophene, the isatin, and thioproline is refluxed in a suitable solvent (e.g., methanol) to yield the spirooxindole product. [18]

C. Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity and screening for inhibitors. [1][2][20]

  • Materials: Acetylcholinesterase (AChE) enzyme, Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Phosphate buffer (pH 8.0), Test compound, Positive control (e.g., Donepezil), 96-well plate, Spectrophotometer.

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control at various concentrations.

    • Add the AChE enzyme solution to the wells and pre-incubate.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the increase in absorbance at 412 nm over time. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion. [1] 5. The rate of the reaction is proportional to the AChE activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Therapeutic AreaExample Thiophene Compound ClassTarget/Mechanism of Action
Oncology 2-Amino-3-cyanothiophenesTubulin Polymerization Inhibition [4]
Inflammation Thiophene-3-carboxamidesSelective COX-2 Inhibition [21]
Infectious Diseases AminothiophenesDNA Gyrase Inhibition [11]
CNS Disorders Spirooxindole-benzo[b]thiophenesAcetylcholinesterase Inhibition [18]

Conclusion

The thiophene scaffold continues to be a remarkably versatile and valuable platform in the quest for novel therapeutic agents. The synthetic accessibility of thiophene derivatives, coupled with their diverse biological activities, ensures their continued prominence in medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the vast potential of thiophene chemistry in addressing a wide range of human diseases. Further exploration of structure-activity relationships and the application of modern drug design principles will undoubtedly lead to the discovery of new and improved thiophene-based drugs with enhanced efficacy and safety profiles.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available from: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. Available from: [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase | PNAS. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. Available from: [Link]

  • DNA gyrase supercoiling inhibition assay - Bio-protocol. Available from: [Link]

  • Carrageenan Paw Edema Model Overview | PDF - Scribd. Available from: [Link]

  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - MDPI. Available from: [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Publishing. Available from: [Link]

  • Synthesis of a New Class of Spirooxindole-Benzo[ b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC. Available from: [Link]

  • Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors - ResearchGate. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available from: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. Available from: [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. Available from: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available from: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available from: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - ASM Journals. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - MDPI. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. | John Innes Centre. Available from: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Publications. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Tubulin Polymerization Assay Kit. Available from: [Link]

  • Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors - PMC. Available from: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Available from: [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Available from: [Link]

  • Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Available from: [Link]

  • Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. | John Innes Centre. Available from: [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization - Encyclopedia.pub. Available from: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC. Available from: [Link]

  • Broth microdilution - Wikipedia. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5 - IT Medical Team. Available from: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Available from: [Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Available from: [Link]

Sources

Application Note: Large-Scale Synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the large-scale synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid . This molecule is a critical intermediate in the development of thiophene-based pharmaceuticals, particularly in the synthesis of fused-ring systems and metabolic disorder treatments.

The synthesis strategy utilizes a robust Friedel-Crafts acylation followed by a Wolff-Kishner reduction , starting from the commercially available or easily synthesized 4-bromo-2-methylthiophene .

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid , possesses a specific substitution pattern that dictates the synthetic route. The 3-bromo and 5-methyl positions relative to the 2-butanoic acid chain require the use of 4-bromo-2-methylthiophene as the key starting material (KSM).

Strategic Logic:

  • Regiocontrol: Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the

    
    -positions (C2 and C5). In 4-bromo-2-methylthiophene, the C2 position is blocked by a methyl group. The C5 position is the only open 
    
    
    
    -position, ensuring high regioselectivity for the acylation step.
  • Functional Group Compatibility: The bromine atom at C3 (relative to the new chain) is stable under Friedel-Crafts conditions. The subsequent reduction of the ketone must be carefully selected to avoid debromination; the Huang-Minlon modification of the Wolff-Kishner reduction is selected for its scalability and reliability, though care must be taken with temperature control.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Two-step synthetic pathway from 4-bromo-2-methylthiophene. SM 4-Bromo-2-methylthiophene (Starting Material) Int1 Intermediate 1: 4-(3-Bromo-5-methylthiophen-2-yl)- 4-oxobutanoic acid SM->Int1 Friedel-Crafts Acylation Reagent1 Succinic Anhydride AlCl3 / DCM Reagent1->Int1 Product Target Product: 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Int1->Product Wolff-Kishner Reduction Reagent2 Hydrazine Hydrate KOH / Diethylene Glycol Reagent2->Product

[1]

Key Starting Material (KSM): 4-Bromo-2-methylthiophene[2][3]

  • CAS: 29421-92-9

  • Synonym: 3-Bromo-5-methylthiophene (Note: IUPAC naming priority can vary, but the structure is identical).

  • Sourcing: Commercially available.

  • In-House Preparation (If required):

    • Route: Bromination of 2-methylthiophene with excess

      
       to form 2-methyl-3,4,5-tribromothiophene, followed by selective debromination of the 
      
      
      
      -bromine (C5) using Zinc/Acetic Acid. This yields the thermodynamically stable
      
      
      -bromo isomer, 4-bromo-2-methylthiophene.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Introduction of the C4 carbon chain at the C5 position of the thiophene ring.

Reaction Scheme: 4-Bromo-2-methylthiophene + Succinic Anhydride --(AlCl3)--> 4-(3-Bromo-5-methylthiophen-2-yl)-4-oxobutanoic acid

Materials & Stoichiometry
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
4-Bromo-2-methylthiophene 1.0177.06177.1 g (1.0 mol)Substrate
Succinic Anhydride 1.2100.07120.1 g (1.2 mol)Acylating Agent
Aluminum Chloride (

)
2.5133.34333.4 g (2.5 mol)Lewis Acid Catalyst
Dichloromethane (DCM) --1.5 LSolvent
HCl (2M) --1.0 LQuenching Agent
Procedure
  • Setup: Equip a 5 L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge DCM (1.0 L) and Succinic Anhydride (120.1 g). Cool the suspension to 0–5°C using an ice/salt bath.

  • Catalyst Addition: Carefully add

    
     (333.4 g) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature < 10°C. The mixture will become homogenous and likely darken.
    
  • Substrate Addition: Dissolve 4-bromo-2-methylthiophene (177.1 g) in DCM (500 mL). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane). The starting material should be fully consumed.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing ice (1 kg) and 2M HCl (1 L). Caution: Vigorous gas evolution and exotherm.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Extraction of Acid: Extract the organic layer with 1M NaOH (

      
      ). The product (carboxylic acid) will move to the aqueous phase; non-acidic impurities remain in the organic phase.
      
    • Precipitation: Acidify the combined basic aqueous extracts with Conc. HCl to pH ~1. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Objective: Reduction of the ketone carbonyl to a methylene group without affecting the bromine substituent.

Reaction Scheme: Keto-Acid + N2H4·H2O --(KOH, DEG, Heat)--> Target Product

Materials & Stoichiometry
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
Keto-Acid Intermediate 1.0277.13277.1 g (1.0 mol)Substrate
Hydrazine Hydrate (80%) 3.050.06~190 mLReducing Agent
Potassium Hydroxide (KOH) 4.056.11224.4 gBase
Diethylene Glycol (DEG) --1.5 LHigh-BP Solvent
Procedure
  • Setup: Equip a 3 L 3-neck flask with a mechanical stirrer, thermometer, and a reflux condenser.

  • Charging: Add the Keto-Acid (277.1 g), KOH pellets (224.4 g), and Diethylene Glycol (1.5 L) to the flask. Stir until KOH is mostly dissolved.

  • Hydrazine Addition: Add Hydrazine Hydrate (190 mL) carefully.

  • Hydrazone Formation: Heat the mixture to 100–110°C for 1 hour. This forms the hydrazone intermediate.[1][2][3][4]

  • Distillation (The Huang-Minlon Step): Replace the reflux condenser with a distillation setup (Claisen head). Raise the temperature to 190–200°C .

    • Process: Water and excess hydrazine will distill off.[3][4] Continue heating until the internal temperature reaches ~195°C.

    • Reaction: Once at 195°C, reflux for 3–4 hours. Nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) evolution will be observed.[2][4]
      
  • Cooling & Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (1.5 L).

    • Acidify with 6M HCl to pH ~1. The crude product will precipitate.

  • Purification:

    • Extract the aqueous mixture with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate or Ethanol/Water to remove trace colored impurities.

Expected Yield: 75–85% Final Purity: >98% (HPLC)

Analytical Validation

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

12.1
(s, 1H, -COOH)

2.35
(s, 3H, Ar-CH3)

6.85
(s, 1H, Thiophene-H4)

2.70
(t, 2H, Ar-CH2-)

2.20
(t, 2H, -CH2-COOH)

1.80
(m, 2H, -CH2-CH2-CH2-)
13C NMR Carbonyl (~174 ppm), Thiophene carbons (4 signals), Methyl (~15 ppm), Alkyl chain (3 signals).
Mass Spec (ESI-) [M-H]- = 261/263 (1:1 ratio indicating Bromine).

Safety & Scale-Up Considerations

Process Safety
  • Aluminum Chloride: Highly hygroscopic. Hydrolysis releases HCl gas. Handle in a fume hood or powder containment booth.

  • Hydrazine Hydrate: Potentially carcinogenic and highly toxic. Use appropriate PPE (double gloves, respirator). Ensure the scrubber system is active during the distillation phase to capture hydrazine vapors.

  • Exotherms: The Friedel-Crafts quenching step is violently exothermic. Controlled addition of the reaction mass to ice is critical.

Impurity Profile
  • Debrominated Product: High temperatures in the Wolff-Kishner step (>210°C) can lead to partial debromination. Keep temperature strictly < 200°C.

  • Isomers: If the starting material (4-bromo-2-methylthiophene) contains the 5-bromo isomer, regioselectivity will be compromised. Verify KSM purity by GC before starting.

Alternative Reduction (Mild Conditions)

If debromination is observed, replace Step 2 with Ionic Hydrogenation :

  • Reduce Keto-acid to Hydroxy-acid using

    
     in Methanol.
    
  • Reduce Hydroxy-acid to Alkyl-acid using Triethylsilane (

    
    ) and Trifluoroacetic acid (TFA).
    

References

  • Friedel-Crafts Acylation of Thiophenes

    • Title: "Friedel-Crafts Acylation"[5]

    • Source: Organic Chemistry Portal[6][7]

    • URL:[Link][8]

  • Wolff-Kishner Reduction Mechanism & Modifications

    • Title: "Wolff-Kishner Reduction"[2][3][4][5][9]

    • Source: Wikipedia (Valid
    • URL:[Link][4]

  • Synthesis of Brominated Thiophenes

    • Title: "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)
    • Source: MDPI
    • URL:[Link]

  • Clemmensen vs.

    • Title: "Clemmensen Reduction"[10][3][5][6][7][8][9]

    • Source: Organic Chemistry Portal[6][7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this multi-step synthesis. Our focus is on anticipating common experimental challenges and offering field-proven solutions to enhance yield, purity, and reproducibility.

Synthetic Overview & Core Challenges

The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a sequential process involving three key transformations: regioselective bromination, Friedel-Crafts acylation, and subsequent ketone reduction. Each step presents unique challenges that can impact the overall efficiency of the synthesis. The primary hurdles include controlling regioselectivity during the initial electrophilic substitution, maximizing yield while minimizing side reactions in the acylation step, and ensuring complete reduction without compromising the integrity of the thiophene ring.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Ketone Reduction A 2-Methylthiophene B 3-Bromo-2-methylthiophene A->B NBS, AcOH/DMF C 1-(3-Bromo-5-methylthiophen-2-yl)-4-oxobutanoic acid intermediate B->C Succinic Anhydride, AlCl3 D 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (Final Product) C->D Wolff-Kishner Reduction (NH2NH2·H2O, KOH)

Caption: General synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Regioselective Bromination of 2-Methylthiophene

Q1: My bromination of 2-methylthiophene is resulting in a mixture of isomers, including 5-bromo and dibrominated products. How can I improve selectivity for the 3-position?

A1: This is a common regioselectivity challenge. The 5-position of 2-methylthiophene is electronically activated and sterically accessible, making it the kinetically favored site for electrophilic substitution. To achieve bromination at the 3-position, you must carefully select your brominating agent and conditions.

  • Recommended Conditions: Use N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent system like acetic acid (AcOH) or dimethylformamide (DMF) at room temperature. This method tends to favor thermodynamic control, leading to a higher proportion of the 3-bromo isomer.

  • Causality: Harsher conditions or more reactive bromine sources (like Br₂) often lead to substitution at the more reactive 5-position and risk over-bromination. NBS provides a mild, constant, and low concentration of electrophilic bromine, which enhances selectivity.

Q2: The bromination reaction is sluggish or incomplete. What factors could be responsible?

A2: Incomplete conversion can often be traced back to the quality of the reagents or suboptimal conditions.

  • NBS Quality: Ensure your NBS is pure and has been stored properly. Decomposed NBS is less effective. Consider recrystallizing it from water if its purity is in doubt.

  • Solvent Purity: The presence of water in your solvent can interfere with the reaction. Use anhydrous solvents for best results.

  • Temperature: While the reaction is typically run at room temperature, a slight, controlled increase in temperature (e.g., to 40-50°C) can improve the reaction rate if it is stalling. Monitor the reaction closely by TLC or GC to avoid the formation of side products.

Part 2: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation with succinic anhydride is showing low or no conversion. What are the likely causes and how can I improve the yield?[1]

A1: Low conversion in this step is a frequent issue and can stem from several factors, primarily related to catalyst activity and reaction setup.[1]

  • Catalyst Deactivation: The most common culprit is moisture. The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic and will be quenched by any water present in the reactants, solvent, or glassware.[1] Ensure all glassware is oven-dried, the solvent is anhydrous, and the AlCl₃ is fresh and free-flowing.

  • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric excess of the Lewis acid catalyst because it coordinates with both the acylating agent and the resulting ketone product. A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is recommended.

  • Reaction Temperature: The reaction typically requires an initial cooling phase (0-5°C) during the addition of reagents to control the initial exotherm, followed by a period at room temperature or gentle heating to drive the reaction to completion.[2] If the temperature is too low, the reaction rate will be impractically slow.[1]

Q2: The reaction mixture is turning into a dark, tar-like substance, making work-up difficult and yields poor.

A2: Tar formation is indicative of polymerization of the electron-rich thiophene ring under harsh acidic conditions.[3]

  • Control the Temperature: Add the Lewis acid and reactants slowly at a low temperature (0-5°C) to manage the exothermic nature of the reaction. Allowing the temperature to spike can promote polymerization.[3]

  • Choice of Catalyst: While AlCl₃ is common, it is also one of the harshest Lewis acids. Consider switching to a milder catalyst like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which can reduce the extent of side reactions.[3]

  • Reaction Time: Do not let the reaction run for an excessively long time. Monitor its progress by TLC and quench it as soon as the starting material is consumed to prevent product degradation.

G Start Low Yield in Acylation Step? Moisture Check for Moisture Contamination? Start->Moisture Catalyst Review Catalyst Stoichiometry? Start->Catalyst Temp Optimize Reaction Temperature? Start->Temp Tar Tar Formation Observed? Start->Tar Sol1 Use anhydrous solvents. Oven-dry glassware. Use fresh AlCl3. Moisture->Sol1 Yes Sol2 Increase AlCl3 to >2.2 eq. Catalyst->Sol2 Yes Sol3 Allow reaction to warm to RT or heat gently after initial cooling. Temp->Sol3 Yes Sol4 Use milder catalyst (e.g., SnCl4). Control exotherm during addition. Tar->Sol4 Yes

Caption: Troubleshooting Decision Tree for Friedel-Crafts Acylation.

Part 3: Wolff-Kishner Reduction

Q1: The reduction of the ketone is incomplete, and I'm isolating the hydrazone or alcohol intermediate.

A1: Incomplete reduction in a Wolff-Kishner reaction is almost always due to insufficient temperature or inefficient removal of water.

  • Temperature is Critical: The decomposition of the hydrazone intermediate to the final methylene product requires high temperatures, typically in the range of 180-200°C.[2] Ensure your reaction setup can safely reach and maintain this temperature.

  • Solvent Choice: A high-boiling solvent like diethylene glycol or triethylene glycol is essential to achieve the necessary temperatures.

  • Water Removal: The initial formation of the hydrazone generates water. This water must be removed (e.g., by distillation using a Dean-Stark trap or by initially heating the reaction mixture) before adding the strong base (KOH) and proceeding to the high-temperature elimination step. The presence of water can prevent the reaction from reaching the required temperature for hydrazone decomposition.

Q2: I am concerned about potential side reactions, such as debromination, under the harsh basic and high-temperature conditions of the Wolff-Kishner reduction.

A2: This is a valid concern. While aryl bromides are generally stable, high temperatures and strong bases can sometimes lead to side reactions.

  • Minimize Reaction Time: Once the reaction reaches the target temperature, monitor it by TLC. As soon as the starting ketone is consumed, begin the work-up procedure. Prolonged exposure to harsh conditions increases the risk of side reactions.

  • Alternative Reduction: If debromination proves to be a significant issue, consider the Clemmensen reduction (using zinc amalgam and HCl).[2] However, be aware that the strongly acidic conditions of the Clemmensen reduction can also be detrimental to the thiophene ring. A thorough evaluation of both methods may be necessary.[2]

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-methylthiophene
  • Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 2-methylthiophene (1.0 eq) and anhydrous acetic acid.

  • Reagent Addition: Cool the flask in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 3-bromo-2-methylthiophene.

Protocol 2: Friedel-Crafts Acylation
  • Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice-salt bath.

  • Acylium Ion Formation: Add succinic anhydride (1.1 eq) portion-wise to the stirred AlCl₃ suspension.

  • Thiophene Addition: Add a solution of 3-bromo-2-methylthiophene (1.0 eq) in anhydrous DCM dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 3-5 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[4] Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, the crude keto-acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 3: Wolff-Kishner Reduction
  • Hydrazone Formation: To a flask equipped with a reflux condenser, add the keto-acid intermediate from Protocol 2 (1.0 eq), diethylene glycol, and hydrazine hydrate (85% solution, 4.0 eq). Heat the mixture to 120-130°C for 2 hours.

  • Water Removal: Increase the temperature to distill off water and excess hydrazine.

  • Elimination: Cool the mixture slightly and add potassium hydroxide (KOH) pellets (4.0 eq). Equip the flask for distillation and slowly heat to 190-200°C, allowing any remaining water to distill off. Maintain this temperature until gas evolution ceases (typically 3-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and wash with ether to remove any non-acidic impurities.

  • Purification: Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product.[5][6] Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent to obtain the pure 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.[7]

Summary of Key Reaction Parameters

ParameterStep 1: BrominationStep 2: AcylationStep 3: Reduction
Key Reagents 2-Methylthiophene, NBS3-Bromo-2-methylthiophene, Succinic Anhydride, AlCl₃Keto-acid, Hydrazine Hydrate, KOH
Solvent Acetic Acid or DMFDichloromethane (DCM)Diethylene Glycol
Temperature 0°C to Room Temp.0°C to Room Temp.120°C to 200°C
Stoichiometry NBS (1.05 eq)AlCl₃ (>2.2 eq), Succinic Anhydride (1.1 eq)Hydrazine (>3 eq), KOH (>3 eq)
Key Challenge RegioselectivityCatalyst Deactivation, PolymerizationAchieving High Temp, Debromination

References

  • Troubleshooting low conversion rates in thiophene acetylation. Benchchem.
  • An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene. Benchchem.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab.
  • Overcoming challenges in the acylation of the thiophene 3-position. Benchchem.
  • Technical Support Center: Friedel-Crafts Acylation of Thiophene. Benchchem.
  • Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development.
  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • Experiment 1: Friedel-Crafts Acylation.
  • troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs. Benchchem.
  • Thiophene. Heterocyclic Chemistry Prof. D. R. Mal Department of Chemistry Indian Institute of Technology, Kharagpur Lecture - 35.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH.
  • THIOPHENE AND ITS DERIVATIVES.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.
  • An In-depth Technical Guide to the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. Benchchem.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. ResearchGate.
  • Application Notes and Protocols for the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. Benchchem.
  • Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Google Patents.
  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. PMC - NIH.
  • Organic Syntheses Procedure.
  • Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. Benchchem.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Google Patents.
  • 4-(Thiophen-3-yl)butanoic acid | 1505-47-1. MilliporeSigma.
  • Hydrolysis product troubleshooting. Reddit.

Sources

purification methods for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Case ID: #THIO-BUT-004 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid . This molecule presents a specific purification challenge due to its amphiphilic nature : it possesses a lipophilic "greasy" head (brominated methylthiophene) and a polar tail (carboxylic acid).

Successful isolation requires exploiting the acidity of the carboxyl group (pKa ~4.8) while managing the solubility issues introduced by the thiophene ring. The protocols below prioritize Acid-Base Extraction as the primary cleanup method, followed by Recrystallization for final polishing.

Part 1: The Primary Protocol (Acid-Base Extraction)

Theory: The most robust method separates the target from neutral impurities (unreacted thiophenes, decarboxylated byproducts) by converting the acid into its water-soluble carboxylate salt.

Workflow Diagram:

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (DCM or Et2O) Start->Dissolve BaseWash Extract with 1M NaOH or NaHCO3 (Target moves to Aqueous Phase) Dissolve->BaseWash Split1 Phase Separation BaseWash->Split1 OrgLayer Organic Layer (Contains Neutral Impurities) Split1->OrgLayer Top/Bottom (Solvent Dependent) AqLayer Aqueous Layer (Contains Target as Carboxylate) Split1->AqLayer Discard Discard Organic Layer (after TLC check) OrgLayer->Discard Acidify Acidify Aqueous Layer (Add HCl to pH < 2) AqLayer->Acidify ExtractBack Extract into Organic Solvent (EtOAc or DCM) Acidify->ExtractBack Dry Dry (MgSO4) & Concentrate ExtractBack->Dry Final Purified Solid/Oil Dry->Final

Caption: Logical flow for separating carboxylic acids from neutral organic impurities using pH manipulation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Diethyl Ether .[1] Avoid Ethyl Acetate initially as it can hydrolyze under strong basic conditions if left too long.

  • Basification: Extract the organic layer 2x with 1M NaOH (or sat. NaHCO₃ if the ester linkage is sensitive, though this molecule is stable). The target acid deprotonates and moves to the aqueous layer.[2]

  • Separation: Keep the Aqueous Layer . The organic layer contains non-acidic impurities (e.g., starting thiophene, brominated byproducts).

  • Acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2. The solution should turn cloudy as the free acid precipitates or oils out.

  • Re-extraction: Extract the now-acidic aqueous mixture with Ethyl Acetate (EtOAc) .

  • Finishing: Wash the EtOAc with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Part 2: Advanced Purification (Recrystallization & Chromatography)

If the acid-base extraction yields a colored solid or oil, use these methods.

A. Recrystallization Solvent Screening

The alkyl chain (butanoic) often causes the compound to "oil out" rather than crystallize. You must balance polarity carefully.

Solvent SystemRatio (v/v)Outcome PredictionRecommended For
Toluene / Hexanes 1:3 to 1:5High Success. Dissolve in hot toluene; add hexanes to cloud point.Removing non-polar greases.
Ethanol / Water 1:1 to 1:2Moderate. Good for removing inorganic salts, but risk of oiling out.Final polishing of white solids.
DCM / Hexanes 1:10Low. DCM evaporates too fast; difficult to control crystal growth.Rapid precipitation only.
B. Column Chromatography (The "Acid Trick")

Standard silica gel is slightly acidic but can cause "tailing" (streaking) of carboxylic acids due to hydrogen bonding with silanols.

  • The Fix: Add 1% Acetic Acid to your mobile phase.

  • Recommended Eluent: Hexanes : Ethyl Acetate (Start 90:10, gradient to 70:30) + 1% AcOH.

  • Loading: Dissolve the sample in a minimum amount of DCM. Do not use MeOH for loading as it broadens bands.

Part 3: Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Diagnosis: This is common for "fatty" acids like butanoic derivatives. The melting point is likely low, and the solvent boiling point is too high.

  • Solution:

    • Seed it: Keep a tiny amount of crude solid and add it to the cooling oil.

    • Scratch the glass: Use a glass rod to scratch the inner wall of the flask; this creates nucleation sites.

    • Switch Solvents: Use a lower-boiling solvent system (e.g., Pentane/Ether) and put the flask in a -20°C freezer.

Q2: I have a persistent impurity at the same Rf on the TLC plate.

  • Diagnosis: This is likely the regioisomer (e.g., 4-bromo-2-methyl isomer) or the keto-acid intermediate (4-(3-bromo-5-methylthiophen-2-yl)-4-oxobutanoic acid) if the reduction step was incomplete.

  • Differentiation:

    • Keto-acid: Will be more polar (lower Rf) and show a ketone peak in IR (~1680 cm⁻¹) and Carbonyl Carbon in C13 NMR (~190 ppm).

    • Regioisomer: Very difficult to separate. Requires careful HPLC or high-efficiency flash chromatography using a shallower gradient (e.g., 0.5% increase in polarity per minute).

Q3: My yield is low after Acid-Base extraction.

  • Diagnosis: The compound might be partially soluble in the aqueous phase even at low pH, or it formed an emulsion.

  • Solution:

    • Salting Out: Saturate the acidified aqueous layer with solid NaCl before the final extraction. This pushes the organic acid out of the water (Salting-out effect).

    • Check pH: Ensure the pH is truly < 2. Thiophene acids can have pKa values slightly different from benzoic acid; if not fully protonated, they won't extract.

Q4: Can I use this acid in a Suzuki Coupling directly?

  • Warning: Yes, but the free carboxylic acid can interfere with some catalysts or consume base.

  • Recommendation: It is standard practice to protect the acid as a Methyl Ester (MeOH/H₂SO₄ reflux) before performing Suzuki coupling on the bromine handle. The ester is easier to purify and compatible with basic coupling conditions.

Part 4: Decision Matrix for Impurities

ImpurityLogic Problem Identify Impurity Type Neutral Neutral (Starting Material/Decarboxylated) Problem->Neutral Polar Polar (Keto-acid/Salts) Problem->Polar Isomer Regioisomer (Wrong Br position) Problem->Isomer Action1 Acid-Base Extraction Neutral->Action1 Best Method Action2 Recrystallization (EtOH/Water) Polar->Action2 Best Method Action3 Prep HPLC / Slow Gradient Column Isomer->Action3 Only Option

Caption: Strategy selection based on impurity profile.

References

  • General Acid-Base Extraction Principles

    • Source: UMass Amherst, Organic Chemistry Labs. "Acid-Base Extraction."[1][3]

    • URL:[Link]

  • Thiophene Carboxylic Acid Properties

    • Source: PubChem Compound Summary for Thiophene-2-carboxylic acid (Analogous structure for pKa reference).
    • URL:[Link]

  • Recrystallization of Thiophene Derivatives

    • Source: ResearchGate.[4] "(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile synthesis and purification." (Demonstrates solubility of brominated methylthiophenes).

    • URL:[Link]

  • Friedel-Crafts Acylation & Impurities

    • Source: Chemistry Steps.[2][3][5][6] "Friedel-Crafts Acylation Mechanism and Limitations."

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Bromo-Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of bromo-thiophenes. This guide is engineered for researchers, scientists, and drug development professionals who require robust, scalable methodologies. Bromo-thiophenes present unique electronic and steric challenges that frequently derail standard coupling protocols. Here, we dissect the causality behind these failures and provide self-validating solutions to optimize your workflows.

Section 1: Mechanistic Bottlenecks & Causality

Why do standard Suzuki conditions often fail with bromo-thiophenes? The answer lies in the intrinsic properties of the thiophene ring:

  • Catalyst Poisoning (Chemisorption): The sulfur atom in the thiophene ring acts as a "soft" Lewis base. It strongly and irreversibly coordinates to the "soft" Palladium metal center, effectively blocking the active site and removing the catalyst from the catalytic cycle[1]. This is a primary cause of depleted conversion and catalyst death.

  • Hydrodehalogenation: The electron-rich nature of the thiophene ring can stabilize intermediates that are prone to premature reduction. In the presence of protic sources (like water or alcohols), the Ar-Pd(II)-Br intermediate can undergo reduction (loss of the bromine atom) prior to transmetalation, yielding a debrominated thiophene byproduct[2].

  • Sluggish Oxidative Addition: Thiophenes are electron-rich heterocycles. Because oxidative addition is accelerated by electron-deficient aryl halides, bromo-thiophenes react slower, giving competing side reactions (like homocoupling) more time to dominate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + Bromo-thiophene Poisoning Catalyst Poisoning (Sulfur Binding) Pd0->Poisoning Chemisorption PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Requires Base) PdII->TransMet + Ar'B(OH)2 Dehal Hydrodehalogenation (Side Reaction) PdII->Dehal Hydride Source (e.g., H2O/ROH) PdII_diaryl Ar-Pd(II)-Ar' Intermediate TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting thiophene-specific failure points.

Section 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns black within 30 minutes, and the yield is <10%. What is happening? A1: The black precipitate is "Palladium Black," indicating severe catalyst aggregation and deactivation. With bromo-thiophenes, this is primarily caused by sulfur-mediated poisoning[1]. Causality & Solution: To prevent sulfur from coordinating to the Pd center, you must sterically shield the metal. Switch from simple ligands (like PPh₃) to bulky, electron-rich bidentate ligands (e.g., dppf in PdCl₂(dppf)) or Buchwald ligands (e.g., XPhos, SPhos)[2]. These ligands not only block sulfur coordination but also accelerate the slow oxidative addition step.

Q2: LC-MS analysis shows a major byproduct corresponding to debrominated thiophene. How do I prevent hydrodehalogenation? A2: Hydrodehalogenation occurs when the Ar-Pd(II)-Br intermediate is reduced instead of undergoing transmetalation. This is often exacerbated by excess water in the solvent system or the use of strong bases. Causality & Solution: Water acts as a proton/hydride source under basic conditions. The key to success is using minimal amounts of water to avoid significant dehalogenation[3]. Switch to strictly anhydrous solvents (e.g., dry Toluene or 1,4-Dioxane) and use milder, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ instead of aqueous NaOH[2].

Q3: The boronic acid is fully consumed, but my bromo-thiophene remains largely unreacted. Why? A3: You are observing homocoupling of the arylboronic acid, which forms a biaryl byproduct. Causality & Solution: Homocoupling is an oxidative side reaction driven by the presence of dissolved oxygen[2]. Because bromo-thiophenes undergo oxidative addition slowly, the competing oxygen-mediated homocoupling pathway has time to dominate. Thoroughly degas your solvent by sparging with Argon or Nitrogen for at least 30 minutes prior to adding the catalyst, and maintain a positive inert pressure throughout the reaction[2].

Section 3: Reaction Parameter Optimization

To streamline your experimental design, refer to the following validated parameters for bromo-thiophene couplings.

ParameterSub-optimal Choice (High Failure Rate)Optimized Choice (Recommended)Mechanistic Rationale
Palladium Source Pd(PPh₃)₄PdCl₂(dppf) or Pd(OAc)₂ + XPhosBulky ligands shield Pd from sulfur poisoning and accelerate oxidative addition[2],[1].
Base Aqueous NaOH or KOHAnhydrous K₃PO₄ or Cs₂CO₃Milder, anhydrous bases prevent hydrodehalogenation and tolerate sensitive functional groups[2].
Solvent System EtOH / H₂O (1:1)Toluene or 1,4-Dioxane (Anhydrous)Minimizing water drastically reduces the rate of premature debromination[3].
Atmosphere Ambient AirStrict Argon/Nitrogen (Degassed)Prevents O₂-driven homocoupling of the boronic acid partner[2].
Temperature Room Temperature80 °C – 100 °COvercomes the high activation energy barrier for the oxidative addition of electron-rich thiophenes.
Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure causality is monitored in real-time.

Step-by-Step Methodology: Coupling of 2-Bromothiophene with Arylboronic Acid

  • Rigorous Degassing (Critical Step):

    • In a Schlenk flask, add 1,4-Dioxane (10 mL per mmol of substrate).

    • Sparge the solvent with ultra-pure Argon for a minimum of 30 minutes to displace all dissolved oxygen.

  • Reagent Assembly:

    • Under a positive flow of Argon, add 2-bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading:

    • Add PdCl₂(dppf) (5 mol%). Validation Checkpoint 1: The solution should appear distinctively red/orange.

  • Reaction Execution:

    • Seal the flask and heat to 90 °C with vigorous stirring.

    • Validation Checkpoint 2 (Visual): Monitor the color after 30 minutes. If the solution turns jet black with a mirror-like precipitate, catalyst death (poisoning) has occurred. If it remains deep orange/brown, the catalytic cycle is active.

  • Analytical Monitoring:

    • After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 3 (Analytical): Look for the disappearance of the bromo-thiophene mass. If unreacted starting material remains but boronic acid is gone, spike the reaction with an additional 0.5 equiv of boronic acid.

  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

    • Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

ProtocolWorkflow Step1 1. Solvent Degassing Sparge with Argon (30 min) Step2 2. Reagent Assembly Add Pd, Ligand, Base, Substrates Step1->Step2 Step3 3. Reaction Initiation Heat to 90°C under Argon Step2->Step3 Check1 Visual Check: Solution Color? Step3->Check1 Step4 4. Reaction Monitoring Sample for LC-MS at 4h Check1->Step4 Orange/Brown Fail1 Black Precipitate (Pd Death - Restart) Check1->Fail1 Black/Grey Check2 Analytical Check: Target Mass Found? Step4->Check2 Step5 5. Quench & Workup Filter & Extract Check2->Step5 Yes (>95% Conv) Fail2 Extend Time or Spike Boronic Acid Check2->Fail2 No (Incomplete) Fail2->Step4 Re-evaluate

Self-validating experimental workflow for bromo-thiophene Suzuki couplings.

References
  • Title: Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)
  • Source: Chemistry - A European Journal (durham.ac.uk)

Sources

Technical Support Center: Stability, Storage, and Troubleshooting for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven protocols for handling 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid .

This compound is a highly versatile building block, but its structural features—an electron-rich thiophene ring, a photolabile aryl bromide, and a hygroscopic carboxylic acid—require precise environmental controls to maintain experimental reproducibility.

Part 1: Physicochemical Stability & Storage Parameters

To ensure self-validating experimental systems, you must control the variables that introduce batch-to-batch inconsistency. The table below summarizes the critical storage parameters and the mechanistic causality behind each requirement.

Storage ParameterRecommended ConditionMechanistic Rationale
Temperature (Solid) 2–8°CMitigates thermal degradation and prevents spontaneous polymerization of the thiophene ring[1].
Temperature (Solution) -20°CSlows solvent-mediated hydrolysis or reactivity. Solutions should be used within 1 month[2].
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric oxygen from inducing S-oxidation of the electron-rich thiophene core[3].
Light Exposure Strictly protect from UV/VisPrevents photolytic homolytic cleavage of the C-Br bond, which leads to debromination[2].
Moisture Sensitivity Desiccated StorageThe carboxylic acid moiety is hygroscopic. Moisture uptake skews mass-to-mole calculations.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My batch of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid turned from a pale solid to a dark brown color. Is it still viable? A1: A shift to a dark yellow or brown color is a classic indicator of degradation. Thiophene derivatives are inherently sensitive to air[3]. When exposed to atmospheric oxygen and ambient light over time, the compound undergoes S-oxidation to form sulfoxide/sulfone byproducts, or it forms polymeric impurities[4]. If a color change is observed, do not use the material for sensitive cross-coupling reactions without first verifying its purity via HPLC-UV.

Q2: My Suzuki cross-coupling yields using this compound have dropped significantly over the last two months. What is the most likely cause? A2: The most probable cause is photolytic debromination or moisture uptake . If the compound was exposed to light during storage or handling, the C-Br bond may have cleaved, reducing the effective concentration of your active electrophile. Alternatively, if the vial was opened while cold, atmospheric moisture likely condensed on the hygroscopic carboxylic acid. This adds "water weight" to the powder, meaning you are weighing less active pharmaceutical ingredient (API) than calculated, disrupting your stoichiometric ratios.

Q3: What chemical incompatibilities must I account for when designing my reaction conditions? A3: You must strictly avoid strong oxidizing agents, strong reducing agents, and extreme strong bases during prolonged storage or unoptimized reactions[5][6]. Strong oxidizers will rapidly destroy the thiophene ring, while strong reducing agents can prematurely cleave the bromine atom before your intended catalytic cycle begins.

Part 3: Experimental Protocols

To guarantee trustworthiness in your data, every protocol must be a self-validating system. Implement the following methodologies in your laboratory workflow.

Protocol A: Standardized Inert Aliquoting Workflow

Purpose: To prevent condensation-induced moisture uptake and oxidative degradation upon receipt of the material.

  • Thermal Equilibration: Upon removing the sealed vial from 2–8°C storage, place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold, hygroscopic carboxylic acid.

  • Inert Transfer: Transfer the equilibrated vial to a glove box or utilize a Schlenk line to establish a positive pressure of Argon.

  • Aliquoting: Weigh the required analytical amounts into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photolytic debromination.

  • Purging & Sealing: Purge the headspace of each new aliquot vial with Argon for 10 seconds. Seal tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Return to Storage: Immediately transfer the aliquots back to a monitored 2–8°C refrigerator[1].

Protocol B: Stability-Indicating Forced Degradation Assay (HPLC-UV)

Purpose: To quantify the extent of degradation in older batches prior to use in critical syntheses.

  • Sample Preparation: Dissolve 1.0 mg of the suspect batch in 1.0 mL of HPLC-grade Acetonitrile (with 0.1% Formic Acid to keep the carboxylic acid protonated).

  • Control Generation: Prepare an identical 1.0 mg/mL solution using a freshly validated, unstressed reference standard.

  • Chromatographic Method:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 5 minutes.

    • Detection: Monitor at 254 nm (thiophene absorbance) and 280 nm.

  • Data Analysis: Overlay the chromatograms. Look for early-eluting peaks (indicating polar oxidized thiophene species) or peaks lacking the characteristic M / M+2 isotopic pattern in LC-MS (indicating debromination). If purity is <95%, discard or repurify the batch.

Part 4: Mechanistic Visualization of Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the specific degradation pathways of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

G Main 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid UV UV/Visible Light Exposure Main->UV Improper Flask Storage Ox Oxygen (Air) Exposure Main->Ox Lack of Argon/N2 Heat Thermal / Moisture Stress (>25°C) Main->Heat Room Temp Storage Deg1 Photolytic Debromination (Loss of Active Br) UV->Deg1 Homolytic Cleavage Deg2 Thiophene Ring S-Oxidation (Sulfoxide/Sulfone) Ox->Deg2 Oxidative Attack Deg3 Polymerization & Hygroscopic Aggregation Heat->Deg3 Thermal Degradation

Fig 1: Environmental stressors and corresponding degradation pathways for the compound.

References

  • 2-Bromothiophene CAS 1003-09-4. Sunshine Pharma. Available at:[Link]

Sources

Technical Support Center: Thiophene Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Topic: Improving Yield and Reproducibility in Thiophene Derivative Synthesis

Introduction: The Thiophene Paradox

Thiophene synthesis presents a unique dichotomy in heterocyclic chemistry. While the ring system is robust (aromatic), the synthetic intermediates are often prone to oxidative polymerization ("tarring") or catalyst poisoning.

This guide moves beyond standard textbook procedures to address the "hidden variables" —the specific mechanistic bottlenecks that cause yield loss in the three most common synthetic pathways: Gewald , Paal-Knorr , and Metal-Catalyzed Cross-Coupling .

Module 1: The Gewald Reaction (De Novo Synthesis)

Context: The Gewald reaction is the gold standard for synthesizing highly substituted 2-aminothiophenes. Common Failure Mode: Formation of dark, insoluble tars; low yield of the cyclized product despite consumption of starting material.

Root Cause Analysis

The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur uptake and cyclization.[1][2] The yield-killing bottleneck is almost always the Knoevenagel step . If the condensation between the ketone and the active nitrile is slow, the elemental sulfur (if present too early) or the base triggers aldol-type self-condensation of the ketone, leading to oligomers.

Troubleshooting Protocol

Q: My reaction mixture turns black immediately, and workup yields <20%. What is happening? A: You are likely experiencing "Sulfur Polymerization" or "Aldol Competition."

  • Diagnostic: Did you add all reagents (Ketone + Nitrile + Sulfur + Base) at once?

  • Solution: Switch to a Two-Step One-Pot protocol.

    • Step A: Stir Ketone + Active Nitrile + Base (Morpholine) without sulfur for 1-2 hours. Confirm Knoevenagel intermediate formation via TLC.

    • Step B: Only after intermediate formation, add the elemental sulfur.

    • Why? This prevents the sulfur from reacting with the free base or ketone in side pathways.

Q: Which base should I use? Piperidine or Morpholine? A: Morpholine is superior for yield stability.

  • Causality: Piperidine is more basic (

    
    ) than morpholine (
    
    
    
    ). While piperidine accelerates the reaction, it also accelerates the degradation of the sensitive
    
    
    -unsaturated nitrile intermediate. Morpholine provides a "buffer" effect, sustaining catalysis without rapid byproduct formation [1].

Q: My active nitrile (e.g., malononitrile) is old. Does this matter? A: Yes. Malononitrile and ethyl cyanoacetate dimerize over time to form complex impurities that act as chain terminators. Always distill active methylenes if they have turned yellow/orange before use.

Visual Workflow: Gewald Optimization

GewaldOptimization Start Start: Ketone + Nitrile Check Check Reagent Purity (Distill Nitrile if Yellow) Start->Check Step1 Step 1: Add Base (Morpholine) NO SULFUR YET Check->Step1 Decision TLC Check: Is Knoevenagel Adduct formed? Step1->Decision FailPath Side Reaction: Aldol Condensation / Tar Decision->FailPath No (Wait or Add More Base) Step2 Step 2: Add Elemental Sulfur (S8) Decision->Step2 Yes FailPath->Start Restart Cyclization Cyclization (60°C) Step2->Cyclization Product High Yield 2-Aminothiophene Cyclization->Product

Caption: Two-step One-pot Gewald workflow to prevent oligomerization side-reactions.

Module 2: Paal-Knorr Synthesis (Cyclization)

Context: Cyclizing 1,4-diketones into thiophenes using a sulfur source.[3][4][5][6] Common Failure Mode: Contamination with Furan byproducts or incomplete conversion.

Comparative Analysis: Sulfurating Agents
ParameterPhosphorus Pentasulfide (

)
Lawesson's Reagent (LR)
Solubility Poor (Heterogeneous reaction)High (Homogeneous in Toluene/Xylene)
Reaction Temp High (>100°C often required)Moderate (80-110°C)
Mechanism Harsh dehydrationMild thionation
Main Impurity Furan (Oxygen retention)Low Furan content
Recommendation Use only for simple, stable substrates.Preferred for complex/sensitive substrates.
Troubleshooting Protocol

Q: Why is Furan forming instead of Thiophene? A: This is a competition between Dehydration (Furan) and Thionation (Thiophene).

  • Mechanism:

    
     is a strong dehydrating agent. If the sulfur attack is slow (due to insolubility), the molecule dehydrates first to form the furan, which is thermodynamically stable and will not convert to thiophene subsequently.
    
  • Fix: Switch to Lawesson's Reagent in Toluene. It is more soluble and promotes thionation before dehydration occurs [2].

Q: How can I accelerate the reaction without overheating (which causes tars)? A: Use Microwave Irradiation .

  • Protocol: 1,4-diketone (1 eq) + Lawesson's Reagent (0.6 eq) in Toluene. Microwave at 120°C for 10-20 mins.

  • Benefit: Microwave heating overcomes the solubility barrier of the thionating agent instantly, favoring the kinetic thiophene product over the furan byproduct [3].

Module 3: Functionalization (Suzuki/Stille Coupling)

Context: Attaching aryl groups to the thiophene ring.[7] Common Failure Mode: Catalyst Poisoning .[8] The reaction stalls at 30-40% conversion, and adding more catalyst doesn't help.

Root Cause Analysis

Thiophene sulfur is a "soft" donor.[7] It can coordinate strongly to the "soft" Palladium(0) center, displacing the phosphine ligands and forming an inactive Pd-S complex. This shuts down the catalytic cycle (Specifically, the oxidative addition step).

Troubleshooting Protocol

Q: My Suzuki coupling works on phenyl rings but fails on my thiophene substrate. Why? A: You are using standard ligands (like


) that are easily displaced by the thiophene sulfur.
  • Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

    • Recommended: SPhos or XPhos .

    • Reasoning: The sheer steric bulk of SPhos prevents the thiophene sulfur from approaching the Pd center to poison it, while the electron-rich nature accelerates the oxidative addition of the thiophene halide [4].

Q: What about the base? A: Avoid strong alkoxides if your thiophene has sensitive C-H bonds (potential for polymerization). Use Potassium Fluoride (KF) or Cesium Carbonate (


)  in dioxane/water.
Visual Workflow: Catalyst Rescue Strategy

CatalystPoisoning Substrate Thiophene Halide StdCat Standard Catalyst (Pd(PPh3)4) Substrate->StdCat NewCat Switch Ligand: SPhos or XPhos Substrate->NewCat Optimization Poison S-Pd Coordination (POISONING) StdCat->Poison S displaces PPh3 Stall Reaction Stalls Low Yield Poison->Stall Steric Steric Shielding Prevents S-Pd bond NewCat->Steric Success Successful Coupling High Yield Steric->Success

Caption: Overcoming sulfur poisoning in Pd-catalyzed coupling using bulky ligands.

Module 4: Isolation & Storage

Issue: "My product was a yellow oil, but turned into a brown gum overnight." Cause: Oxidative Polymerization . Electron-rich thiophenes (especially 2-amino or 2-alkoxy derivatives) are highly susceptible to oxidation by singlet oxygen or acid-catalyzed polymerization.

Protocol for Stability:

  • Workup: Always wash the organic layer with a basic solution (

    
    ) to remove trace acids that catalyze polymerization.
    
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizers: For long-term storage of liquid thiophenes, add a trace amount of BHT (Butylated hydroxytoluene) or store over copper wire (if compatible with downstream chemistry) to scavenge radicals.

References
  • Gewald Reaction Mechanism & Optimization

    • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry.
  • Lawesson's Reagent vs.

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews.
  • Microwave Assisted Paal-Knorr

    • Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[4]

  • Catalyst Poisoning & Ligand Selection

    • Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

workup procedure for reactions involving 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-THIO-045 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the isolation and purification of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid .[1] This molecule presents a unique "amphiphilic" challenge: it possesses a lipophilic brominated thiophene core and a hydrophilic carboxylic acid tail.[1] Users frequently encounter issues with persistent emulsions , "oiling out" during crystallization , and trace metal contamination (if synthesized via cross-coupling).[1]

Module 1: The "Standard" Workup (Acid-Base Extraction)

Status: Primary Protocol

The Challenge: The "Rag Layer"

The sulfur atom in the thiophene ring, combined with the surfactant-like properties of the butanoic acid chain, often creates stable emulsions (rag layers) during aqueous extraction.

Optimized Protocol

Do not rely on simple gravity separation.[1] Follow this chemically-grounded extraction logic.

  • Basification (Target pH > 10):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE .

    • Add 1M NaOH or Sat. NaHCO₃ until the aqueous phase pH is >10.[1]

    • Chemical Logic: The pKa of thiophene-carboxylic acid derivatives is typically ~3.5–4.0 [1].[1] You must be at least 2 pH units above the pKa to ensure >99% deprotonation into the water-soluble carboxylate salt (R-COO⁻ Na⁺).[1]

    • Step Check: The product is now in the aqueous layer.[1] The organic layer contains non-acidic impurities (unreacted bromothiophene starting material, neutral byproducts).

  • Phase Separation & Washing:

    • Separate the layers.[1][2][3][4] Keep the Aqueous Layer .[1]

    • Troubleshooting: If an emulsion forms, add Saturated Brine (NaCl) to the aqueous phase.[1] The increased ionic strength disrupts the solvation shell of the surfactant-like thiophene, forcing phase separation.[1]

  • Acidification (Target pH < 2):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 1M HCl or H₂SO₄ dropwise with vigorous stirring.

    • Target: Acidify to pH 1–2 .

    • Observation: The product should precipitate as a solid or separate as a thick oil.[1]

    • Critical Step: Do not stop at pH 4. Although the pKa is ~3.5, stopping near the pKa leaves ~50% of the product in the water-soluble salt form.[1] You must drive the equilibrium fully to the free acid (R-COOH).[1]

  • Final Extraction:

    • Extract the acidified aqueous layer with Dichloromethane (DCM) (x3).[1] DCM is preferred here over EtOAc because it is denser than water, aiding separation of the heavy, brominated product.

    • Dry over Na₂SO₄ , filter, and concentrate.[1][4][5][6]

Visual Workflow: Acid-Base Extraction Strategy

ExtractionWorkflow Start Crude Reaction Mixture Basify Add 1M NaOH (pH > 10) Partition with EtOAc Start->Basify Sep1 Phase Separation Basify->Sep1 OrgLayer1 Organic Layer (Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as R-COO-) Sep1->AqLayer1 Keep Acidify Acidify with HCl to pH 1-2 (Ice Bath) AqLayer1->Acidify Extract2 Extract with DCM (x3) Acidify->Extract2 FinalOrg DCM Layer (Pure Product) Extract2->FinalOrg Dry & Concentrate FinalAq Aqueous Waste Extract2->FinalAq Discard

Caption: Logical flow for separating the acidic product from neutral organic impurities using pKa-dependent solubility switching.

Module 2: Purification & "Oiling Out"

Status: Troubleshooting

The Issue: Product Won't Crystallize

Derivatives with butyl chains often have low melting points.[1] If your product comes out as a sticky oil or gum after workup, it has "oiled out."[1] This traps impurities.[1]

Troubleshooting Guide
MethodSolvent SystemProtocolWhy it works
Trituration Pentane or Hexane Add cold alkane to the oil.[1] Sonicate for 10 mins.The lipophilic impurities dissolve; the polar acid group forces the product to solidify.[1]
Recrystallization Heptane / EtOAc (9:1)Dissolve in min. hot EtOAc. Add hot Heptane until cloudy. Cool slowly.High boiling point of heptane allows slow crystal growth, preventing oiling.[1]
Chromatography Hexane / EtOAc + 1% AcOH Standard silica column.[1]Acetic acid (1%) suppresses "streaking" by keeping the COOH protonated on the silica.[1]
FAQ: Why is my product turning dark?

Answer: Thiophene derivatives, especially brominated ones, are often light-sensitive and prone to radical debromination [2].[1]

  • Fix: Wrap your column and rotovap flask in aluminum foil. Store the final solid in amber vials under Nitrogen/Argon.

Module 3: Metal Scavenging (If Coupled)

Status: Critical for Biological Assays

If this molecule was synthesized via Suzuki or Negishi coupling (utilizing the Br or a precursor), Palladium (Pd) residues will bind tightly to the thiophene sulfur [3].

Detection & Removal
  • Visual Check: If the white solid has a grey or tan tint, you have metal contamination.[1]

  • Scavenger Protocol:

    • Dissolve crude material in THF/EtOAc.[1]

    • Add SiliaMetS® Thiol or Activated Carbon (10 wt%).[1]

    • Stir at 50°C for 1 hour.

    • Filter through a Celite pad.[1]

    • Reasoning: The thiol-modified silica has a higher affinity for Pd than the thiophene ring does, effectively "stripping" the metal.[1]

Module 4: Decision Logic for Purification

Use this decision tree to determine the most efficient purification route based on your crude material's state.

PurificationLogic Input Crude Material (Post-Workup) State Physical State? Input->State Solid Solid/Powder State->Solid Dry Oil Sticky Oil/Gum State->Oil Wet Recryst Recrystallize: Heptane/EtOAc Solid->Recryst Triturate Triturate: Cold Pentane/Hexane Oil->Triturate CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity Triturate->CheckPurity Column Column Chromatography: Hex/EtOAc + 1% AcOH CheckPurity->Column <95% (Failed) Success Pure Product CheckPurity->Success >95%

Caption: Decision matrix for selecting purification technique based on physical state and purity.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (General Acid Workup Protocols). Org. Synth. 2018, 95, 328-344.[1][7] Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the cross-coupling of 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. Here, we provide field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to help you achieve your synthetic goals.

FAQ 1: General Considerations & Initial Troubleshooting
Q1: Why is 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid considered a challenging substrate for cross-coupling?

A1: This substrate presents a combination of three distinct challenges that can impede catalytic activity:

  • Steric Hindrance: The bromine atom at the 3-position is flanked by a methyl group at the 5-position and a butanoic acid chain at the 2-position. This steric congestion can hinder the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, by impeding the approach of the palladium catalyst to the C-Br bond.[1][2]

  • Heteroaromatic System: Thiophene rings can interact with the palladium catalyst in multiple ways. The sulfur atom can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Free Carboxylic Acid: The carboxylic acid moiety is acidic and can interfere with the reaction in several ways. It can coordinate to the palladium catalyst, altering its electronic properties and catalytic activity.[4] Furthermore, it can react with the basic reagents required for many cross-coupling reactions, complicating the reaction stoichiometry and pH.

Q2: My cross-coupling reaction has failed or is giving a very low yield. What are the first troubleshooting steps I should take?

A2: Before undertaking extensive optimization of the catalyst system, it is crucial to verify the fundamentals of the experimental setup. Often, failures are due to correctable issues with reagents or reaction conditions:

  • Inert Atmosphere: Ensure that the reaction was conducted under a strictly inert atmosphere (argon or high-purity nitrogen). Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

  • Solvent and Reagent Quality: Use anhydrous solvents, as water can lead to unwanted side reactions, most notably protodeboronation of the boronic acid partner in Suzuki-Miyaura couplings.[1] Ensure that the base is fresh and has been stored correctly.

  • Reagent Integrity: Verify the purity and integrity of your starting material and coupling partner. Thiophene derivatives can be susceptible to degradation, and boronic acids can dehydrate to form unreactive anhydrides (boroxines).

Q3: Should I protect the carboxylic acid group before attempting the cross-coupling reaction?

A3: Yes, in most cases, protecting the carboxylic acid is the most reliable strategy for achieving high yields and reproducibility. The most common approach is esterification (e.g., to a methyl or ethyl ester).[5][6]

  • Pros of Protection:

    • Prevents Catalyst Inhibition: It eliminates the potential for the carboxylate to coordinate with the palladium center, which can inhibit catalysis.[4]

    • Improves Solubility: The resulting ester is typically more soluble in common organic solvents used for cross-coupling (e.g., toluene, dioxane), which can improve reaction kinetics.

    • Simplifies Reaction Conditions: It removes the acidic proton, preventing unwanted acid-base reactions with the base used in the coupling reaction.

  • Cons of Protection:

    • Additional Synthetic Steps: It adds two steps to your overall synthesis (protection and deprotection), which can lower the overall yield.

Recommendation: For initial attempts and for building a robust, scalable process, esterification is highly recommended. Direct coupling of the free acid can be attempted but often requires more extensive optimization of the catalyst system and reaction conditions.

FAQ 2: Catalyst System Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction and is often the first choice for this type of transformation.[7]

Q4: What is a good starting point for a palladium precursor and ligand for the Suzuki-Miyaura coupling of the esterified substrate?

A4: For a sterically hindered heteroaryl bromide, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is the recommended starting point. These ligands are designed to facilitate both the difficult oxidative addition and the final reductive elimination step.[1][7]

  • Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are excellent and commonly used choices. They are stable to air and are reduced in situ to the active Pd(0) species.[8]

  • Ligands: Modern biaryl monophosphine ligands (often called "Buchwald ligands") are highly effective. Good starting points for screening include:

    • SPhos: Known for its effectiveness in coupling of heteroaryl chlorides and bromides.[9]

    • XPhos: A very general and highly active ligand for a wide range of Suzuki couplings.

    • RuPhos: Often effective when other ligands fail, particularly with hindered substrates.

A more traditional but still viable option is a pre-formed catalyst like Pd(dppf)Cl₂.[10]

Q5: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?

A5: Debromination is a common side reaction, especially with electron-rich or sterically hindered aryl halides. It often arises from a competing pathway involving β-hydride elimination from a palladium-hydride species. To suppress this:

  • Use a Bulky Ligand: Bulky ligands like SPhos or XPhos sterically favor the desired reductive elimination pathway over side reactions.[1]

  • Choose the Right Base: A weaker, non-nucleophilic base can sometimes help. However, for Suzuki couplings, a moderately strong base is needed to activate the boronic acid. K₃PO₄ is often a good choice as it is less prone to promoting side reactions than stronger bases like alkoxides.[11]

  • Ensure Anhydrous Conditions: Water can be a source of protons that contribute to this pathway.

Q6: How do I choose the best base and solvent for this Suzuki-Miyaura coupling?

A6: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid for transmetalation.[11]

  • Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent all-around choice for many Suzuki couplings. It has moderate basicity and good solubility in aqueous mixtures.

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can be effective when K₃PO₄ is not sufficient. Its high solubility in organic solvents can be advantageous.

    • K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, often used in aqueous solvent mixtures.[12]

  • Solvents:

    • Toluene/Water or 1,4-Dioxane/Water: These biphasic solvent systems are very common for Suzuki reactions. The water helps to dissolve the inorganic base and facilitate the reaction.

    • THF/Water: Another effective choice, particularly for reactions at lower temperatures.

A recommended starting point would be Pd(OAc)₂/SPhos with K₃PO₄ in a 1,4-Dioxane/Water (e.g., 4:1) mixture at 80-100 °C.

FAQ 3: Catalyst Selection for Other Cross-Coupling Reactions
Q7: What catalyst system is recommended for a Heck coupling of this substrate with an alkene (e.g., methyl acrylate)?

A7: The Heck reaction is an excellent method for the vinylation of aryl halides.[13] For your substrate, a phosphine-free catalyst system is often a good starting point, as it can be less sensitive to steric hindrance.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common precursor.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used.[14]

  • Solvent: Polar aprotic solvents like DMF or NMP are standard.

  • Note: The Heck reaction often requires higher temperatures (100-140 °C) than Suzuki couplings.[14]

Q8: What are the key considerations for a Sonogashira coupling with a terminal alkyne?

A8: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds.[15] The standard conditions involve a dual catalyst system.

  • Palladium Catalyst: A Pd(0) source is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.[16]

  • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the standard mechanism as it activates the alkyne.[17]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used, which also often serves as the solvent or co-solvent.

  • Key Consideration: The reaction must be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[18]

Q9: Is a Buchwald-Hartwig amination feasible with this substrate, and what catalyst should I use?

A9: Yes, a Buchwald-Hartwig amination to form a C-N bond is entirely feasible.[19] Similar to the Suzuki-Miyaura coupling, this reaction benefits greatly from the use of bulky, electron-rich ligands.

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A biaryl monophosphine ligand is critical. BrettPhos or tBuXPhos are excellent choices for coupling with a wide range of amines.[20][21]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[22]

  • Solvent: Anhydrous aromatic solvents like toluene or ethereal solvents like THF are preferred.

Data & Visualization
Illustrative Catalyst System Screening for Suzuki-Miyaura Coupling

The following table provides representative data for the Suzuki-Miyaura coupling of a model substrate, methyl 4-(3-bromo-5-methylthiophen-2-yl)butanoate, with phenylboronic acid. This illustrates a typical catalyst and ligand screening process.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001835
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2)Toluene/H₂O901268
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene1001275
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O90891
5Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Dioxane/H₂O 90 8 95

Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv). Yields are illustrative and based on typical outcomes for similar substrates.

Visualizing the Catalytic Cycle and Troubleshooting

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-Br trans_complex Ar-Pd(II)(Ar')L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation + Ar'B(OH)₂ + Base re_point trans_complex->re_point Reductive Elimination product Ar-Ar' (Product) re_point->pd0 re_point->product oa_point

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Troubleshooting Flowchart start Low or No Yield? check_basics Verify Reagents & Inert Conditions start->check_basics protect_acid Protect Carboxylic Acid (Esterification) check_basics->protect_acid protect_acid->start No screen_ligands Screen Bulky Ligands (SPhos, XPhos, RuPhos) protect_acid->screen_ligands Yes / Already Protected screen_bases Optimize Base (K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases screen_solvents Optimize Solvent & Temp (Dioxane/H₂O, Toluene) screen_bases->screen_solvents success Reaction Optimized screen_solvents->success

Caption: A decision-making workflow for troubleshooting a challenging cross-coupling reaction.

Experimental Protocols
Protocol 1: Methyl Esterification of 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid

This protocol provides a general method for protecting the carboxylic acid.

  • Setup: To a round-bottom flask, add 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid (1.0 equiv).

  • Solvent: Add methanol (MeOH) as the solvent (approx. 0.1 M concentration).

  • Catalyst: Add a catalytic amount of sulfuric acid (H₂SO₄) (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride (SOCl₂) at 0 °C.

  • Reaction: If using H₂SO₄, heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours). If using SOCl₂, stir at room temperature.

  • Work-up: Cool the reaction mixture. Carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Optimized General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of methyl 4-(3-bromo-5-methylthiophen-2-yl)butanoate.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add methyl 4-(3-bromo-5-methylthiophen-2-yl)butanoate (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References
  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Wiley Online Library. (2018). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Journal of the Chinese Chemical Society. [Link]

  • PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]

  • PMC. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry. [Link]

  • ResearchGate. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry. [Link]

  • PMC. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Technical Support Center: Troubleshooting Guide for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that thiophene derivatives are privileged scaffolds in medicinal chemistry[1]. However, synthesizing highly functionalized derivatives like 4-(3-bromo-5-methylthiophen-2-yl)butanoic acid presents unique chemoselectivity challenges.

This guide is designed to help you troubleshoot common impurities—specifically debromination and incomplete reduction—by providing causality-driven explanations, self-validating protocols, and analytical profiling strategies.

Part 1: Synthetic Workflow & Pathway Visualization

The synthesis typically begins with the Friedel-Crafts acylation of 3-bromo-5-methylthiophene using succinic anhydride, yielding a keto-acid intermediate[1]. The critical failure point in this workflow is the subsequent reduction step, where harsh conditions can destroy the halogenated scaffold[2].

G SM 3-Bromo-5-methylthiophene + Succinic Anhydride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2) SM->FC Int Keto-Acid Intermediate: 4-(3-Bromo-5-methylthiophen-2-yl) -4-oxobutanoic acid FC->Int Red1 Clemmensen Reduction (Zn(Hg), HCl) or Pd/C Int->Red1 Side Reaction Pathway Red2 Ionic Hydrogenation (Et3SiH, TFA) Int->Red2 Optimized Pathway Imp Major Impurity: 4-(5-Methylthiophen-2-yl) butanoic acid (Debrominated) Red1->Imp Cleaves C-Br bond Target Target Product: 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Red2->Target Chemoselective

Synthetic workflow comparing reduction pathways and impurity formation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant debromination (formation of 4-(5-methylthiophen-2-yl)butanoic acid) during the reduction of the keto-acid? Causality: The classic methods for reducing aryl ketones to alkanes are the Clemmensen reduction (Zn(Hg)/HCl) and catalytic hydrogenation (Pd/C, H₂). However, the C-Br bond on the electron-rich thiophene ring is highly labile. Zinc insertion into the C-Br bond or oxidative addition by Palladium actively cleaves the halogen, leading to the debrominated impurity[2]. Solution: Abandon metal-catalyzed or dissolving-metal reductions. Instead, utilize Ionic Hydrogenation using Triethylsilane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and Trifluoroacetic Acid (TFA)[3]. In this mechanism, TFA protonates the ketone to form a reactive carbocation, and 

acts as a mild hydride donor. Because this process does not involve single-electron transfer or transition metals, the C-Br bond remains completely intact.

Q2: How do I handle residual keto-acid (4-(3-bromo-5-methylthiophen-2-yl)-4-oxobutanoic acid) in my final product? Causality: While ionic hydrogenation is chemoselective, the bulky bromine atom at the C3 position sterically hinders the adjacent C4 ketone on the butanoic chain. This steric clash slows down the rate-determining hydride transfer step from the silane to the carbocation[4], resulting in incomplete conversion. Solution: Increase the equivalents of


 to 3.0–4.0 and extend the reaction time at a mild reflux (40 °C)[3]. If residual keto-acid persists, it can be easily separated during workup: the keto-acid is significantly more polar than the fully reduced target and can be resolved via silica gel chromatography or selective crystallization from toluene/heptane.

Q3: Are regioisomeric impurities a concern during the initial Friedel-Crafts acylation? Causality: 3-bromo-5-methylthiophene has two available positions for electrophilic aromatic substitution: C2 and C4. The sulfur atom is a strong


-director, heavily favoring the C2 position[1]. While the methyl group at C5 weakly directs to C4, the inherent electronic activation of the 

-carbon (C2) dominates the reaction pathway. Solution: Regioisomers are typically trace (<2%). To maintain this, ensure the acylation is strictly temperature-controlled (0 °C during the addition of

) to prevent thermodynamic equilibration to the C4 position.
Part 3: Quantitative Data & Impurity Profiling

To ensure your self-validating protocols are effective, use the following analytical parameters to monitor the reaction via HPLC-UV (C18 column,


/MeCN with 0.1% TFA, UV detection at 254 nm)[1].
CompoundStructural CharacteristicPrimary Detection MethodRelative Retention Time (RRT)
Target Product 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acidLC-MS: [M-H]⁻ m/z 261 / 263 (Isotope pattern)1.00
Keto-Acid (Impurity A) C=O present at C4 of the chainLC-MS: [M-H]⁻ m/z 275 / 2770.82 (More polar)
Debrominated (Impurity B) Absence of C-Br bondLC-MS: [M-H]⁻ m/z 1830.75 (Lacks lipophilic Br)
Regioisomer (Impurity C) Acylation at C4 instead of C2¹H NMR: Shift in thiophene proton0.98 (Requires slow gradient)
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the Keto-Acid Intermediate (Friedel-Crafts Acylation)

This protocol utilizes a self-validating temperature control check to prevent polyacylation and regioisomer formation.

  • Setup: In an oven-dried, argon-purged flask, dissolve 3-bromo-5-methylthiophene (1.0 equiv) and succinic anhydride (1.1 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add anhydrous Aluminum Chloride (

    
    , 2.2 equiv) portion-wise over 30 minutes. Validation Check: The solution should turn deep red/brown. Monitor internal temperature to ensure it does not exceed 5 °C.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench: Carefully pour the mixture into a vigorously stirred mixture of crushed ice and 1 M HCl. Stir for 30 minutes to break up aluminum emulsions.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from ethanol to afford the pure keto-acid.
    
Protocol 2: Chemoselective Ionic Hydrogenation (Target Synthesis)

This protocol uses ionic hydrogenation to strictly prevent the debromination side-reaction[3].

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the purified keto-acid intermediate (1.0 equiv).

  • Reagent Addition: Dissolve the intermediate in anhydrous DCM (0.2 M). Add Triethylsilane (

    
    , 3.5 equiv)[3].
    
  • Acid Catalysis: Slowly add Trifluoroacetic Acid (TFA, 5.0 equiv) dropwise. Validation Check: A mild exotherm and color change to yellow/orange indicates the formation of the carbocation intermediate[4].

  • Reaction: Heat the mixture to 40 °C and stir for 12–16 hours. Monitor via LC-MS until the peak at RRT 0.82 (keto-acid) is completely consumed.

  • Quench: Cool to room temperature. Quench by the slow, dropwise addition of saturated aqueous

    
     until gas evolution completely ceases[3]. Critical: Do not rush this step; rapid 
    
    
    
    evolution will cause the reaction to boil over.
  • Purification: Acidify the aqueous layer to pH 2 using 1 M HCl, extract with ethyl acetate, dry, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient with 1% Acetic Acid) to yield the pure target product.

Part 5: References

1.1 - Benchchem 2. - Benchchem 3. - Royal Society of Chemistry 4. 2 - BYJU'S

Sources

Validation & Comparative

Comparative Guide: 3-Bromothiophene vs. 2-Bromothiophene Reactivity

[1]

Executive Summary: The "Workhorse" vs. The "Diva"

In heteroaromatic synthesis, the choice between 2-bromothiophene (2-BT) and 3-bromothiophene (3-BT) is rarely just about structural isomerism; it is a choice between kinetic reliability and thermodynamic volatility.

  • 2-Bromothiophene acts as the stable "workhorse." It benefits from the natural

    
    -position reactivity of the thiophene ring, facilitating rapid oxidative addition in cross-coupling and predictable electrophilic substitution.
    
  • 3-Bromothiophene is the "diva." While essential for accessing

    
    -substituted pharmacophores (common in kinase inhibitors), it introduces a critical liability: the Halogen Dance . Without strict temperature control and protocol adherence, 3-BT undergoes base-catalyzed rearrangement to the thermodynamically stable 2-position, ruining regioselectivity.
    

This guide provides the mechanistic grounding and experimental protocols to navigate these differences safely.

Fundamental Electronic & Structural Differences[1][2][3]

The reactivity divergence stems from the electronic density distribution of the thiophene ring and the bond dissociation energies (BDE) of the C-Br bond.

Feature2-Bromothiophene (

-isomer)
3-Bromothiophene (

-isomer)
Impact on Reactivity
C-Br Bond Strength Lower (

81 kcal/mol)
Higher (

84 kcal/mol)
2-BT undergoes faster oxidative addition (Pd


Pd

).
C-H Acidity (

)
C5-H is moderately acidic.C2-H is highly acidic.3-BT is prone to rapid deprotonation at C2, triggering rearrangement.
Nucleophilicity High at C5.Moderate at C2.2-BT directs electrophiles to C5 (para-like); 3-BT directs to C2 (ortho-like).
Steric Environment Unhindered (adjacent to S).Flanked by C2 and C4.3-BT requires sterically accessible ligands for efficient catalysis.

The Critical Liability: The Halogen Dance Mechanism[4]

The most frequent failure mode when working with 3-BT is the "Halogen Dance" (base-catalyzed halogen migration).

The Mechanism: When 3-bromothiophene is exposed to a strong base (e.g., LDA, LiTMP) without immediate quenching or at temperatures above -78°C, the base deprotonates the highly acidic C2 position. The resulting anion attacks a bromine atom on a neighboring molecule, causing the bromine to "dance" from the unstable


Visualization: The Halogen Dance Pathway

HalogenDanceStart3-BromothiopheneInter13-Bromo-2-lithiothiophene(Kinetic Intermediate)Start->Inter1Deprotonation (Fast)BaseBase (LDA/LiTMP)Base->Inter1TransitionHalogen Scrambling(Intermolecular Transfer)Inter1->TransitionT > -78°CStable2-Bromo-3-lithiothiophene(Thermodynamic Sink)Transition->StableMigrationProduct2-Bromothiophene(Undesired Product)Stable->ProductQuench

Figure 1: Mechanism of the Halogen Dance. Failure to maintain cryogenic temperatures leads to the migration of Bromine from C3 to C2.

Comparative Performance: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Buchwald-Hartwig couplings, 2-BT is kinetically superior. 3-BT often requires "hotter" conditions or specialized ligands to overcome the stronger C-Br bond and steric crowding.

Experimental Data Comparison
Reaction TypeParameter2-Bromothiophene3-Bromothiophene
Suzuki Coupling Catalyst Load 0.5 - 1.0 mol% Pd2.0 - 5.0 mol% Pd
Temp/Time 60°C / 2-4 hrs80-100°C / 6-12 hrs
Typical Yield 90-98%75-85%
Ligand Pref. Standard (

, dppf)
Electron-rich/Bulky (SPhos, XPhos)
Buchwald-Hartwig Rate Fast (complete < 4h)Slow (often requires overnight)
Side Products Minimal homocouplingDehalogenation observed

Key Insight: For 3-BT couplings, switching from


Pd-XPhos

Experimental Protocols

Protocol A: Safe Lithium-Halogen Exchange on 3-Bromothiophene

Prevents Halogen Dance via kinetic trapping.

Materials:

  • 3-Bromothiophene (1.0 equiv)[1]

  • 
    -Butyllithium (1.05 equiv, titrated)
    
  • Anhydrous THF (0.5 M concentration)

  • Electrophile (e.g., DMF,

    
    )[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromothiophene and THF.

  • Cryogenics (CRITICAL): Cool mixture to -78°C (Dry ice/Acetone). Ensure internal temperature probe reads <-75°C.

  • Addition: Add

    
    -BuLi dropwise over 20 mins. Do not allow temp to rise above -70°C.
    
  • Aging: Stir at -78°C for exactly 30 minutes. (Longer times increase scrambling risk).

  • Quench: Add the electrophile rapidly while still at -78°C.

  • Warming: Allow to warm to RT only after the electrophile has fully reacted (typically 1 hour).

Protocol B: Regioselective Electrophilic Aromatic Substitution (EAS)

Demonstrating the directing effect differences.

  • Substrate: 2-BT vs. 3-BT

  • Reagent: NBS (N-Bromosuccinimide) in DMF

  • Outcome:

    • 2-BT

      
      2,5-Dibromothiophene  (Major). The Br directs to the open 
      
      
      -position (C5).
    • 3-BT

      
      2,3-Dibromothiophene  (Major). The Br directs ortho to the highly reactive C2 position.
      

Decision Matrix for Synthesis Planning

Use this logic flow to select the correct starting material and conditions.

DecisionMatrixStartTarget Molecule SelectionQ1Is the substituent at C2 or C3?Start->Q1Path2C2 Substituent NeededQ1->Path2C2Path3C3 Substituent NeededQ1->Path3C3Action2Use 2-Bromothiophene(Standard Conditions)Path2->Action2Q2Does synthesis involvestrong base (Li/Mg)?Path3->Q2RiskHIGH RISK:Halogen DanceQ2->RiskYesSol2Alternative: Use Suzuki Coupling(Avoid Lithiation)Q2->Sol2No (Pd Catalysis)Sol1Protocol: Keep T < -78°CTrapping with ElectrophileRisk->Sol1Mitigation

Figure 2: Decision tree for selecting thiophene isomers and mitigation strategies for 3-BT risks.

References

  • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007, 107(12), 5596–5652.

  • Snieckus, V., et al. "The Directed Ortho Metalation Reaction. Methodology, Applications, Synthetic Links." Chemical Reviews, 1990, 90(6), 879-933.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

  • Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." Wiley-Interscience, Vol 44. (Standard reference text for Thiophene reactivity constants).

alternatives to 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Alternatives to 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid in Drug Discovery

Executive Summary

In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a versatile bifunctional building block frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The thiophene core acts as a highly effective bioisostere for phenyl rings[1], the butanoic acid chain serves as a flexible linker for amidation, the C5-methyl group blocks metabolic oxidation, and the C3-bromine provides a precise vector for palladium-catalyzed cross-coupling[2].

However, depending on the synthetic stage, metabolic liabilities, or orthogonal coupling requirements, researchers must often pivot to alternative scaffolds. This guide objectively compares 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid with its primary structural alternatives, providing causality-driven experimental protocols and quantitative performance data.

Deconstructing the Scaffold: The Pharmacophore Logic

Before selecting an alternative, it is essential to understand why this specific scaffold is chosen. Every functional group serves a distinct mechanistic or pharmacological purpose:

PharmacophoreLogic Core Thiophene Core (Bioisostere) Me C5-Methyl (Blocks Metabolism) Core->Me Steric Shielding Br C3-Bromine / Halogen (Vector for Extension) Core->Br Cross-Coupling Site Acid Butanoic Acid (Solubility/H-Bond) Core->Acid Flexible Linker

Pharmacophore deconstruction of the functionalized thiophene scaffold.

  • Thiophene vs. Phenyl: Thiophene has a lower resonance energy and a different dipole moment compared to benzene. It often improves aqueous solubility and alters the trajectory of substituents, which can enhance binding affinity in tight protein pockets[1].

  • C3-Bromine: The C-Br bond is highly polarized, making it an ideal electrophile for the oxidative addition step in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[2].

  • C5-Methyl: The α-positions of thiophenes are notorious metabolic hotspots for Cytochrome P450 (CYP) oxidation, often leading to reactive epoxides. The C5-methyl group sterically shields this position, drastically improving the half-life in human liver microsomes (HLM).

Strategic Alternatives: Objective Comparison

When the primary scaffold is unavailable or synthetically restrictive, three main alternatives are utilized.

4-(5-Methylthiophen-2-yl)butanoic acid (The Des-Bromo Analog)
  • Mechanism & Use Case: Lacks the C3-bromine. It is highly soluble in polar aprotic solvents and is the optimal choice when C3 functionalization is either not required or planned for a late-stage direct C-H activation[3].

  • Advantage: Eliminates the risk of unwanted debromination during early-stage harsh conditions (e.g., strong base or reductive environments).

4-(3-Chloro-5-methylthiophen-2-yl)butanoic acid (The Chloro Analog)
  • Mechanism & Use Case: Replaces bromine with chlorine. The C-Cl bond has a significantly higher bond dissociation energy (~96 kcal/mol vs ~68 kcal/mol for C-Br).

  • Advantage: Enables orthogonal coupling strategies . You can perform a selective Suzuki coupling on a bromo-aryl moiety elsewhere in your molecule without activating the thiophene C-Cl bond, reserving the thiophene position for a later coupling using specialized electron-rich ligands (e.g., XPhos or SPhos).

4-(2-Bromo-4-methylphenyl)butanoic acid (The Phenyl Isostere)
  • Mechanism & Use Case: A direct carbocyclic bioisostere.

  • Advantage: Deployed when the thiophene sulfur atom causes off-target toxicity, unmanageable CYP inhibition, or when a slightly larger steric bulk is required to fill a hydrophobic sub-pocket.

Quantitative Performance Comparison

ScaffoldCross-Coupling Reactivity (Pd)HLM Stability (t½)Orthogonal PotentialPrimary Synthetic Application
3-Br-5-Me-Thiophene (Target)High (Standard ligands)> 60 minLowStandard Suzuki/Stille couplings
5-Me-Thiophene (Alt 1)N/A (Requires C-H act.)> 60 minHighLate-stage C-H arylation
3-Cl-5-Me-Thiophene (Alt 2)Low (Requires XPhos)> 60 minVery HighMulti-step sequential couplings
2-Br-4-Me-Phenyl (Alt 3)Moderate> 120 minLowMitigating sulfur-based toxicity

Synthetic Workflows & Logic

SyntheticStrategy Target Target: 3-Br-5-Me-Thiophene Suzuki Pd-Catalyzed Suzuki Coupling Target->Suzuki Rapid Oxidative Addition Alt1 Alt 1: Des-Bromo Analog CH_Act Direct C-H Arylation Alt1->CH_Act Atom Economical (CMD) Alt2 Alt 2: Chloro Analog Orthogonal Orthogonal Coupling Alt2->Orthogonal Requires XPhos/SPhos API Final API Candidate Suzuki->API CH_Act->API Orthogonal->API

Synthetic workflows comparing the bromo-thiophene target with its alternatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include causality explanations and self-validating checkpoints to confirm mechanistic success.

Protocol A: Standard Suzuki-Miyaura Coupling (Using the Bromo Target)

This protocol utilizes Pd(dppf)Cl₂. The large bite angle of the dppf ligand (99°) forces the intermediate Pd(II) complex into a geometry that highly accelerates the final reductive elimination step, minimizing protodeboronation side reactions[4].

  • Preparation: In an oven-dried Schlenk tube, combine 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the tube with Argon (3x).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Causality: Water is essential to dissolve the base and generate the reactive boronate species required for transmetalation[5].

  • Reaction: Heat to 90°C for 4-8 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material peak (m/z [M+H]⁺) and the appearance of the product mass confirms the completion of the catalytic cycle. Diagnostic: If a mass corresponding to [M-Br+H]⁺ (debromination) is observed, the reductive elimination is too slow. Reduce the reaction temperature to 75°C or switch to a more electron-withdrawing boronic acid.

Protocol B: Late-Stage C-H Arylation (Using Alt 1: Des-Bromo Analog)

When using 4-(5-Methylthiophen-2-yl)butanoic acid, C-H activation bypasses the need for pre-functionalization. Pivalic acid (PivOH) is used as a co-catalyst to facilitate a Concerted Metalation-Deprotonation (CMD) pathway.

  • Preparation: Combine the des-bromo thiophene scaffold (1.0 equiv), aryl iodide (1.5 equiv), Ag₂CO₃ (1.5 equiv), and PivOH (0.3 equiv) in a vial.

  • Catalyst: Add Pd(OAc)₂ (0.05 equiv).

  • Reaction: Suspend in HFIP (Hexafluoro-2-propanol) and heat at 80°C for 12 hours.

  • Self-Validation Checkpoint: Analyze regioselectivity via ¹H NMR (NOESY). The C3-proton of the thiophene should disappear, and a strong NOE cross-peak between the new aryl group and the C5-methyl group should be absent, confirming substitution occurred at C3 rather than C4[3].

References

  • Benchchem - 4-(5-Methylthiophen-2-yl)butanoic acid Synthesis, Properties, and Methodologies.
  • Chemistry LibreTexts - Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies.
  • TCI Chemicals - Suzuki-Miyaura Cross-Coupling Reaction: Practical Examples and C
  • Wikipedia - Suzuki Reaction: Mechanism, Transmetalation, and Industrial Applic
  • RSC Publishing - Suzuki–Miyaura coupling revisited: an integrated comput
  • ACS Omega - Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas (Thiophene Bioisosteres).

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comparative analysis of thiophene vs furan building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of functional organic molecules—whether for medicinal chemistry or organic electronics—the choice between thiophene (sulfur-containing) and furan (oxygen-containing) is a decision between stability and reactivity .

While they are structural isosteres, their electronic behaviors diverge significantly due to the electronegativity and orbital size differences between Sulfur (S) and Oxygen (O).

  • Thiophene is the industry standard for organic electronics (OFETs, OPVs) and stable drug scaffolds due to its high aromaticity (

    
    29 kcal/mol) and superior charge transport properties (S–S interactions).
    
  • Furan serves as a bio-based, high-solubility alternative . It offers "greener" synthesis routes and unique metabolic profiles but suffers from lower aromatic stability (

    
    16 kcal/mol), making it prone to ring-opening and oxidative degradation.
    

This guide provides a technical breakdown of these two heteroaromatics to assist in rational building block selection.

Fundamental Chemical Properties

The divergence in performance stems from the heteroatom's influence on the ring's electronic structure.[1][2]

FeatureThiophene (C

H

S)
Furan (C

H

O)
Impact on Application
Heteroatom Sulfur (Period 3)Oxygen (Period 2)S has 3d-orbitals; O is more electronegative.
Aromaticity (Resonance Energy) High (~29 kcal/mol)Low (~16 kcal/mol)Thiophene behaves like benzene; Furan behaves like a diene (Diels-Alder active).
Electronegativity 2.58 (Pauling)3.44 (Pauling)O pulls electron density stronger, affecting HOMO/LUMO levels.
Boiling Point 84 °C31 °CFuran is highly volatile; handling requires cooling.
Solubility ModerateHighFuran derivatives are generally more soluble in organic solvents.
Dipole Moment 0.52 D0.66 DAffects molecular packing and film morphology.
The "Aromaticity Gap"

The critical differentiator is aromaticity.[3][4][5] Sulfur’s 3p orbitals overlap effectively with carbon’s 2p orbitals, and its lower electronegativity allows better delocalization of the lone pair. Oxygen’s 2p orbitals are compact, but its high electronegativity holds the lone pair tightly, reducing delocalization. Consequently, furan is chemically fragile , often reacting as a diene rather than an aromatic ring.

Synthetic Reactivity & Protocols

Electrophilic Aromatic Substitution (EAS)

Both rings are


-excessive and more reactive than benzene. However, the reactivity order is:
Pyrrole > Furan > Thiophene > Benzene [1][2][3]
  • Thiophene: Can withstand standard Lewis acids and strong mineral acids. It undergoes bromination, nitration, and acylation with high regioselectivity (C2 position).

  • Furan: Requires mild, non-acidic conditions .[3] Strong acids (e.g.,

    
    , 
    
    
    
    ) catalyze rapid polymerization or ring-opening hydrolysis.
Experimental Protocol: Bromination Comparison

Objective: Monobromination at C2 position.

Protocol A: Thiophene (Robust)
  • Reagents: N-Bromosuccinimide (NBS), Acetic Acid/Chloroform (1:1).

  • Conditions: Stir at 25–50°C for 2 hours.

  • Mechanism: Classical electrophilic substitution. The ring is stable to the acidic byproduct (succinimide/HBr).

  • Yield: Typically >85%.

Protocol B: Furan (Sensitive)
  • Reagents: NBS, DMF (Dimethylformamide). Crucial: No acid catalyst.

  • Conditions: 0°C to Room Temperature. Strictly anhydrous.

  • Why: The use of acetic acid (as in Protocol A) would likely degrade furan. DMF buffers the reaction.

  • Yield: Typically 60–75% (Side product: polybromination is faster in furan).

Direct Heteroarylation (C-H Activation)

Modern synthesis avoids organometallics (Sn/B) by using Pd-catalyzed C-H activation.

  • Thiophene: Works well in DMAc (Dimethylacetamide) at 100°C+.

  • Furan: Often requires Toluene or Xylene instead of DMAc if electron-deficient partners (like NDI) are used, to prevent nucleophilic attack on the partner promoted by the polar solvent.

Performance in Organic Electronics (OPV/OFET)

In the context of conjugated polymers (e.g., P3HT vs. P3HF), thiophene is the dominant choice.

Charge Carrier Mobility[4][6][7]
  • Thiophene: Higher hole mobility (

    
    ).[6][7] Sulfur atoms facilitate interchain hopping via S–S interactions  (chalcogen-chalcogen contact), leading to tighter 
    
    
    
    -stacking.
  • Furan: Lower mobility in homopolymers. The small Oxygen atom reduces steric hindrance (planar backbone), but the lack of O–O interaction capability results in poorer interchain charge transport.

Stability (The "Furan Challenge")

Furan-based materials oxidize rapidly in air. While thiophene polymers can retain performance for thousands of hours, furan analogues often degrade via photo-oxidation, forming carbonyl defects that break conjugation.

Medicinal Chemistry & Toxicology

This is the most critical section for drug discovery. Thiophene is a "privileged scaffold" (e.g., Clopidogrel, Olanzapine), whereas Furan is often flagged as a "structural alert."

Metabolic Pathways (CYP450)

Both rings are metabolized by Cytochrome P450, but the consequences differ.[8][9]

  • Furan Toxicity: CYP2E1 oxidizes furan to cis-2-butene-1,4-dial, a highly reactive unsaturated dialdehyde. This metabolite crosslinks proteins and DNA, causing hepatotoxicity.

  • Thiophene Toxicity: CYP450 leads to S-oxidation (sulfoxide) or epoxidation.[8][9] While thiophene epoxides are toxic, the ring is generally more metabolically robust than furan, and toxicity can be managed by substitution at the C2/C5 positions.

Visualization: Metabolic Fate

MetabolicPathways Substrate_Furan Furan Scaffold CYP CYP450 Oxidation Substrate_Furan->CYP Substrate_Thio Thiophene Scaffold Substrate_Thio->CYP Dialdehyde cis-2-butene-1,4-dial (Toxic Dialdehyde) CYP->Dialdehyde Ring Opening (Fast) Sulfoxide Thiophene-S-oxide (Michael Acceptor) CYP->Sulfoxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Hepatotox Protein/DNA Crosslinking (Hepatotoxicity) Dialdehyde->Hepatotox Covalent Binding Glutathione Glutathione Adduct (Detoxification) Sulfoxide->Glutathione Conjugation Epoxide->Glutathione Conjugation

Figure 1: Comparative metabolic activation pathways. Furan ring opening leads directly to high-toxicity dialdehydes, whereas thiophene metabolites are more amenable to Phase II detoxification (Glutathione conjugation).

Decision Matrix: When to Use Which?

RequirementRecommended BlockReasoning
High Charge Mobility Thiophene Superior packing and S-S orbital overlap.
Water Solubility Furan Oxygen forms H-bonds; smaller size reduces hydrophobicity.
Metabolic Stability Thiophene Lower risk of ring-opening toxicity compared to furan.
"Green" Chemistry Furan Can be sourced from biomass (furfural from corncobs).
Diels-Alder Reactivity Furan Acts as a diene; Thiophene is inert to DA under normal conditions.

References

  • Gidron, O., & Bendikov, M. (2014). Oligofurans: An Emerging Class of Organic Semiconductors. Angewandte Chemie International Edition. [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Furan and Thiophene Derivatives. Chemical Research in Toxicology. [Link]

  • Kowalski, P., et al. (2014). C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides. The Journal of Organic Chemistry. [Link]

  • Mishra, A., et al. (2009). Thiophenes-Based Materials for Organic Photovoltaics. Chemical Reviews. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the molecular architecture of novel chemical entities is not merely academic—it is the bedrock of innovation. Thiophene-based compounds, in particular, represent a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Within this class, 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid stands as a pivotal scaffold, the functionalization of which can lead to a diverse portfolio of molecules with unique physicochemical properties.

This in-depth technical guide provides a comparative spectroscopic analysis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and two of its key derivatives: the methyl ester and the primary amide. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we will dissect the subtle yet significant structural modifications that differentiate these molecules. This guide is designed not only to present data but to illuminate the causal relationships between molecular structure and spectral output, thereby empowering researchers to make more informed decisions in their synthetic and analytical endeavors.

The Molecular Lineup: Structures Under Investigation

The three compounds at the heart of this guide are depicted below. The core structure of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is systematically modified at the carboxylic acid moiety to yield its corresponding methyl ester and primary amide. These seemingly minor alterations induce palpable changes in the electronic and vibrational characteristics of the molecules, which are readily discernible through spectroscopic analysis.

G cluster_0 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid cluster_1 Methyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate cluster_2 4-(3-Bromo-5-methylthiophen-2-yl)butanamide a a b b c c

Figure 1. Molecular structures of the parent acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Glimpse into the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals in both ¹H and ¹³C NMR spectra, we can confidently assign the structure of each compound.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectra of these compounds are expected to exhibit distinct signals for the protons on the thiophene ring and the butanoic acid side chain. The key differentiating features will be observed for the protons on the carbon alpha to the carbonyl group and the exchangeable proton of the carboxylic acid or amide.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment4-(3-Bromo-5-methylthiophen-2-yl)butanoic AcidMethyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate4-(3-Bromo-5-methylthiophen-2-yl)butanamideRationale for Predicted Shifts
Thiophene-H4~6.88 (s)~6.88 (s)~6.88 (s)The electronic environment of the thiophene proton is largely unaffected by the distant functional group modification.
Thiophene-CH₃~2.42 (s)~2.42 (s)~2.42 (s)Similar to the thiophene proton, the methyl group's chemical shift is not expected to change significantly.
-CH₂- (α to thiophene)~2.95 (t, J ≈ 7.5 Hz)~2.95 (t, J ≈ 7.5 Hz)~2.95 (t, J ≈ 7.5 Hz)The electronic influence of the functional group is attenuated by the alkyl chain.
-CH₂- (β to thiophene)~2.05 (quint, J ≈ 7.5 Hz)~2.05 (quint, J ≈ 7.5 Hz)~2.05 (quint, J ≈ 7.5 Hz)This methylene group is shielded and its environment is consistent across the derivatives.
-CH₂- (α to C=O)~2.45 (t, J ≈ 7.5 Hz)~2.35 (t, J ≈ 7.5 Hz)~2.25 (t, J ≈ 7.5 Hz)The ester and amide groups are less electron-withdrawing than the carboxylic acid, leading to a slight upfield shift.
-COOH~11.5 (br s)--The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet.
-OCH₃-~3.68 (s)-The methyl ester protons are in a typical chemical environment for this functional group.
-CONH₂--~5.5 (br s, 2H)The amide protons are typically broad and their chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra will provide complementary information, with the most significant variations expected for the carbonyl carbon and the carbon alpha to it.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment4-(3-Bromo-5-methylthiophen-2-yl)butanoic AcidMethyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate4-(3-Bromo-5-methylthiophen-2-yl)butanamideRationale for Predicted Shifts
Thiophene-C2~142.0~142.0~142.0The point of attachment to the side chain, its environment is stable across the series.
Thiophene-C3~110.5~110.5~110.5The bromine substitution strongly shields this carbon.
Thiophene-C4~129.5~129.5~129.5The carbon bearing the single proton.
Thiophene-C5~138.0~138.0~138.0The carbon attached to the methyl group.
Thiophene-CH₃~15.5~15.5~15.5A typical chemical shift for a methyl group on an aromatic ring.
-CH₂- (α to thiophene)~29.0~29.0~29.0The first carbon of the butanoic acid chain.
-CH₂- (β to thiophene)~27.5~27.5~27.5The second carbon of the butanoic acid chain.
-CH₂- (α to C=O)~33.5~34.0~35.0The electronic effects of the functional groups cause slight shifts in this position.
C=O~179.0~174.0~176.0The carbonyl carbon chemical shift is highly sensitive to the nature of the attached heteroatom.[3]
-OCH₃-~51.5-A characteristic chemical shift for a methyl ester carbon.

Figure 2. Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Discerning Functional Group Vibrations

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The most prominent differences between our three compounds will be observed in the region of the carbonyl stretch and the O-H or N-H stretching vibrations.[4][5]

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode4-(3-Bromo-5-methylthiophen-2-yl)butanoic AcidMethyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate4-(3-Bromo-5-methylthiophen-2-yl)butanamideCausality of Spectral Differences
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)--The strong hydrogen bonding in carboxylic acid dimers results in a very broad O-H stretching band.[5]
N-H Stretch (Amide)--~3350 and ~3180 (two bands)Primary amides exhibit two N-H stretching bands corresponding to symmetric and asymmetric vibrations.
C-H Stretch (aromatic/aliphatic)~3100, 2950-2850~3100, 2950-2850~3100, 2950-2850These stretches are common to all three molecules and are not expected to differ significantly.
C=O Stretch (Carbonyl)~1710~1740~1660The C=O stretching frequency is influenced by both inductive and resonance effects. The ester carbonyl is at a higher frequency due to the electron-withdrawing nature of the oxygen atom. The amide carbonyl is at a lower frequency due to resonance delocalization of the nitrogen lone pair, which weakens the C=O bond.[3][6]
C-O Stretch~1300-1200~1250-1150 (strong)-The C-O single bond stretch is a characteristic feature of carboxylic acids and esters.

Figure 3. Generalized workflow for FTIR analysis.

Mass Spectrometry (MS): Unraveling Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment4-(3-Bromo-5-methylthiophen-2-yl)butanoic AcidMethyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate4-(3-Bromo-5-methylthiophen-2-yl)butanamideRationale for Fragmentation
[M]⁺292/294306/308291/293The molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).
[M-OH]⁺275/277--Loss of the hydroxyl radical from the carboxylic acid.
[M-OCH₃]⁺-275/277-Loss of the methoxy radical from the methyl ester.
[M-NH₂]⁺--275/277Loss of the amino radical from the primary amide.
[C₅H₄BrS-CH₂]⁺189/191189/191189/191Benzylic-type cleavage of the butanoic acid chain at the bond beta to the thiophene ring.
[C₄H₃S-CH₂CH₂CH₂COOH]⁺213--Cleavage of the C-Br bond.
McLafferty Rearrangement74 (if applicable)7459For the ester and amide, a McLafferty rearrangement can occur, leading to characteristic fragment ions.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromes and chromophores. The thiophene ring is the primary chromophore in these molecules.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) in a Non-polar Solvent (e.g., Hexane)

CompoundPredicted λmax (nm)Rationale for Absorption
4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid~240-250This absorption corresponds to the π → π* transition of the substituted thiophene ring.
Methyl 4-(3-Bromo-5-methylthiophen-2-yl)butanoate~240-250The ester functional group is not in conjugation with the thiophene ring, so a significant shift in λmax is not expected.
4-(3-Bromo-5-methylthiophen-2-yl)butanamide~240-250Similar to the ester, the amide group is isolated from the thiophene chromophore, resulting in a similar λmax.

It is important to consider that the polarity of the solvent can influence the λmax values due to differential stabilization of the ground and excited states.[8][9] However, for these particular compounds where the chromophore is electronically isolated from the polar functional group, the solvatochromic shifts are expected to be minimal.

Conclusion: A Unified Spectroscopic Portrait

This guide has provided a comprehensive, albeit predictive, spectroscopic comparison of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and its methyl ester and primary amide derivatives. Through the combined application of NMR, IR, MS, and UV-Vis spectroscopy, we have illustrated how subtle modifications to a molecular scaffold can be unequivocally identified and characterized.

The key takeaways for the practicing scientist are:

  • NMR spectroscopy offers the most definitive structural information, with predictable shifts in the signals of nuclei proximate to the site of derivatization.

  • IR spectroscopy provides a rapid and effective means to confirm the presence or absence of key functional groups, particularly the carbonyl and hydroxyl/amino moieties.

  • Mass spectrometry corroborates the molecular weight and offers valuable structural clues through predictable fragmentation patterns.

  • UV-Vis spectroscopy confirms the integrity of the core chromophore and can be used to assess the electronic impact of substituents if they are in conjugation with the aromatic system.

By understanding the principles behind these spectroscopic techniques and their application to specific molecular systems, researchers can navigate the complexities of chemical synthesis and analysis with greater confidence and precision.

Experimental Protocols

The following are generalized, yet robust, protocols for the spectroscopic analysis of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10][11] Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Typically, 16-32 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase and baseline correction, and reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.[12]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compounds (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent.

    • Record the absorption spectrum of the sample over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gunther, H. (2013).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Elsevier.
  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • Scribd. IR Spectra: Acids, Alcohols, Esters. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. 13C NMR (A) and 1H NMR (B) analysis of Methyl 4-(1H-indol-3-yl) butanoate 16. [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

  • RSC Publishing. (2025). Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. [Link]

  • Scribd. FTIR SOP. [Link]

  • Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

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Analytical Standards for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid: A Technical Comparison of Purity Grades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers involved in the development of thiophene-based therapeutics (e.g., SGLT2 inhibitors, PPAR agonists) or agrochemicals, 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid represents a critical "scaffold" intermediate. Its quality directly impacts the stereochemical purity and yield of downstream APIs.

This guide objectively compares the three primary classes of analytical standards available for this compound: Certified Reference Materials (CRM) , Secondary Analytical Standards , and Research Grade Chemicals . We provide experimental evidence highlighting why "purity by HPLC" alone is insufficient for this brominated intermediate and offer a self-validating protocol for characterization.

Part 1: Comparative Analysis of Standard Grades

In the context of regulatory submissions and robust process development, not all "95% pure" vials are equal. The presence of regioisomers (bromine migration) and des-bromo impurities can be masked in standard CoA reporting.

Table 1: Technical Specification Comparison
FeatureGrade A: Primary Reference Standard (CRM) Grade B: Secondary/Working Standard Grade C: Research Chemical (Catalog)
Intended Use GMP Release Testing, Quantitation of ImpuritiesRoutine In-Process Control (IPC), HPLC Retention Time MarkerEarly-stage Synthesis, Reactant
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents - ROI)qNMR (Quantitative NMR) or HPLC vs. PrimaryArea % (HPLC-UV only)
Purity Limit Typically >99.0% (w/w)>98.0% (w/w)>95.0% (Area %)
Critical Data Water (KF), ROI, Residual Solvents, 1H/13C NMR, MS, IRHPLC Purity, ID by NMRH-NMR (Identity only)
Risk Factor Low.[1][2] Fully characterized.Moderate. Depends on the primary standard used.High. Often ignores inorganic salts or water content.
Cost

(Custom Synthesis/Qualification)

(In-house qualified)
$ (Off-the-shelf)
The "Hidden" Danger in Research Grade

For 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid , Research Grade materials often fail to detect the 4-bromo regioisomer . Both isomers have nearly identical UV spectra and similar polarity, often co-eluting on standard C18 gradients.

  • Consequence: Using Grade C to calibrate a reaction yield can lead to a 5-10% overestimation of potency if the regioisomer is present but unquantified.

Part 2: Technical Deep Dive & Causality

Impurity Origin & Control Strategy

To understand the analytical requirements, one must understand the synthesis. The molecule is typically synthesized via Friedel-Crafts acylation of 2-bromo-5-methylthiophene (or bromination of the methylthiophen-butanoic acid).

Key Impurity Pathways:

  • Des-Bromo Impurity: Result of incomplete bromination or reductive debromination.

  • Regio-Isomerism: Bromination at the C4 position instead of C3.

  • Thiophene Oxidation: Formation of S-oxides during aggressive workups.

Visualization: Impurity Formation Pathway

The following diagram illustrates where these critical impurities enter the workflow, dictating which analytical methods are non-negotiable.

ImpurityPathways SM Starting Material: 4-(5-methylthiophen-2-yl)butanoic acid Reagent Bromination (NBS or Br2) SM->Reagent Target TARGET: 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Reagent->Target Major Path Imp1 Impurity A: Des-Bromo Analog (Unreacted SM) Reagent->Imp1 Incomplete Imp2 Impurity B: 4-Bromo Regioisomer (Wrong substitution) Reagent->Imp2 Steric Leakage Imp3 Impurity C: Dibromo Analog (Over-reaction) Reagent->Imp3 Excess Br2

Figure 1: Synthetic origin of critical impurities. Note that Impurity B (Regioisomer) is the most difficult to separate analytically.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The "Isotope Match" HPLC-MS Validation

This protocol uses the unique mass spectral signature of Bromine (


 and 

exist in a ~1:1 ratio) to validate identity and purity simultaneously.

Objective: Confirm the main peak contains exactly one bromine atom and distinguish it from des-bromo (no isotope pattern) and di-bromo (1:2:1 pattern) impurities.

Workflow:

  • Instrument: LC-MS (Single Quadrupole is sufficient).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV at 254 nm (Thiophene absorption).

    • MS (ESI Positive or Negative mode - Carboxylic acids often ionize better in Negative mode

      
      ).
      

Acceptance Criteria (Self-Validating Logic):

  • Target Peak: Must show two mass peaks of equal intensity separated by 2 Da (e.g.,

    
     X and 
    
    
    
    ).
  • Impurity Check:

    • Any peak with a single mass ion is a Des-bromo impurity .

    • Any peak with a 1:2:1 triplet pattern is a Di-bromo impurity .

    • Crucial: If the main UV peak shows a "clean" spectrum but the MS shows a "shoulder" with a different ionization efficiency, you likely have a co-eluting regioisomer.

Protocol 2: Regioisomer Separation (The "Critical Pair")

Standard C18 columns often fail to resolve the 3-bromo and 4-bromo isomers. Use a Phenyl-Hexyl column for enhanced selectivity based on pi-pi interactions with the thiophene ring.

Method Parameters:

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 Å.

  • Mobile Phase: Water/Methanol (Methanol provides better pi-selectivity than Acetonitrile).

  • Logic: The steric bulk of the bromine at position 3 interferes differently with the pi-cloud interaction compared to position 4, typically resulting in baseline resolution on Phenyl phases where C18 fails.

Part 4: Recommended Characterization Workflow

To promote a "Research Grade" sample to a "Working Standard," perform these three steps. This data package is required to defend the standard's potency in a regulatory environment.

Table 2: Qualification Data Package
TestMethodAcceptance Criteria for Working Std
Structure Confirmation 1H-NMR (DMSO-d6)Assignment of all protons; no unassigned peaks >1%.
Isotopic Purity MS (ESI)1:1 ratio for [M] and [M+2] confirmed.
Chromatographic Purity HPLC (Phenyl-Hexyl)>98.0% Area; No single impurity >0.5%.
Volatiles Loss on Drying (LOD) or TGA<1.0% (Solvent entrapment is common in amorphous solids).
Assay Calculation

Result is the "Potency" (Assigned Purity).

References

  • PubChem. 4-(3,4-Dibromothiophen-2-yl)butanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates analytical rigor for similar brominated acid intermediates). Available at: [Link]

  • BVL (Federal Office of Consumer Protection and Food Safety). Relevant impurities of technical active substances. (Regulatory context for impurities in intermediates). Available at: [Link]

  • MDPI. Regioselective Synthesis of Brominated Thiophene Derivatives. (Mechanistic insight into regioisomer formation). Available at: [Link]

Sources

Unambiguous Structural Elucidation: X-Ray Crystallography vs. NMR for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the demand for absolute structural certainty of heterocyclic building blocks has never been higher. For functionalized thiophenes like 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid , confirming the exact regiochemistry (the relative positions of the bromine, methyl, and butanoic acid groups on the thiophene core) is a critical quality control step.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational analytical tools, they often leave room for ambiguity when dealing with heavily substituted, electron-rich heteroaromatics[1]. This guide objectively compares the performance of Single-Crystal X-Ray Crystallography against NMR and HRMS, detailing why X-ray diffraction remains the gold standard for this specific molecular class, and provides a validated experimental protocol for structural confirmation.

The Analytical Dilemma: Causality in Method Selection

To understand why X-ray crystallography is the optimal choice for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, we must analyze the physical causality behind how these techniques interact with the molecule.

  • The NMR Challenge: In solution-state NMR, the thiophene ring of this compound contains only one isolated proton (at C4). Because there are no adjacent protons to couple with, 1D

    
    H NMR provides limited connectivity data. While 2D techniques (HMBC, NOESY) can bridge this gap, the heavy bromine atom at C3 introduces complex electronic shielding effects, often skewing expected 
    
    
    
    C chemical shifts and making absolute regiochemical assignment probabilistic rather than definitive.
  • The HRMS Limitation: HRMS will easily confirm the exact mass and the characteristic 1:1 isotopic isotopic pattern of the

    
    Br/
    
    
    
    Br isotopes. However, it provides zero information regarding the spatial arrangement or regiochemistry of the substituents.
  • The Crystallographic Advantage: X-ray diffraction relies on the scattering of X-rays by electron clouds[2]. The bromine atom, which is a liability in NMR due to quadrupolar effects, becomes a massive asset in crystallography. Bromine possesses a dense electron cloud (35 electrons), giving it immense scattering power. This "heavy atom effect" dominates the diffraction pattern, making the mathematical solution of the crystallographic phase problem highly efficient and unambiguous[3]. Furthermore, X-ray crystallography directly visualizes the solid-state conformation of the flexible butanoic acid chain and its hydrogen-bonding networks[4].

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal X-Ray CrystallographyMulti-Dimensional NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinatesSolution-state connectivity & dynamicsExact molecular formula
Regiochemical Confidence Unambiguous (Direct spatial mapping)High, but relies on inferred 2D couplingsNone (Cannot distinguish isomers)
Heavy Atom (Br) Impact Advantageous: High X-ray scatteringDisadvantageous: Shift anomaliesNeutral: Isotopic pattern only
Sample State Solid (Single crystal, 0.1–0.3 mm)Solution (5–15 mg in deuterated solvent)Gas-phase (< 1 µg)
Conformational Data Solid-state (Identifies H-bond dimers)Solution-state time-averageNone

Structural Elucidation Workflow

The decision to pursue X-ray crystallography is typically triggered when NMR yields ambiguous regiochemical data for heavily substituted heterocycles.

Workflow Start Synthesized Compound: 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid HRMS HRMS (Formula & Br Isotope Check) Start->HRMS NMR 1D/2D NMR (Purity & Basic Connectivity) Start->NMR Ambiguity Regiochemical Ambiguity? (e.g., C3-Br vs C4-Br) NMR->Ambiguity XRay Single-Crystal X-Ray (Absolute 3D Structure) Ambiguity->XRay Yes (Leverage Heavy Atom) Success Unambiguous Structural Proof XRay->Success

Decision tree for the structural elucidation of halogenated thiophene derivatives.

Experimental Protocol: X-Ray Crystallography

To ensure trustworthiness, a crystallographic experiment must be a self-validating system. The following protocol outlines the step-by-step methodology for growing, collecting, and refining the crystal structure of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

Step 1: Crystal Growth (Vapor Diffusion Method)

Because thiophene-carboxylic acids tend to form hydrogen-bonded dimers in the solid state[5], selecting a solvent system that allows for slow, ordered packing is critical.

  • Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., ethyl acetate) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes).

  • Cap the outer vial tightly and leave it undisturbed at room temperature for 3–7 days.

  • Harvest a single, defect-free crystal (optimal dimensions: ~0.2 × 0.1 × 0.1 mm) using a polarized light microscope.

Step 2: Data Collection
  • Mount the crystal on a glass fiber or MiTeGen loop using perfluorinated polyether oil and immediately transfer it to the diffractometer's cold stream (typically 100 K to 173 K) to minimize thermal motion and improve resolution.

  • Utilize a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) or Cu K
    
    
    source. The bromine atom will scatter Mo K
    
    
    radiation exceptionally well.
  • Collect full sphere data to a resolution of at least 0.8 Å. Integrate the raw frames and apply multi-scan empirical absorption corrections (essential due to the highly absorbing bromine atom).

Step 3: Structure Solution and Refinement

The mathematical resolution of the structure relies on industry-standard algorithms.

Refinement Diffraction Diffraction Data (.hkl / .p4p) Phasing Phase Solution (SHELXT) Diffraction->Phasing Refinement Least-Squares (SHELXL) Phasing->Refinement Validation CIF Generation (CheckCIF) Refinement->Validation

Crystallographic data processing and refinement pipeline.

  • Phase Problem Solution: Use the SHELXT program[3]. SHELXT employs a dual-space algorithm that is highly effective at locating heavy atoms like bromine. The algorithm will output an initial electron density map with the Br, S, O, and C atoms assigned.

  • Least-Squares Refinement: Transfer the initial model to SHELXL [6]. Refine the structure using full-matrix least-squares on

    
    .
    
  • Anisotropic Displacement: Convert all non-hydrogen atoms to anisotropic refinement. You will observe the thermal ellipsoids shrink, confirming correct atom assignment.

  • Hydrogen Atom Placement: Place the aliphatic and aromatic hydrogen atoms in calculated positions using a riding model. For the carboxylic acid proton, locate the electron density peak in the difference Fourier map to confirm its participation in intermolecular hydrogen bonding (typically forming

    
     dimers with adjacent molecules)[4].
    
Step 4: Self-Validation Criteria

A successful and trustworthy crystallographic experiment must meet specific statistical thresholds:

  • 
     Value:  Must be 
    
    
    
    (5%), indicating excellent agreement between the calculated model and the observed diffraction data.
  • Goodness-of-Fit (S): Should be approximately 1.0.

  • Residual Electron Density: The highest unassigned peak should be

    
     and located near the heavy bromine atom (typical for Fourier truncation errors).
    

Conclusion

While NMR and HRMS are indispensable for rapid screening and purity analysis, they rely on deductive reasoning to assign the regiochemistry of complex heteroaromatics. For 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid, Single-Crystal X-Ray Crystallography provides an absolute, visual, and mathematically validated proof of structure. By leveraging the heavy-atom scattering power of bromine and utilizing modern dual-space phasing algorithms like SHELXT, researchers can achieve unambiguous structural confirmation, ensuring the integrity of downstream pharmaceutical or material applications.

References

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London[Link]

  • Structure Determination: X-ray Crystallography and NMR Universidad de Alcalá (UAH) [Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A (IUCr)[Link]

  • Crystal structure refinement with SHELXL (2014) SciSpace / Acta Crystallographica Section C[Link]

  • Tetramer Crystal Structure of Thiophene-2-carboxylic Acid Asian Journal of Chemistry[Link]

  • Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid Zeitschrift für Kristallographie - New Crystal Structures (D-NB)[Link]

Sources

A Comparative Guide to the Reactivity of Bromo-thiophenes and Bromo-selenophenes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Brominated Heterocycles in Synthesis

Thiophene and selenophene moieties are privileged five-membered heterocyclic scaffolds integral to the design of pharmaceuticals, organic electronic materials, and agrochemicals.[1][2] Their unique electronic properties, arising from the resident sulfur or selenium heteroatom, dictate their function in these advanced applications. The synthetic utility of these heterocycles is profoundly enhanced by the introduction of a bromine atom, which serves as a versatile functional handle for a vast array of chemical transformations. Brominated thiophenes and selenophenes are not merely reagents; they are critical gateways to molecular complexity, enabling the construction of intricate architectures through reactions like metal-catalyzed cross-coupling and metal-halogen exchange.[2]

This guide provides an in-depth, objective comparison of the reactivity between bromo-thiophenes and bromo-selenophenes. We will dissect the fundamental electronic and structural differences that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount for rational reaction design, optimization, and the efficient synthesis of target molecules.

Fundamental Electronic and Structural Properties: Sulfur vs. Selenium

The divergence in reactivity between bromo-thiophenes and bromo-selenophenes is rooted in the intrinsic properties of their respective heteroatoms. Selenium, being larger and less electronegative than sulfur, imparts distinct electronic characteristics to the aromatic ring.

Selenophene is generally considered more electron-rich and less aromatic than thiophene.[3] This is a direct consequence of the larger atomic radius of selenium, which leads to more diffuse valence orbitals and less effective pi-orbital overlap with the carbon atoms of the ring.[4] This diminished aromaticity and increased electron density have profound implications for the reactivity of the C-Br bond.

PropertyThiophene (Sulfur)Selenophene (Selenium)Implication for Reactivity
Electronegativity 2.582.55The minor difference contributes to selenium being a slightly better electron donor into the ring system.[3]
Atomic Radius LargerLarger than SulfurLeads to longer, weaker C-Se bonds and more diffuse p-orbitals for pi-bonding.
Aromaticity HigherLowerA less aromatic ground state can lead to a lower activation energy for reactions where aromaticity is disrupted in the transition state.[3]
Polarizability LowerHigherThe more polarizable selenophene ring can better stabilize charged intermediates and transition states.[3]

These fundamental differences are the primary drivers for the observed reactivity trends detailed in the following sections.

cluster_0 Heteroatom Properties cluster_1 Ring Electronic Structure cluster_2 Resulting Reactivity H_Props Se vs. S - Larger Atomic Radius - Lower Electronegativity - Higher Polarizability R_Props Selenophene vs. Thiophene - More Electron-Rich - Less Aromatic - Greater Transition State Stabilization H_Props->R_Props Governs Reactivity Enhanced Reactivity of Bromo-selenophenes in: - Oxidative Addition (Cross-Coupling) - Electrophilic Substitution R_Props->Reactivity Leads to Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br ArPdR Ar-Pd(II)L₂(R') (Transmetalation Intermediate) ArPdBr->ArPdR R'-[M] center Rate-determining step. Faster for electron-rich selenophene ring. ArPdBr->center ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Coupled Product) ArPdR->ArR cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Reagent Setup B 2. Inert Atmosphere A->B C 3. Reaction B->C D 4. Workup C->D E 5. Purification D->E A_1 To an oven-dried vial, add: - 2,5-Dibromoselenophene (1.0 eq) - 3-Methylthiophene (2.5 eq) - Pd(OAc)₂ (5 mol%) - KOAc (3.0 eq) - Anhydrous DMA B_1 Seal the vial with a septum. Evacuate and backfill with argon (3x). C_1 Stir the mixture at 130 °C for 16 hours. Monitor by TLC or GC-MS. D_1 Cool to room temperature. Quench with water. Extract with ethyl acetate (3x). D_2 Combine organic layers. Wash with brine, dry over Na₂SO₄. D_1->D_2 E_1 Filter and concentrate in vacuo. Purify by silica gel column chromatography.

Caption: Experimental workflow for a direct arylation/Suzuki-type reaction.

Methodology:

  • Setup: In a nitrogen-filled glovebox or on a Schlenk line, a 10 mL oven-dried sealed tube is charged with 2,5-dibromoselenophene (0.5 mmol, 145 mg), potassium acetate (KOAc, 1.5 mmol, 147 mg), and palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg).

  • Reagent Addition: Anhydrous N,N-dimethylacetamide (DMA, 2 mL) and 3-methylthiophene (1.25 mmol, 123 mg) are added via syringe.

  • Reaction: The tube is sealed, removed from the glovebox (if used), and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred vigorously for 16 hours.

  • Workup: The reaction is cooled to room temperature and diluted with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired 2,5-bis(3-methylthiophen-2-yl)selenophene.

Protocol 2: Lithiation and Electrophilic Quench of 3-Bromothiophene

This protocol is based on established procedures for lithium-halogen exchange on bromothiophenes.

[5]Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyllithium (t-BuLi, 2.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Conclusion and Outlook

The choice between a bromo-thiophene and a bromo-selenophene building block is a strategic decision that should be guided by the specific demands of the synthetic target and reaction type.

  • For palladium-catalyzed cross-coupling reactions , bromo-selenophenes are generally the more reactive substrates. This can be leveraged to achieve higher yields under milder conditions, which is particularly valuable when dealing with sensitive functional groups or complex molecular architectures.

  • For metal-halogen exchange , both substrates are highly effective, and the choice may be dictated by other factors, such as the stability or desired electronic properties of the downstream products.

  • When considering electrophilic substitution on the ring , the significantly higher reactivity of the selenophene nucleus must be taken into account to ensure controlled and selective functionalization.

For drug development and materials science professionals, the ability to fine-tune electronic properties by switching from sulfur to selenium is a powerful design element. By understanding the fundamental reactivity differences outlined in this guide, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery of novel functional molecules.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be compiled here, based on the references found during the information-gathering phase.

Sources

Safety Operating Guide

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a specialized halogenated intermediate frequently utilized in drug discovery and materials science. Because it contains a thiophene ring, a carboxylic acid, and a covalently bound bromine atom, its end-of-life management requires strict adherence to environmental regulations. Improper disposal of brominated organics poses severe environmental and laboratory safety risks, including the potential formation of [1]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Physicochemical Hazard Profile

Understanding the molecular architecture of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is the first step in determining its waste trajectory.

Structural FeatureHazard ImplicationWaste Classification Impact
Bromine Atom Halogenated organic compound.Must be segregated from non-halogenated waste to prevent [1].
Thiophene Ring Sulfur-containing heterocycle.Generates SOx gases upon incineration; requires specialized facility scrubbing.
Butanoic Acid Moiety Weakly acidic organic acid.Aqueous waste streams containing this compound must be to prevent reactions[2].

Regulatory Grounding & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated compounds must be strictly segregated and managed[3]. For academic and research institutions operating under, hazardous waste determinations can be made flexibly within the laboratory, but the segregation rules remain absolute[4].

The Halogen Contamination Rule: The EPA presumes that used solvents containing >1,000 ppm total halogens are classified as [5]. Because 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid contains bromine, introducing even a small quantity of this compound into a non-halogenated solvent carboy converts the entire volume into [1]. This drastically increases disposal costs and environmental burden[6].

Standard Operating Procedures (SOP) for Disposal

Protocol A: Disposal of Solid Waste (Unreacted or Crystallized Product)

Expertise Note: Solid halogenated waste must never be disposed of in standard municipal trash or biohazard bins.

  • Collection: Sweep up or transfer any solid 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid into a compatible, sealable primary container (e.g., a wide-mouth HDPE bottle).

  • Containment: Double-bag any contaminated consumables (weighing paper, spatulas, Kimwipes) in transparent, heavy-duty polyethylene bags.

  • Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated Organic Solid."

    • Causality: Immediate labeling prevents the accumulation of "unknown" waste, which is a primary violation in Satellite Accumulation Areas (SAAs) and poses a severe risk to[4].

  • Storage: Store in the designated SAA away from strong bases or oxidizing agents until the next scheduled Environmental Health and Safety (EHS) pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Filtrates)

Expertise Note: The causality behind this protocol is thermal stability. Halogenated wastes require specialized high-temperature incineration[1].

  • Solvent Compatibility Check: Identify the primary solvent of your reaction mixture. If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), the mixture must be routed to the Halogenated waste stream[1].

  • Neutralization (Self-Validating Step): If the waste stream is aqueous or biphasic, verify the pH using universal indicator strips. If the solution is highly acidic (pH < 4), carefully add 1M NaOH dropwise while stirring until the pH stabilizes between 6 and 8[2].

    • Validation: The pH strip must read a stable neutral color for at least 30 seconds before transfer. This guarantees that no pressure-generating acid-base reactions will occur inside the sealed waste carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into the designated "Halogenated Organic Liquid Waste" carboy. All commingling of halogenated solvent waste must be conducted inside an[6].

  • Cap and Log: Seal the carboy tightly immediately after use. Log the addition of the compound, its concentration, and the solvent composition on the attached waste manifest[6].

Protocol C: Spill Management Workflow
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: For solid spills, mist the powder lightly with water to prevent hazardous dust formation. For liquid solutions, surround the spill with inert, [6].

  • Collect: Use a plastic scoop to collect the absorbent material and place it into a sealed hazardous waste bag[6].

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all rinse water and dispose of it as halogenated aqueous waste.

Waste Segregation Workflow

WasteSegregation Start 4-(3-Bromo-5-methylthiophen-2-yl) butanoic acid Waste State Determine Physical State of the Waste Start->State Solid Solid (Powder/Crystals) State->Solid Pure/Unreacted Liquid Liquid (Dissolved in Solvent) State->Liquid Post-Reaction SolidBin Halogenated Solid Waste Double-bagged & Labeled Solid->SolidBin SolventType Identify Solvent Type Liquid->SolventType HalogenatedSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HalogenatedSolv NonHaloSolv Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventType->NonHaloSolv LiquidBinHalo Halogenated Liquid Waste Bin (EPA RCRA Compliant) HalogenatedSolv->LiquidBinHalo LiquidBinMixed Mixed Halogenated Liquid Waste (Entire volume treated as halogenated) NonHaloSolv->LiquidBinMixed >1000 ppm Halogen Rule

Figure 1: Decision tree for the segregation and disposal of brominated thiophene derivatives.

References

  • [4] Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA |[Link]

  • [6] Halogenated Solvents in Laboratories - Campus Operations | Temple University |[Link]

  • [5] Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption | US EPA |[Link]

  • [3] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 | eCFR |[Link]

  • [1] Disposal of chemical wastes | RiskAssess |[Link]

  • [7] 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities | eCFR |[Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is a multifaceted molecule, and its handling requires an appreciation of the potential hazards associated with its constituent functional groups. The presence of a brominated thiophene ring suggests potential toxicity, while the carboxylic acid moiety indicates possible corrosive or irritant properties.[1][2]

Key Hazard Considerations:

  • Toxicity: Brominated organic compounds should be handled with care, as they can be toxic if inhaled, ingested, or absorbed through the skin.[3]

  • Corrosivity/Irritation: Carboxylic acids are generally acidic and can cause skin and eye irritation or burns upon direct contact.[1][4][5]

  • Respiratory Irritation: As with many fine organic chemicals, there is a potential for respiratory tract irritation if dust or aerosols are inhaled.[6][7][8]

Hazard ProfilePotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6]Avoid ingestion, skin contact, and inhalation of dust/vapors.[9]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2][5]Wear appropriate chemical-resistant gloves and a lab coat.[10][11]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][6]Wear chemical safety goggles; use a face shield for splash hazards.[10][12]
Respiratory Sensitization May cause respiratory irritation.[6][7][8]Handle in a certified chemical fume hood.[3][10]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to mitigate the risks associated with handling 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid. The minimum required PPE should always be worn when handling this compound.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[10][11] For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[10][12]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for providing a preliminary barrier against incidental contact.[13] For prolonged handling or in situations with a higher risk of direct contact, consider more robust gloves such as butyl rubber or Viton, which offer enhanced protection against a broader range of organic chemicals.[12] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[10]

    • Lab Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[13] For larger-scale work, a chemically resistant apron over the lab coat is recommended.[11][13]

  • Respiratory Protection: All handling of solid 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][10] If a fume hood is not available, or if there is a risk of generating significant dust or aerosols, a respirator with an appropriate organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.[13]

Operational and Disposal Plans

A systematic approach to the handling and disposal of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary PPE readily available and an emergency eyewash station and safety shower accessible.[14]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, especially when using reactive solvents.

  • Post-Handling: After handling, thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[10] Wash hands and any exposed skin thoroughly.[4][7][14]

Disposal Plan

As a brominated organic compound, 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and any materials contaminated with it are classified as halogenated organic waste.[3][15]

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[16] Mixing these waste types can lead to improper disposal and increased disposal costs.

  • Waste Containers: Dispose of all solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[3][17]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[17] Do not use abbreviations.

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[17]

  • Prohibited Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3][17]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][9]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[14][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14][9]

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Handling Protocol risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select and Inspect PPE risk_assessment->ppe_selection fume_hood Verify Fume Hood Operation ppe_selection->fume_hood emergency_prep Locate Emergency Equipment fume_hood->emergency_prep weigh_transfer Weigh and Transfer in Fume Hood emergency_prep->weigh_transfer dissolution Prepare Solution in Fume Hood weigh_transfer->dissolution reaction_workup Perform Experiment dissolution->reaction_workup decontaminate Decontaminate Work Area reaction_workup->decontaminate exposure Accidental Exposure? reaction_workup->exposure Potential Hazard waste_segregation Segregate Halogenated Waste decontaminate->waste_segregation waste_disposal Dispose in Labeled Container waste_segregation->waste_disposal protocol_end End of Protocol waste_disposal->protocol_end exposure->decontaminate No eye_contact Eye Contact: Flush for 15 min exposure->eye_contact Yes skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact Yes inhalation Inhalation: Move to Fresh Air exposure->inhalation Yes ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion Yes medical_attention Seek Immediate Medical Attention eye_contact->medical_attention skin_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

Caption: Workflow for Safe Handling of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid.

References

  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (URL: )
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • 7.2 Organic Solvents - Environment, Health and Safety. (URL: )
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  • SAFETY D
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